molecular formula C19H26N6O B066150 (S)-Roscovitine CAS No. 186692-45-5

(S)-Roscovitine

Cat. No.: B066150
CAS No.: 186692-45-5
M. Wt: 354.4 g/mol
InChI Key: BTIHMVBBUGXLCJ-HNNXBMFYSA-N
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Description

(S)-Roscovitine, also known as this compound, is a useful research compound. Its molecular formula is C19H26N6O and its molecular weight is 354.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[6-(benzylamino)-9-propan-2-ylpurin-2-yl]amino]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O/c1-4-15(11-26)22-19-23-17(20-10-14-8-6-5-7-9-14)16-18(24-19)25(12-21-16)13(2)3/h5-9,12-13,15,26H,4,10-11H2,1-3H3,(H2,20,22,23,24)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIHMVBBUGXLCJ-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101133475
Record name (2S)-2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol
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Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186692-45-5
Record name (2S)-2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186692-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Seliciclib, (S)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol
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Record name SELICICLIB, (S)-
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C43G94891
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of (S)-Roscovitine in Neuronal Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(S)-Roscovitine, a purine analog, is a selective inhibitor of cyclin-dependent kinases (CDKs). In neuronal cells, its primary mechanism of action revolves around the inhibition of CDK5, a critical kinase in neurodevelopment and neuropathology. Dysregulation of CDK5 activity is implicated in various neurodegenerative diseases. This compound exerts neuroprotective effects by modulating several downstream signaling pathways, primarily by reducing tau hyperphosphorylation, mitigating apoptosis, and influencing other key cellular processes. This guide provides a comprehensive overview of the molecular mechanisms of this compound in neurons, supported by quantitative data, detailed experimental protocols, and visual diagrams of the implicated signaling pathways.

Primary Molecular Targets of this compound

This compound functions as an ATP-competitive inhibitor, targeting the catalytic cleft of several kinases.[1] Its primary targets in neuronal cells include:

  • Cyclin-Dependent Kinase 5 (CDK5): This is the most well-characterized target of this compound in neurons. CDK5 is unique among CDKs as it is not activated by cyclins but by its regulatory partners, p35 or p39.[2] The p25 fragment, a truncated form of p35 generated by calpain-mediated cleavage under pathological conditions, leads to CDK5 hyperactivation and subsequent neuronal death.[3][4] this compound effectively inhibits this hyperactivation.[4][5]

  • Other Cyclin-Dependent Kinases (CDK1, CDK2, CDK7, CDK9): this compound also exhibits potent inhibitory activity against several cell cycle-related CDKs.[3][4] While neurons are post-mitotic, aberrant activation of these CDKs can contribute to neuronal apoptosis.[6]

  • Extracellular Signal-Regulated Kinases (ERK1/ERK2): this compound can also inhibit ERK1 and ERK2, although with lower potency compared to its primary CDK targets.[2][6]

  • Glycogen Synthase Kinase 3β (GSK-3β): Evidence suggests that this compound can inhibit GSK-3β, a key kinase involved in tau phosphorylation.[7]

Quantitative Data: Inhibitory Activity of Roscovitine
Kinase TargetIC50 (µM)Reference
CDK1< 1[6]
CDK2< 1[6]
CDK5/p250.16[8]
CDK5/p350.16[8]
CDK7< 1[6]
CDK9< 1[6]
ERK114 - 40[2][6][8]
ERK234[2][6][8]
DYRK1A1 - 40[2][6]

Key Signaling Pathways Modulated by this compound

This compound's neuroprotective effects are mediated through its influence on several interconnected signaling pathways.

Inhibition of Tau Hyperphosphorylation

Hyperphosphorylation of the microtubule-associated protein tau is a hallmark of several neurodegenerative diseases, leading to the formation of neurofibrillary tangles and neuronal dysfunction. CDK5 is a primary kinase responsible for pathological tau phosphorylation.[9][10]

This compound treatment has been shown to significantly reduce the levels of phosphorylated tau in neuronal cells.[9][10] In a model of optic nerve crush, roscovitine reduced the level of phosphorylated tau by 1.6 to 3.5-fold.[9][11] This effect is a direct consequence of CDK5 inhibition.[10]

cluster_0 Neuronal Insult (e.g., Ischemia, Trauma) Neuronal Insult Neuronal Insult Calpain Calpain Neuronal Insult->Calpain activates p35 p35 p25 p25 p35->p25 CDK5_active p25/CDK5 (hyperactive) p25->CDK5_active activates Calpain->p35 cleaves CDK5_inactive CDK5 (inactive) CDK5_inactive->CDK5_active Tau Tau CDK5_active->Tau phosphorylates pTau Hyperphosphorylated Tau Tau->pTau NFT Neurofibrillary Tangles pTau->NFT Roscovitine This compound Roscovitine->CDK5_active inhibits

CDK5-Mediated Tau Phosphorylation Pathway Inhibition.
Modulation of the Calpain Signaling Pathway

The calcium-dependent protease calpain is activated by neuronal insults and plays a role in neurodegeneration.[9] Calpain is responsible for the cleavage of p35 to the more stable and potent CDK5 activator, p25.[3] Studies have shown that roscovitine can reduce the increase in calpain-1 levels and its substrate, cleaved α-fodrin, following neuronal injury.[9][12] This suggests an indirect regulatory role of this compound on the calpain pathway, potentially through a feedback loop involving CDK5.

Regulation of the ERK/PPARγ/CREB Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK), Peroxisome Proliferator-Activated Receptor gamma (PPARγ), and cAMP Response Element-Binding protein (CREB) signaling cascade is crucial for neuronal plasticity and survival.[13] CDK5 inhibition by roscovitine has been shown to activate this pathway, contributing to its neuroprotective effects.[13][14] Specifically, roscovitine treatment can lead to the upregulation of ERK, PPARγ, and CREB signaling, which promotes neuronal health.[14]

Roscovitine This compound CDK5 CDK5 Roscovitine->CDK5 inhibits ERK ERK CDK5->ERK suppresses PPARg PPARγ ERK->PPARg activates CREB CREB PPARg->CREB activates Neuroprotection Neuronal Survival & Plasticity CREB->Neuroprotection

ERK/PPARγ/CREB Pro-Survival Pathway Activation.
Inhibition of Neuronal Apoptosis

This compound demonstrates significant anti-apoptotic effects in various models of neuronal injury, including ischemic stroke and excitotoxicity.[3][6][15] This is achieved through multiple mechanisms:

  • Inhibition of pro-apoptotic CDKs: By inhibiting CDK1 and CDK2, this compound can prevent the aberrant cell cycle re-entry that leads to neuronal apoptosis.[6]

  • Downregulation of pro-apoptotic proteins: Roscovitine has been shown to decrease the levels of pro-apoptotic proteins such as Bax and active caspase-3.[2]

  • Downregulation of Mcl-1: In some cancer cell lines, roscovitine induces apoptosis by down-regulating the anti-apoptotic protein Mcl-1, a mechanism that could be relevant in specific neuronal contexts.[16]

Experimental Protocols

Immunoprecipitation and Kinase Assay for CDK5 Activity

This protocol is designed to measure the activity of CDK5 from neuronal cell lysates.

  • Cell Lysis:

    • Treat neuronal cultures with this compound or vehicle control.

    • Harvest cells and lyse in RIPA buffer without EDTA, supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • Immunoprecipitation:

    • Incubate 500 µg of protein lysate with an anti-CDK5 antibody overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and incubate for an additional 2 hours at 4°C.

    • Wash the beads three times with lysis buffer and once with kinase assay buffer.

  • Kinase Assay:

    • Resuspend the beads in kinase assay buffer containing histone H1 (as a substrate), and [γ-³²P]ATP.

    • Incubate the reaction mixture at 30°C for 30 minutes.

    • Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

    • Resolve the proteins by SDS-PAGE and visualize the phosphorylated histone H1 by autoradiography.

Western Blotting for Phosphorylated Tau

This protocol details the detection of phosphorylated tau in neuronal cell lysates.

  • Sample Preparation:

    • Lyse cells as described in the kinase assay protocol.

    • Determine protein concentration and normalize all samples to the same concentration.

  • SDS-PAGE and Protein Transfer:

    • Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated tau (e.g., AT8 for Ser202/Thr205) overnight at 4°C.[17]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.

    • Normalize the phosphorylated tau signal to total tau or a loading control like α-tubulin.

Neuronal Viability Assay (LDH Assay)

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

  • Cell Culture and Treatment:

    • Plate primary cortical neurons in a 96-well plate.

    • Treat the neurons with the desired concentrations of this compound and/or a neurotoxic agent (e.g., etoposide).[18]

  • Sample Collection:

    • After the treatment period (e.g., 24 hours), carefully collect the cell culture supernatant.

  • LDH Measurement:

    • Use a commercially available LDH cytotoxicity assay kit.

    • In a new 96-well plate, add the collected supernatant and the LDH reaction mixture according to the manufacturer's instructions.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

Summary and Future Directions

This compound presents a multi-faceted mechanism of action in neuronal cells, primarily centered on the inhibition of CDK5. This leads to the attenuation of pathological tau phosphorylation, reduction of apoptosis, and modulation of pro-survival signaling pathways. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers investigating the therapeutic potential of this compound and other CDK inhibitors for neurodegenerative disorders.

Future research should focus on further elucidating the complex interplay between the various signaling pathways affected by this compound. Investigating the long-term effects of this compound on neuronal function and plasticity, as well as its potential off-target effects in the central nervous system, will be crucial for its clinical development.

cluster_0 Experimental Workflow A Neuronal Cell Culture B Treatment with this compound A->B C Cell Lysis & Protein Quantification B->C F Cell Viability Assay (LDH, TUNEL) B->F D Western Blotting (p-Tau, Total Tau, etc.) C->D E Immunoprecipitation-Kinase Assay (CDK5 Activity) C->E G Data Analysis & Interpretation D->G E->G F->G

General Experimental Workflow for Studying this compound.

References

An In-depth Technical Guide to the Discovery and Synthesis of (S)-Roscovitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Roscovitine, the levorotatory enantiomer of the purine analogue Roscovitine, is a potent and selective inhibitor of cyclin-dependent kinases (CDKs). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound. It is designed to serve as a detailed resource for researchers and professionals involved in drug discovery and development. The document includes a historical perspective on the discovery of Roscovitine, detailed experimental protocols for the synthesis of the (S)-enantiomer, and key biological assays. Quantitative data on its inhibitory activity and efficacy from preclinical and clinical studies are presented in structured tables. Furthermore, the core signaling pathways affected by this compound, namely cell cycle arrest and apoptosis, are visually detailed using Graphviz diagrams.

Discovery and Development

Roscovitine, also known as Seliciclib or CYC202, was discovered through the collaborative efforts of Laurent Meijer's group in Roscoff, France, and Miroslav Strnad's group in the Czech Republic.[1] It was identified from a series of 2,6,9-trisubstituted purines as a potent inhibitor of CDKs.[1] The compound is named after the town of Roscoff.[1] The (R)-enantiomer, (R)-Roscovitine, has been the more extensively studied isomer and has entered clinical trials for various cancers.[1][2] However, studies on the (S)-enantiomer have revealed its own significant biological activities, including neuroprotective effects.[3][4] Both enantiomers act as competitive inhibitors at the ATP-binding site of CDKs.[1]

Synthesis of this compound

The synthesis of this compound is analogous to the well-documented synthesis of its (R)-enantiomer, with the key difference being the use of (S)-2-aminobutan-1-ol in the final step.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 6-benzylamino-2-chloro-9-isopropylpurine

  • To a solution of 2,6-dichloropurine (1 equivalent) in n-butanol, add triethylamine (1.1 equivalents) and benzylamine (1.1 equivalents).

  • Heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting crude product, N-benzyl-2-chloro-9H-purin-6-amine, by recrystallization or column chromatography to yield a white solid.

  • Dissolve the N-benzyl-2-chloro-9H-purin-6-amine (1 equivalent) in dimethylformamide (DMF).

  • Add potassium carbonate (K₂CO₃, 2 equivalents) and 2-bromopropane (1.5 equivalents).

  • Stir the mixture at room temperature for 12-18 hours.

  • After the reaction is complete, pour the mixture into water and extract with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 6-benzylamino-2-chloro-9-isopropylpurine as a solid.

Step 2: Synthesis of this compound

  • In a sealed vessel, heat a mixture of 6-benzylamino-2-chloro-9-isopropylpurine (1 equivalent) and an excess of (S)-2-aminobutan-1-ol (approximately 8-10 equivalents).

  • Maintain the temperature at 150-160°C for 8-12 hours.

  • After cooling to room temperature, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the excess amino alcohol.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a white crystalline solid.

Quantitative Data

Table 1: In Vitro Inhibitory Activity (IC₅₀) of Roscovitine Enantiomers against Cyclin-Dependent Kinases
EnantiomerCDK1/cyclin B (µM)CDK2/cyclin A (µM)CDK2/cyclin E (µM)CDK5/p25 (µM)CDK7/cyclin H (µM)CDK9/cyclin T (µM)
(R)-Roscovitine ~0.65[1][5]~0.7[1][5]~0.7[1][5]~0.2[5]<1[6]<1[6]
This compound <1[6]<1[6]Not Reported<1[6]<1[6]<1[6]
Table 2: Preclinical In Vivo Efficacy of (R)-Roscovitine (Seliciclib)
Cancer ModelDosing RegimenTumor Growth InhibitionReference
LoVo human colorectal cancer xenograft100 mg/kg, i.p., 3 times daily for 5 days45% reduction[1]
MESSA-DX5 human uterine carcinoma xenograft500 mg/kg, oral, 3 times daily for 4 days62% reduction[1]
HCT116 human colon cancer xenograft500 mg/kg, oral79% reduction at day 5[1]
MDA-MB-231 breast cancer xenograft (with irradiation)100 mg/kg, oral + 7.5 Gy irradiation73% inhibition[1]
Table 3: Phase I Clinical Trial of (R)-Roscovitine (Seliciclib)
ParameterDetails
Patient Population 21 patients with advanced solid tumors[7]
Dosing Schedule 100, 200, and 800 mg twice daily for 7 days every 21 days[7]
Dose-Limiting Toxicities (at 800 mg b.i.d.) Fatigue, skin rash, hyponatremia, hypokalemia[7]
Tumor Response No objective tumor responses; disease stabilization in 8 of 21 patients (38%)[7]

Experimental Protocols for Biological Evaluation

CDK2 Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against CDK2/cyclin E.

Materials:

  • Recombinant active CDK2/cyclin E enzyme

  • Histone H1 as a substrate

  • ATP, [γ-³²P]ATP

  • This compound

  • Assay buffer (e.g., MOPS pH 7.0, MgCl₂)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a microcentrifuge tube, combine the assay buffer, Histone H1, and CDK2/cyclin E enzyme.

  • Add the diluted this compound or vehicle control to the respective tubes.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity incorporated into the Histone H1 substrate using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of this compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control.

  • Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

  • Following the MTT incubation, add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the IC₅₀ value, the concentration of this compound that causes 50% inhibition of cell viability.

Western Blotting for Apoptosis Markers

Objective: To detect changes in the expression of key apoptosis-related proteins in cells treated with this compound.

Materials:

  • Cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Mcl-1, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound at various concentrations and time points.

  • Harvest the cells and lyse them in lysis buffer on ice.

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities to determine the relative changes in protein expression, normalizing to a loading control like β-actin.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects primarily through the inhibition of CDKs, leading to cell cycle arrest and induction of apoptosis.

Cell Cycle Arrest

This compound induces cell cycle arrest at both the G1/S and G2/M transitions by inhibiting the activity of key CDK-cyclin complexes.[3][8]

  • G1/S Transition: Inhibition of CDK2/cyclin E prevents the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the transcription factor E2F, thereby preventing the expression of genes required for S-phase entry.[9]

  • G2/M Transition: Inhibition of CDK1/cyclin B prevents the phosphorylation of proteins necessary for mitotic entry, leading to an accumulation of cells in the G2 phase.[8]

G1_S_Transition cluster_G1 G1 Phase cluster_S S Phase pRb_E2F pRb-E2F Complex E2F E2F (free) pRb_E2F->E2F releases S_Phase_Genes S-Phase Gene Expression E2F->S_Phase_Genes activates CDK2_CyclinE CDK2/Cyclin E CDK2_CyclinE->pRb_E2F phosphorylates pRb Roscovitine This compound Roscovitine->CDK2_CyclinE inhibits

Caption: this compound induces G1/S arrest by inhibiting CDK2/cyclin E.

G2_M_Transition cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G2_Proteins G2 Proteins Mitosis Mitotic Entry G2_Proteins->Mitosis promotes CDK1_CyclinB CDK1/Cyclin B CDK1_CyclinB->G2_Proteins phosphorylates Roscovitine This compound Roscovitine->CDK1_CyclinB inhibits

Caption: this compound induces G2/M arrest by inhibiting CDK1/cyclin B.

Induction of Apoptosis

A key mechanism by which Roscovitine induces apoptosis is through the downregulation of the anti-apoptotic protein Mcl-1.[10][11][12] Inhibition of transcriptional CDKs, such as CDK9, by Roscovitine leads to a decrease in Mcl-1 transcription.[12] The subsequent decrease in Mcl-1 protein levels disrupts the balance of Bcl-2 family proteins at the mitochondria, leading to the activation of the intrinsic apoptotic pathway. The BH3-only protein Noxa is released from Mcl-1 sequestration and, along with other BH3-only proteins, activates the pro-apoptotic effector proteins Bak and Bax.[12][13] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptotic cell death.[14]

Apoptosis_Pathway cluster_Transcription Transcription cluster_Mitochondria Mitochondrial Apoptosis cluster_Caspase Caspase Cascade CDK9 CDK9 Mcl1_mRNA Mcl-1 mRNA CDK9->Mcl1_mRNA promotes transcription Mcl1 Mcl-1 Mcl1_mRNA->Mcl1 translates to Noxa Noxa Mcl1->Noxa sequesters Bak_Bax Bak/Bax Mcl1->Bak_Bax inhibits Noxa->Bak_Bax activates Cytochrome_c Cytochrome c Bak_Bax->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Roscovitine This compound Roscovitine->CDK9 inhibits

Caption: Apoptosis induction by this compound via Mcl-1 downregulation.

Conclusion

This compound is a potent CDK inhibitor with significant therapeutic potential. This guide has provided a detailed overview of its discovery, synthesis, and mechanism of action, supported by quantitative data and experimental protocols. The ability of this compound to induce cell cycle arrest and apoptosis underscores its relevance in oncology and other therapeutic areas. The provided methodologies and pathway diagrams offer a valuable resource for researchers seeking to further investigate and develop this promising compound. Further research into the specific activities and clinical applications of the (S)-enantiomer is warranted.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S)-Roscovitine as a Selective CDK Inhibitor

This compound, also known as Seliciclib or CYC202, is a potent and selective, cell-permeable purine analog that functions as an inhibitor of cyclin-dependent kinases (CDKs). By competing with ATP for the binding site on these kinases, this compound disrupts the cell cycle, transcription, and other CDK-dependent processes, making it a valuable tool for research and a candidate for therapeutic development in various diseases, including cancer and neurodegenerative disorders.[1][2][3]

Mechanism of Action

This compound exerts its inhibitory effects by acting as a competitive inhibitor at the ATP-binding pocket of sensitive kinases.[1][2] This reversible inhibition prevents the transfer of a phosphate group from ATP to the kinase's substrate, thereby blocking the downstream signaling events. Its primary targets are CDKs that play crucial roles in cell cycle progression and transcription.[1][4][5]

cluster_0 Active CDK/Cyclin Complex cluster_1 Inhibition by this compound CDK CDK ATP_site ATP Binding Site Cyclin Cyclin Cyclin->CDK Substrate Substrate (e.g., Rb, RNA Pol II) ATP_site->Substrate Phosphorylates CDK_inhibited CDK ATP_site_inhibited ATP Binding Site Cyclin_inhibited Cyclin Cyclin_inhibited->CDK_inhibited Blocked Blocked ATP_site_inhibited->Blocked Roscovitine This compound Roscovitine->ATP_site_inhibited Competes with ATP ATP ATP ATP->ATP_site Binds pSubstrate Phosphorylated Substrate

Caption: Competitive inhibition of CDKs by this compound.

Kinase Selectivity and Potency

This compound exhibits high selectivity for a subset of CDKs, particularly those involved in cell cycle control and transcription, while showing significantly lower activity against other kinase families.[1][6] Its potency is most pronounced against CDK1, CDK2, CDK5, CDK7, and CDK9.[1][4][5] It is a poor inhibitor of CDK4 and CDK6.[1][7]

Table 1: Inhibitory Activity of this compound against Cyclin-Dependent Kinases
Target CDK ComplexIC50 (µM)NotesReference(s)
CDK1/Cyclin B (cdc2)0.65 - 2.69Potent inhibitor, crucial for G2/M transition.[6][7][8]
CDK2/Cyclin A0.7Potent inhibitor, active in S and G2 phases.[6][7][8]
CDK2/Cyclin E0.1 - 0.7Potent inhibitor, critical for G1/S transition.[6][7][8]
CDK5/p350.16 - 0.2Most sensitive target, involved in neuronal functions.[6][7][8]
CDK7/Cyclin H0.49 - 0.8Inhibits CDK-activating kinase (CAK) and transcription.[4][7]
CDK9/Cyclin T~0.79Inhibits transcription elongation.[4][7]
CDK4/Cyclin D1>100Poor inhibitor.[1][6][7]
CDK6/Cyclin D3>100Poor inhibitor.[1][6][7]
Table 2: Inhibitory Activity against Off-Target Kinases
Target KinaseIC50 (µM)NotesReference(s)
ERK134Moderate inhibition.[6]
ERK214Moderate inhibition.[6][8]
DYRK1A1 - 40Moderate inhibition.[5]

Effects on Cellular Signaling Pathways

This compound's inhibition of specific CDKs triggers a cascade of cellular events, primarily leading to cell cycle arrest and apoptosis. It also impacts transcriptional regulation.

Cell Cycle Arrest

By inhibiting CDK1 and CDK2, this compound blocks progression through critical cell cycle checkpoints.[1] Inhibition of CDK2/Cyclin E prevents the G1 to S phase transition, while inhibition of CDK1/Cyclin B causes arrest at the G2/M boundary.[1][9] The specific phase of arrest (G1, S, or G2/M) can depend on the cell line, dose, and duration of treatment.[1][2]

cluster_cell_cycle Cell Cycle Progression Roscovitine This compound CDK2_E CDK2/Cyclin E Roscovitine->CDK2_E Inhibits CDK1_B CDK1/Cyclin B Roscovitine->CDK1_B Inhibits G1 G1 Phase S S Phase G1->S G1_S_transition G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M G2_M_transition G2/M Transition M->G1 CDK2_E->G1_S_transition Promotes Arrest1 ARREST CDK2_E->Arrest1 CDK1_B->G2_M_transition Promotes Arrest2 ARREST CDK1_B->Arrest2

Caption: this compound induces cell cycle arrest.

Induction of Apoptosis

This compound induces apoptosis in numerous cancer cell lines.[1][10] This is achieved through multiple mechanisms, including the p53-dependent pathway and the downregulation of anti-apoptotic proteins. Inhibition of CDK9-mediated transcription of Mcl-1, a key anti-apoptotic protein, is a significant contributor to its pro-apoptotic effects.[11]

cluster_pathways Apoptotic Signaling Roscovitine This compound p53 p53 Tumor Suppressor Roscovitine->p53 Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Roscovitine->Bcl2 Downregulates Mcl1 Mcl-1 (Anti-apoptotic) Roscovitine->Mcl1 Downregulates (via CDK9 inhibition) Caspases Caspase Activation p53->Caspases Upregulates pro-apoptotic factors Bcl2->Caspases Inhibits Mcl1->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound induces apoptosis via multiple pathways.

Transcriptional Inhibition

This compound inhibits CDK7 and CDK9, components of the transcription machinery.[1][11] CDK7 is part of TFIIH and phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), which is necessary for transcription initiation. CDK9, as part of P-TEFb, phosphorylates the CTD to promote transcription elongation. Inhibition of these CDKs leads to a general decrease in transcription, particularly affecting proteins with short half-lives, such as Mcl-1 and Cyclin D1.[11][12]

Roscovitine This compound CDK7 CDK7/Cyclin H (TFIIH) Roscovitine->CDK7 Inhibits CDK9 CDK9/Cyclin T (P-TEFb) Roscovitine->CDK9 Inhibits RNAPII RNA Polymerase II (RNAP II-CTD) CDK7->RNAPII Phosphorylates (Initiation) CDK9->RNAPII Phosphorylates (Elongation) pRNAPII Phosphorylated RNAP II-CTD Transcription Gene Transcription (e.g., Mcl-1, Cyclin D1) pRNAPII->Transcription Blocked Inhibition of Transcription Transcription->Blocked

Caption: Inhibition of transcription by this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of a purified CDK/cyclin complex.

Methodology:

  • Reaction Mixture Preparation: In a microplate well, combine the kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2), the purified recombinant CDK/cyclin enzyme, and a specific substrate (e.g., Histone H1 for CDK1/2, a peptide substrate like the Rb C-terminal fragment).[13]

  • Inhibitor Addition: Add varying concentrations of this compound (typically from a DMSO stock) to the wells. Include a DMSO-only vehicle control.

  • Reaction Initiation: Start the kinase reaction by adding ATP. Often, radiolabeled [γ-³²P]ATP is used to enable detection of substrate phosphorylation.[13] The final ATP concentration should be near its Km for the specific kinase to accurately determine IC50 values.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).[13]

  • Reaction Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid) or SDS-PAGE loading buffer.

  • Detection and Quantification:

    • Radiolabeling: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Non-Radioactive: Separate the reaction products by SDS-PAGE, transfer to a membrane, and detect the phosphorylated substrate using a phospho-specific antibody (Western Blot) or use luminescence-based kinase assays that measure ATP consumption.

  • Data Analysis: Calculate the percentage of inhibition for each roscovitine concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability / Cytotoxicity Assay (MTT Assay)

Objective: To measure the effect of this compound on cell proliferation and viability.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[14]

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).[14]

  • Incubation: Incubate the cells for a specified duration (e.g., 48 or 72 hours).[15]

  • MTT Addition: Add MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[15] Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[15]

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at ~560-570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value, which is the concentration of roscovitine that inhibits cell growth by 50%.[15]

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle phase distribution.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50) for a specific time (e.g., 24 hours).[14]

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Store at -20°C overnight or longer.[14]

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. The intensity of the DNA dye fluorescence is proportional to the DNA content of each cell.

  • Data Analysis: Use cell cycle analysis software to generate a histogram of cell count versus DNA content. Deconvolute the histogram to quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases of the cell cycle. A sub-G1 peak can indicate apoptotic cells with fragmented DNA.[11]

Start Seed Cells in 6-well plate Treat Treat with this compound and Vehicle Control Start->Treat Incubate Incubate (e.g., 24h) Treat->Incubate Harvest Harvest Cells (Trypsinize + Centrifuge) Incubate->Harvest Fix Fix in Cold 70% Ethanol Harvest->Fix Stain Stain with Propidium Iodide and RNase A Fix->Stain Analyze Analyze on Flow Cytometer Stain->Analyze End Quantify Cell Cycle Phases (G1, S, G2/M) Analyze->End

Caption: Workflow for cell cycle analysis.

References

(S)-Roscovitine: A Technical Guide to its Primary Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Roscovitine, also known as Seliciclib or CYC202, is a potent and selective, cell-permeable purine analog that functions as a competitive inhibitor of cyclin-dependent kinases (CDKs).[1][2][3][4] By binding to the ATP-binding site of these kinases, this compound effectively blocks their catalytic activity, leading to cell cycle arrest and induction of apoptosis.[4][5] This technical guide provides an in-depth overview of the primary molecular targets of this compound, presenting quantitative binding data, detailed experimental protocols for target validation, and visualizations of the associated signaling pathways and experimental workflows.

Primary Molecular Targets

The primary molecular targets of this compound are a subset of the cyclin-dependent kinase family. It exhibits sub-micromolar inhibitory activity against CDK1, CDK2, CDK5, CDK7, and CDK9.[1][5] It is a significantly less potent inhibitor of CDK4 and CDK6.[5][6] The inhibitory activity is achieved through competition with ATP for the binding pocket on the kinase.[5]

Quantitative Inhibition Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against its primary and selected off-target kinases. These values represent the concentration of the inhibitor required to reduce the kinase activity by 50% in in-vitro assays.

Target KinaseComplexIC50 (µM)Reference(s)
Primary Targets
CDK1 (Cdc2)cyclin B0.65[2][3][6]
CDK2cyclin A0.7[3][6]
CDK2cyclin E0.1 - 0.7[2][3][6][7]
CDK5p25/p350.16 - 0.2[1][2][3][5][6]
CDK7cyclin H0.46 - 0.49[5][7]
CDK9cyclin T10.60[5]
Selected Off-Targets
ERK134[6]
ERK214[6]
CK1 (Casein Kinase 1)Reported Inhibition[8]
DYRK1A1-40 µM range[9]
Ineffective Against
CDK4cyclin D1>100[5][6]
CDK6cyclin D3>100[5][6]

Signaling Pathways Modulated by this compound

This compound's inhibition of key CDKs has profound effects on cellular signaling pathways that govern cell cycle progression, transcription, and apoptosis.

Cell Cycle Regulation

By inhibiting CDK1/cyclin B and CDK2/cyclin E/A complexes, this compound induces cell cycle arrest, primarily at the G1/S and G2/M transitions.[5][6] A key downstream event is the prevention of Retinoblastoma protein (pRb) phosphorylation, which maintains pRb in its active, tumor-suppressive state, bound to the E2F transcription factor.

G1_S_Transition_Inhibition cluster_0 Normal G1/S Progression cluster_1 This compound Action Growth_Factors Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 Growth_Factors->CyclinD_CDK46 pRb_E2F pRb-E2F (Active Complex) CyclinD_CDK46->pRb_E2F Phosphorylates p_pRb p-pRb (Inactive) pRb_E2F->p_pRb E2F E2F p_pRb->E2F Releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->pRb_E2F Phosphorylates Inhibited_CDK2 Cyclin E / CDK2 (Inhibited) Roscovitine This compound Roscovitine->Inhibited_CDK2 Blocked_Phosphorylation pRb Phosphorylation Blocked Inhibited_CDK2->Blocked_Phosphorylation Arrest G1 Arrest Blocked_Phosphorylation->Arrest

Caption: Inhibition of the G1/S cell cycle transition by this compound.
Transcriptional Regulation and Apoptosis

This compound also targets CDK7 and CDK9, components of the transcription machinery. Inhibition of CDK7/cyclin H (a component of TFIIH) and CDK9/cyclin T1 (P-TEFb) leads to a decrease in RNA polymerase II-mediated transcription.[10] This can downregulate the expression of anti-apoptotic proteins like Mcl-1, contributing to the pro-apoptotic effects of the compound.[5] Furthermore, Roscovitine can induce the accumulation of the tumor suppressor p53.[11]

Apoptosis_Induction Roscovitine This compound CDK9 CDK9 / Cyclin T1 (P-TEFb) Roscovitine->CDK9 p53 p53 Accumulation Roscovitine->p53 RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates Transcription Transcription RNAPII->Transcription Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Mcl-1) Transcription->Anti_Apoptotic Apoptosis Apoptosis Anti_Apoptotic->Apoptosis p53->Apoptosis

Caption: Induction of apoptosis through transcriptional inhibition and p53 accumulation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Kinase Assay for IC50 Determination (Radioisotopic Method)

This protocol describes a common method to determine the IC50 of this compound against a specific CDK, such as CDK2/Cyclin A, using a radioisotopic filter binding assay with Histone H1 as a substrate.[1][3]

Materials:

  • Recombinant human CDK2/Cyclin A

  • Histone H1 (substrate)

  • This compound

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase Assay Buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Acetone

  • Scintillation counter and cocktail

Procedure:

  • Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute into the Kinase Assay Buffer.

  • In a reaction tube, combine the Kinase Assay Buffer, Histone H1 substrate, and the desired concentration of this compound or vehicle control.

  • Add the recombinant CDK2/Cyclin A enzyme to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper squares three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Perform a final wash with acetone and allow the paper to dry.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Plot the percentage of kinase inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Cell-Based Assay: Western Blot for pRb Phosphorylation

This protocol details the assessment of this compound's effect on the phosphorylation of the Retinoblastoma protein (pRb), a direct downstream target of CDK2, in a cellular context.[12][13][14]

Materials:

  • Human cancer cell line (e.g., HT29, KM12)[14]

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-pRb (e.g., Ser780), anti-total pRb, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Seed cells in culture plates and allow them to adhere.

  • Treat the cells with varying concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against phospho-pRb.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total pRb and the loading control to ensure equal protein loading.

  • Quantify the band intensities to determine the relative levels of pRb phosphorylation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for identifying and characterizing a kinase inhibitor like this compound.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cell-Based Validation cluster_2 Target Identification (Optional) Kinase_Assay In Vitro Kinase Assay (e.g., Radioisotopic or Luminescence) IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination Target_Selectivity Target Selectivity Profiling (Kinase Panel Screen) IC50_Determination->Target_Selectivity Cell_Treatment Treat Cell Lines with This compound Target_Selectivity->Cell_Treatment Western_Blot Western Blot for Downstream Targets (e.g., p-pRb) Cell_Treatment->Western_Blot Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cell_Treatment->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Treatment->Apoptosis_Assay Affinity_Chromatography Affinity Chromatography (Immobilized Roscovitine) Mass_Spectrometry Mass Spectrometry (Protein Identification) Affinity_Chromatography->Mass_Spectrometry

Caption: General experimental workflow for the characterization of this compound.

Conclusion

This compound is a well-characterized CDK inhibitor with a defined set of primary targets, predominantly CDK1, CDK2, CDK5, CDK7, and CDK9. Its mechanism of action through ATP competition leads to the modulation of critical cellular processes, including cell cycle progression and transcription, ultimately resulting in anti-proliferative and pro-apoptotic effects. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of this compound and other related kinase inhibitors.

References

(S)-Roscovitine: A Technical Guide to its Role in Cell Cycle Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Roscovitine, also known as Seliciclib or CYC202, is a potent and selective small-molecule inhibitor of cyclin-dependent kinases (CDKs). By competing with ATP for the binding site on these crucial cell cycle regulators, this compound induces cell cycle arrest and apoptosis in a variety of cancer cell lines. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on key signaling pathways, and detailed experimental protocols for its investigation. Quantitative data are summarized for comparative analysis, and signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its cellular effects.

Introduction to this compound

This compound is a purine analog that has garnered significant interest in the field of oncology and beyond for its ability to selectively target CDKs.[1] These enzymes are fundamental to the progression of the cell cycle, and their dysregulation is a hallmark of many cancers. This compound's ability to inhibit specific CDKs leads to cell cycle arrest at various checkpoints and can trigger programmed cell death, making it a promising candidate for therapeutic development.[1][2] Beyond cancer, its neuroprotective and anti-inflammatory properties are also under investigation.[1][3]

Mechanism of Action in Cell Cycle Regulation

The primary mechanism of this compound is the competitive inhibition of the ATP-binding pocket of several key CDKs, thereby preventing the phosphorylation of their substrates.[1][4] This action directly impacts the machinery that drives the cell through its various phases.

Inhibition of Cyclin-Dependent Kinases

This compound exhibits potent inhibitory activity against a specific subset of CDKs, with less significant effects on others. This selectivity is crucial to its therapeutic potential and is a key area of study. The inhibitory concentrations (IC50) against various CDK/cyclin complexes are summarized in the table below.

Target CDK/Cyclin ComplexIC50 (µM)Reference
CDK1/Cyclin B (cdc2)0.65[5][6]
CDK2/Cyclin A0.7[5][6]
CDK2/Cyclin E0.7[5][6]
CDK5/p350.16 - 0.2[5][6]
CDK7/Cyclin H< 1.0[3]
CDK9/Cyclin T1< 1.0[3]
CDK4/Cyclin D1> 100[6]
CDK6/Cyclin D2> 100[6]

Table 1: Inhibitory concentrations (IC50) of this compound against key cyclin-dependent kinases.

The potent inhibition of CDK1, CDK2, CDK5, CDK7, and CDK9 forms the basis of this compound's effects on the cell cycle and other cellular processes.[3] Its low activity against CDK4 and CDK6 distinguishes it from pan-CDK inhibitors.[6]

Cell Cycle Arrest

The inhibition of specific CDKs by this compound leads to cell cycle arrest at different phases, depending on the cell type, drug concentration, and duration of exposure.[1] Generally, inhibition of CDK2/Cyclin E and CDK2/Cyclin A can block the G1/S transition and S phase progression, while inhibition of CDK1/Cyclin B can cause a G2/M arrest.[1][7]

cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition Roscovitine This compound CDK2_CyclinE CDK2/Cyclin E Roscovitine->CDK2_CyclinE Inhibits CDK1_CyclinB CDK1/Cyclin B Roscovitine->CDK1_CyclinB Inhibits pRb_E2F pRb-E2F Complex CDK2_CyclinE->pRb_E2F Phosphorylates E2F E2F (free) pRb_E2F->E2F Releases S_phase_genes S-Phase Gene Transcription E2F->S_phase_genes Mitotic_entry Mitotic Entry CDK1_CyclinB->Mitotic_entry

This compound's primary mechanism of cell cycle arrest.

Impact on Key Signaling Pathways

Beyond its direct effects on cell cycle progression, this compound influences several critical signaling pathways, often leading to apoptosis.

The p53 Pathway

This compound has been shown to induce the accumulation of the tumor suppressor protein p53.[8] This can occur through the inhibition of CDK-mediated phosphorylation of p53 and its negative regulator, MDM2.[9] The accumulation of active p53 can, in turn, trigger the transcription of pro-apoptotic genes.[1][8]

The NF-κB Pathway

In some cellular contexts, this compound can suppress the activation of the NF-κB pathway.[1] This pathway is often constitutively active in cancer cells and promotes survival and proliferation. By inhibiting IκB kinase (IKK), which is structurally similar to CDKs, this compound can prevent the degradation of IκB and the subsequent translocation of NF-κB to the nucleus.[10]

Inhibition of Transcription

This compound's inhibitory activity against CDK7 and CDK9 has significant implications for transcription.[11] These CDKs are components of the transcription initiation factor TFIIH and the positive transcription elongation factor b (P-TEFb), respectively. They are responsible for phosphorylating the C-terminal domain (CTD) of RNA polymerase II, a critical step for transcriptional initiation and elongation.[8][11] Inhibition of this process can lead to a general suppression of mRNA synthesis and the downregulation of short-lived anti-apoptotic proteins like Mcl-1, thereby promoting apoptosis.[8][12]

cluster_p53 p53 Pathway cluster_NFkB NF-κB Pathway cluster_Transcription Transcriptional Regulation Roscovitine This compound p53 p53 Roscovitine->p53 Activates NFkB NF-κB Roscovitine->NFkB Inhibits CDK7_9 CDK7/CDK9 Roscovitine->CDK7_9 Inhibits Apoptosis_p53 Apoptosis p53->Apoptosis_p53 Survival Cell Survival NFkB->Survival RNA_Pol_II RNA Polymerase II CDK7_9->RNA_Pol_II Phosphorylates Mcl1 Mcl-1 Transcription RNA_Pol_II->Mcl1 Apoptosis_Mcl1 Apoptosis Mcl1->Apoptosis_Mcl1 Inhibits

Overview of key signaling pathways modulated by this compound.

Experimental Protocols

Investigating the effects of this compound on cell cycle regulation involves a variety of standard and specialized molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Cell Culture and Treatment
  • Cell Line Maintenance : Culture the desired cell line (e.g., MCF-7, HeLa, A549) in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • This compound Preparation : Prepare a stock solution of this compound (e.g., 20 mM) in dimethyl sulfoxide (DMSO). Store at -20°C.[4]

  • Treatment : Seed cells at a desired density and allow them to adhere overnight. The following day, treat the cells with various concentrations of this compound or a vehicle control (DMSO) for the desired time points.

Cell Cycle Analysis by Flow Cytometry
  • Cell Harvesting : After treatment, harvest the cells by trypsinization and collect them by centrifugation.

  • Fixation : Wash the cells with ice-cold phosphate-buffered saline (PBS) and fix them in 70% ethanol at -20°C for at least 2 hours.

  • Staining : Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Data Acquisition : Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2]

Western Blot Analysis
  • Protein Extraction : After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting : Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies against proteins of interest (e.g., CDK1, CDK2, Cyclin B1, p-Rb, p53, cleaved PARP).

  • Detection : After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.[2]

In Vitro Kinase Assay
  • Reaction Setup : In a microcentrifuge tube, combine a purified active CDK/cyclin complex, a specific substrate (e.g., histone H1 for CDK1/Cyclin B), and ATP in a kinase assay buffer.

  • Inhibition : Add varying concentrations of this compound or a vehicle control to the reaction mixture.

  • Kinase Reaction : Initiate the reaction by adding [γ-32P]ATP and incubate at 30°C for a specified time.

  • Detection : Stop the reaction and separate the phosphorylated substrate from the free [γ-32P]ATP by SDS-PAGE. Visualize the phosphorylated substrate by autoradiography and quantify the radioactivity to determine the kinase activity.

cluster_analysis Downstream Analysis start Start: Cell Culture treatment Treatment with This compound start->treatment harvest Cell Harvesting treatment->harvest kinase_assay In Vitro Kinase Assay (Enzymatic Activity) treatment->kinase_assay Purified Components flow Flow Cytometry (Cell Cycle) harvest->flow western Western Blot (Protein Expression) harvest->western

General experimental workflow for studying this compound.

Summary and Conclusion

This compound is a well-characterized CDK inhibitor with a multifaceted role in cell cycle regulation. Its selective inhibition of key CDKs leads to cell cycle arrest and the induction of apoptosis through the modulation of critical signaling pathways, including those governed by p53 and NF-κB, as well as through the general inhibition of transcription. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound's therapeutic potential. A thorough understanding of its mechanisms of action is paramount for its successful application in drug development for oncology and other disease areas. Further research will likely uncover additional nuances of its cellular effects and pave the way for novel therapeutic strategies.

References

(S)-Roscovitine for Neuroprotection: A Technical Guide on Initial Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Roscovitine, a selective, small-molecule inhibitor of cyclin-dependent kinases (CDKs), has emerged as a promising candidate for neuroprotective therapies. Aberrant activation of CDKs, particularly CDK5, is a key pathological event in various neurological insults, including ischemic stroke and traumatic brain injury (TBI). Initial preclinical studies have demonstrated that this compound can mitigate neuronal damage, reduce inflammation, and improve functional outcomes in various animal models. This technical guide provides an in-depth summary of the foundational research, detailing the compound's mechanism of action, quantitative efficacy data from key in vivo and in vitro studies, and the experimental protocols employed. The information is intended to serve as a comprehensive resource for professionals engaged in neuroscience research and the development of novel neuroprotective agents.

Core Mechanism of Action: Inhibition of Aberrant CDK5 Activity

In the central nervous system, CDK5 is crucial for normal development and synaptic function. However, following a neurotoxic insult such as ischemia or trauma, the regulatory subunit p35 is cleaved by calpain into the more stable and potent p25 fragment. This leads to the formation of a hyperactive and mislocalized CDK5/p25 complex, which phosphorylates various substrates, ultimately triggering pathways of neuronal apoptosis and cell death.[1][2][3]

This compound exerts its primary neuroprotective effect by directly inhibiting the kinase activity of the aberrant CDK5/p25 complex.[1][2][3] By preventing the downstream hyperphosphorylation events, it effectively interrupts a critical pathway leading to neuronal demise. Studies have confirmed that following an ischemic insult, there is a marked increase in CDK5/p25 activity in the affected brain tissue, and systemic administration of this compound successfully prevents this increase.[1][2][3][4]

cluster_0 Pathophysiological Cascade cluster_1 Therapeutic Intervention Insult Ischemic / Traumatic Insult Calpain Calpain Activation Insult->Calpain Cleavage p35 Cleavage Calpain->Cleavage p25 p25 Accumulation Cleavage->p25 CDK5_p25 CDK5/p25 Hyperactivation p25->CDK5_p25 Death Neuronal Apoptosis & Death CDK5_p25->Death Roscovitine This compound Roscovitine->Block

Diagram 1: Core mechanism of this compound in preventing neuronal death.

Quantitative Efficacy Data

In Vivo Studies: Ischemic Stroke Models

This compound has demonstrated significant, dose-dependent neuroprotection in rodent models of both permanent and transient middle cerebral artery occlusion (pMCAo/tMCAo), which simulate ischemic stroke.[1][5]

Animal ModelAdministration Route & DosageTiming of TreatmentKey Quantitative FindingsReference
Mouse (pMCAo) Intracerebroventricular (ICV) Infusion: 500 µM48h pre-insult28% decrease in total infarct volume at 3h post-occlusion.[6]
Mouse (pMCAo) Intraperitoneal (IP) Injections: 2 x 25 mg/kg15 min pre- & 1h post-insult31% decrease in total infarct volume at 3h post-occlusion.[6]
Rat (tMCAo, 90 min) IV Bolus (25 mg/kg) + 3 SC Injections (54 mg/kg)15 min pre-insult30% decrease in infarct volume at 48h post-reperfusion.[5][6]
Rat (tMCAo, 120 min) IV Bolus (25 mg/kg) + SC Infusion (1 or 5 mg/kg/hr)135 min post-insult27% decrease in total infarct volume (pooled post-treatment groups). Cortical volume reductions of 52-59% .[1][5]
Rat (tMCAo, 90 min) IV Bolus + 48h SC Infusion15 min post-reperfusion37% decrease in brain edema. Improved neurological scores.[6][7]
In Vivo Studies: Traumatic Brain Injury (TBI) Models

Studies using controlled cortical impact (CCI) models of TBI show that Roscovitine can reduce lesion volume, attenuate neuronal death, and improve functional recovery.[8][9]

Animal ModelAdministration Route & DosageTiming of TreatmentKey Quantitative FindingsReference
Rat (CCI) Central Administration30 min post-injury37% decrease in brain lesion volume at 21 days. Significantly improved composite neuroscores.[8]
Rat (CCI) Central Administration3h post-injuryAttenuated hippocampal and cortical neuronal cell loss. Reduced microglial activation.[9]
Rat (CCI) Systemic Administration (Delayed)Post-injuryImproved motor recovery and attenuated microglial activation.[9]
In Vitro Studies: Excitotoxicity Models

Cell culture experiments have been crucial for confirming the direct neuroprotective effects of this compound and establishing that its efficacy is mediated through CDK inhibition.

ModelInsultTreatmentKey Quantitative FindingsReference
Mixed Hippocampal Cultures Kainic Acid (KA, 200 µM)This compound (0.5 µM)Significantly stronger neuroprotective effect than the (R) stereoisomer.[1][5]
Mixed Hippocampal Cultures Kainic Acid (KA, 200 µM)Kinase-inactive analogsNo significant neuroprotective effect, confirming a CDK-mediated mechanism.[1][5]
Primary Cortical Neurons Oxygen-Glucose Deprivation (OGD)(R)-RoscovitineIncreased neuron survival and decreased apoptosis.[6]

Detailed Experimental Protocols

Focal Cerebral Ischemia Model (tMCAo) in Rats

This protocol is a synthesis of methodologies reported in foundational studies.[5][6]

  • Animal Preparation : Adult male rats (e.g., Wistar or Sprague-Dawley) are anesthetized. Body temperature is maintained at 37°C throughout the surgical procedure.

  • Ischemia Induction : The middle cerebral artery (MCA) is occluded using the intraluminal filament technique. A nylon monofilament is inserted via the external carotid artery and advanced up the internal carotid artery to block the origin of the MCA.

  • Occlusion & Reperfusion : The filament is left in place for a defined period (e.g., 90 or 120 minutes) to induce transient focal ischemia.[5] It is then withdrawn to allow for reperfusion.

  • Drug Administration : this compound or vehicle is administered according to the study design. A common effective regimen involves an initial intravenous (IV) bolus (e.g., 25 mg/kg) followed by continuous subcutaneous (SC) infusion (e.g., 1-10 mg/kg/hr) for up to 48 hours to ensure sustained plasma concentrations.[5][7]

  • Assessment :

    • Neurological Deficit Scoring : Animals are assessed at various time points (e.g., 24h, 48h) using a standardized neuroscore scale to evaluate motor and sensory deficits.

    • Infarct Volume Measurement : At the study endpoint (e.g., 48h or 72h), animals are euthanized, and brains are sectioned. Slices are stained with 2,3,5-tetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then quantified using image analysis software.

cluster_workflow Typical In Vivo Experimental Workflow start Animal Model (e.g., Adult Rat) surgery Anesthesia & Surgical Preparation start->surgery mcao Ischemia Induction (tMCAo via filament) surgery->mcao reperfusion Reperfusion (Filament Withdrawal) mcao->reperfusion treatment Treatment Administration This compound vs. Vehicle) assessment Neurological & Behavioral Assessment (24-72h) treatment->assessment reperfusion->treatment Post-Insult Dosing endpoint Euthanasia & Brain Collection (Endpoint) assessment->endpoint analysis Infarct Volume Analysis (TTC Staining) endpoint->analysis end Data Interpretation analysis->end

Diagram 2: Generalized workflow for a preclinical tMCAo stroke study.
CDK5 Kinase Activity Assay

This assay is used to confirm the in vivo target engagement of this compound.[1][4]

  • Tissue Preparation : Brain tissue from the ipsilateral (ischemic) and contralateral hemispheres is collected 3 hours post-insult from both vehicle- and this compound-treated animals.

  • Immunoprecipitation : CDK5 is immunoprecipitated from brain lysates using a specific anti-CDK5 antibody.

  • Kinase Reaction : The immunoprecipitated CDK5 is incubated with a known substrate (e.g., Histone H1) in the presence of radiolabeled ATP ([γ-³²P]ATP).

  • Detection : The phosphorylated substrate is separated by SDS-PAGE, and the incorporation of the radiolabel is quantified using autoradiography or a phosphorimager.

  • Analysis : A significant increase in kinase activity is expected in the ipsilateral hemisphere of vehicle-treated animals, an effect that should be prevented by this compound treatment.[1]

Multimodal Neuroprotective Effects

Beyond direct inhibition of neuronal apoptosis via CDK5, this compound demonstrates a broader, multimodal mechanism of action that contributes to its overall neuroprotective profile.

  • Anti-Inflammatory Action : Traumatic and ischemic brain injuries trigger a robust inflammatory response characterized by the activation of microglia.[8][9] Activated microglia can release pro-inflammatory molecules that contribute to secondary injury. Studies show that Roscovitine treatment significantly attenuates microglial activation and proliferation following TBI and stroke.[2][8][9]

  • Reduction of Brain Edema : A critical and life-threatening complication of acute stroke is the development of cytotoxic and vasogenic edema. In a rat tMCAo model, delayed administration of this compound led to a 37% reduction in brain edema and a corresponding 50% decrease in brain swelling, an effect associated with improved blood-brain barrier integrity.[6]

center_node This compound effect1 Inhibition of Neuronal Apoptosis center_node->effect1 effect2 Reduction of Neuroinflammation center_node->effect2 effect3 Decrease in Brain Edema center_node->effect3 sub_effect1 Inhibits CDK5/p25 Hyperactivation effect1->sub_effect1 outcome Overall Neuroprotection & Improved Functional Recovery effect1->outcome sub_effect2 Attenuates Microglial Activation effect2->sub_effect2 effect2->outcome sub_effect3 Improves Blood-Brain Barrier Integrity effect3->sub_effect3 effect3->outcome

Diagram 3: The multimodal neuroprotective actions of this compound.

Conclusion and Future Directions

Initial preclinical studies provide compelling evidence for the neuroprotective efficacy of this compound in models of acute neurological injury. Its ability to cross the blood-brain barrier and its effectiveness with delayed, systemic administration are particularly significant for clinical translation.[1][3][4] The compound's multimodal action—targeting neuronal apoptosis, neuroinflammation, and brain edema—positions it as a robust therapeutic candidate.

Future research should focus on optimizing dosing regimens, exploring combination therapies, and evaluating its efficacy in a wider range of neurodegenerative conditions. While early clinical trials in other indications have provided valuable safety data, dedicated trials for acute neurological injuries are a necessary next step to validate these promising preclinical findings in human patients.[10]

References

The Anti-Cancer Potential of (S)-Roscovitine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Roscovitine, also known as Seliciclib or CYC202, is a potent and selective small-molecule inhibitor of cyclin-dependent kinases (CDKs) that has demonstrated significant anti-cancer properties in a wide range of preclinical and clinical studies. This technical guide provides an in-depth overview of the core anti-cancer activities of this compound, including its mechanism of action, effects on cancer cells, and key experimental findings. The information is tailored for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound exerts its anti-cancer effects primarily by inhibiting the activity of several key CDKs, which are crucial regulators of the cell cycle and transcription. It acts as a competitive inhibitor at the ATP-binding site of these kinases.[1][2] The primary targets of Roscovitine are CDK1, CDK2, CDK5, CDK7, and CDK9, while it shows poor inhibition of CDK4 and CDK6.[1][3] This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and the induction of apoptosis (programmed cell death) in cancer cells.[1][2]

Signaling Pathways Affected by this compound

The inhibitory action of this compound on CDKs triggers a cascade of downstream effects on various signaling pathways critical for cancer cell survival and proliferation. These include:

  • Cell Cycle Regulation: By inhibiting CDK1 and CDK2, Roscovitine blocks the transitions from G1 to S phase and from G2 to M phase of the cell cycle.[4][5]

  • Transcriptional Regulation: Inhibition of CDK7 and CDK9 by Roscovitine interferes with the phosphorylation of the C-terminal domain of RNA polymerase II, leading to a general suppression of transcription.[6] This is particularly important for the downregulation of anti-apoptotic proteins with short half-lives, such as Mcl-1.[7][8]

  • Apoptosis Induction: Roscovitine promotes apoptosis through multiple mechanisms, including the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1, and the upregulation of pro-apoptotic proteins such as p53 and Bax.[2][9] The induction of apoptosis has been observed to be dependent on the p53 status in some cancer cell lines.[10][11]

  • Other Signaling Pathways: Roscovitine has also been shown to influence other pathways involved in cancer progression, such as the Ras-MAPK, NF-κB, and JAK-STAT pathways.[1][3]

Quantitative Data on Anti-Cancer Activity

The anti-proliferative and pro-apoptotic effects of this compound have been quantified in numerous studies across various cancer cell lines and in vivo models.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
Cancer TypeCell LineIC50 (µM)Key EffectsReference
Breast Cancer MDA-MB-231~10 µg/mlInduction of apoptosis[4]
MCF-7Not specifiedG2/M phase arrest[5]
Colon Cancer LoVoNot specified45% reduction in tumor growth (xenograft)[1]
HCT116Not specified79% reduction in tumor growth (xenograft)[1]
HT29Not specified68-80% tumor reduction (xenograft)[1]
Glioblastoma A172Not specifiedDose-dependent anti-proliferative and pro-apoptotic effect[10][12]
Multiple Myeloma Various15-25Dose-dependent cytotoxicity[8]
Cervical Cancer HeLa, SiHa, C33A, HCE-120-30Induction of apoptosis[13]
Various Cancers NCI-60 panel~15 (average)Cell cycle arrest[1]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
Cancer TypeAnimal ModelDosageTumor Growth InhibitionReference
Colorectal Cancer Nude mice (LoVo cells)100 mg/kg, i.p., 3x/day for 5 days45%[1]
Uterine Carcinoma Nude mice (MESSA-DX5 cells)500 mg/kg, oral, 3x/day for 4 days62%[1]
Colon Cancer Nude mice (HCT116 cells)500 mg/kg, oral79%[1]
Ewing's Sarcoma Nude mice (A4573 cells)50 mg/kg, i.p., for 5 daysSignificant inhibition[1]
Prostate Cancer Xenograft model (PC-3 cells)Not specified35%[1]
Osteosarcoma B6D2F1 mice300 mg/kg/day, oral35-55%[1]
Breast Cancer Nude mice (MDA-MB 231 cells)100 mg/kg + 7.5 Gy irradiation73% (combination therapy)[1]
Hormone-Resistant Breast Cancer Xenograft model100 mg/kg, oralSignificant reduction in tumor volume[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the anti-cancer properties of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0-100 µM) for a specified duration (e.g., 24, 48, or 72 hours).[8] Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Solubilization: Add 100 µL of isopropanol containing 0.04 N HCl to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Culture cancer cells and treat them with this compound at the desired concentration and time point.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will indicate the cell cycle phase (G0/G1, S, G2/M).

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Treat cells with this compound and harvest them as described for cell cycle analysis.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI). Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Determine the percentage of apoptotic cells in the treated and control samples.

Visualizations

Signaling Pathway of this compound's Anti-Cancer Action

Roscovitine_Signaling_Pathway cluster_CDKs CDK Inhibition cluster_CellCycle Cell Cycle Regulation cluster_Transcription Transcriptional Regulation cluster_Apoptosis Apoptosis Induction Roscovitine This compound CDK1_2 CDK1, CDK2 Roscovitine->CDK1_2 Inhibits CDK7_9 CDK7, CDK9 Roscovitine->CDK7_9 Inhibits p53_Activation p53 Activation ↑ Roscovitine->p53_Activation Promotes Bcl2_Downregulation Bcl-2 Downregulation ↓ Roscovitine->Bcl2_Downregulation Promotes G1_S_Arrest G1/S Arrest CDK1_2->G1_S_Arrest Leads to G2_M_Arrest G2/M Arrest CDK1_2->G2_M_Arrest Leads to RNA_Pol_II RNA Polymerase II Phosphorylation ↓ CDK7_9->RNA_Pol_II Prevents Apoptosis Apoptosis G1_S_Arrest->Apoptosis Can lead to G2_M_Arrest->Apoptosis Can lead to Mcl1_Transcription Mcl-1 Transcription ↓ RNA_Pol_II->Mcl1_Transcription Required for Mcl1_Transcription->Apoptosis Inhibits Bax_Upregulation Bax Upregulation ↑ p53_Activation->Bax_Upregulation Induces Bax_Upregulation->Apoptosis Promotes Bcl2_Downregulation->Apoptosis Inhibits

Caption: Mechanism of this compound's anti-cancer effects.

Experimental Workflow for In Vitro Evaluation

Roscovitine_In_Vitro_Workflow cluster_assays In Vitro Assays start Start: Cancer Cell Culture treatment Treat with this compound (Dose- and Time-course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis analysis Data Analysis and Interpretation viability->analysis cell_cycle->analysis apoptosis->analysis end Conclusion on Anti-Cancer Effects analysis->end

Caption: Workflow for in vitro anti-cancer evaluation.

Clinical Evaluation

This compound has undergone several Phase I and Phase II clinical trials for various cancers, including non-small cell lung cancer, B-cell malignancies, and breast cancer.[1][3][7] While monotherapy has shown limited objective tumor responses, disease stabilization has been observed in a significant portion of patients.[1][2] Dose-limiting toxicities include fatigue, skin rash, and electrolyte imbalances.[1][2] Current research is exploring combination therapies with other chemotherapeutic agents, which may hold more promise for clinical efficacy.[1][3]

Conclusion

This compound is a well-characterized CDK inhibitor with potent anti-proliferative and pro-apoptotic effects against a broad range of cancer types in preclinical models. Its ability to induce cell cycle arrest and apoptosis through the inhibition of key CDKs makes it an attractive candidate for cancer therapy. While clinical efficacy as a monotherapy has been modest, its potential in combination with other anti-cancer agents warrants further investigation. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-cancer properties, offering a valuable resource for researchers and drug developers in the field of oncology.

References

(S)-Roscovitine's Impact on Apoptotic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Roscovitine (Seliciclib, CYC202), a potent and selective inhibitor of cyclin-dependent kinases (CDKs), has emerged as a significant molecule in cancer research due to its ability to induce cell cycle arrest and apoptosis in various cancer cell lines.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound modulates apoptotic pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

This compound is a purine analog that functions as a competitive inhibitor at the ATP-binding site of several CDKs, primarily CDK1, CDK2, CDK5, CDK7, and CDK9.[1][2] Its inhibitory action on these kinases disrupts the cell cycle, leading to cell cycle arrest, and importantly, triggers programmed cell death or apoptosis.[1][2] The average IC50 value for cell cycle arrest across various cancer cell lines is approximately 15 µM.[1]

Modulation of Intrinsic and Extrinsic Apoptosis Pathways

This compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The specific pathway activated can be cell-type dependent.

Intrinsic Pathway Activation

The intrinsic pathway is a major route for Roscovitine-induced apoptosis. This is primarily achieved through the modulation of the Bcl-2 family of proteins, which are key regulators of mitochondrial outer membrane permeabilization.

  • Downregulation of Anti-Apoptotic Proteins: Roscovitine has been shown to downregulate the expression of several anti-apoptotic Bcl-2 family members, most notably Mcl-1 and Bcl-2 itself.[1][2][3] The downregulation of Mcl-1 is a rapid and critical event, occurring at both the mRNA and protein levels, and is linked to the inhibition of CDK7 and CDK9, which are involved in transcription.[4][5]

  • Upregulation and Activation of Pro-Apoptotic Proteins: Conversely, Roscovitine treatment leads to an increase in the expression of the pro-apoptotic protein Bak and induces a conformational change and cleavage of Bax.[3] The reduction in Mcl-1 levels can lead to an increase in free Noxa, a pro-apoptotic protein that can activate Bax and Bak, leading to mitochondrial dysfunction.[4]

This shift in the balance between pro- and anti-apoptotic Bcl-2 family proteins leads to the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade.

Involvement of the Extrinsic Pathway

While the intrinsic pathway is well-documented, Roscovitine can also engage the extrinsic apoptosis pathway. This pathway is initiated by the binding of death ligands to death receptors on the cell surface, such as Fas and TNF receptors.[6] This binding leads to the recruitment of adaptor proteins and the activation of initiator caspase-8.[6] While direct large-scale studies on Roscovitine's consistent activation of the extrinsic pathway are less common than for the intrinsic pathway, some studies have shown activation of caspase-8 in response to Roscovitine treatment, suggesting its involvement.[7]

The Role of p53 in Roscovitine-Induced Apoptosis

The tumor suppressor protein p53 plays a significant, though sometimes context-dependent, role in Roscovitine-induced apoptosis.

  • p53-Dependent Apoptosis: In many cancer cell lines, Roscovitine induces the accumulation of p53 in the nucleus.[8] This accumulation can enhance the apoptotic effect of Roscovitine, and the drug has shown greater potency in cells with wild-type p53.[7][9] Activated p53 can transcriptionally activate pro-apoptotic genes like Bax.[9]

  • p53-Independent Apoptosis: Notably, Roscovitine can also induce apoptosis in cells with mutated or absent p53.[3][7] In chronic lymphocytic leukemia (B-CLL) cells, for instance, Roscovitine-induced apoptosis was observed without the nuclear accumulation of p53.[3] This suggests that while functional p53 can enhance Roscovitine's efficacy, it is not an absolute requirement for its pro-apoptotic activity.[10]

Caspase Activation: The Executioners of Apoptosis

Both the intrinsic and extrinsic pathways converge on the activation of a cascade of cysteine proteases known as caspases.

  • Initiator and Effector Caspases: Roscovitine treatment leads to the cleavage and activation of initiator caspases such as caspase-9 (from the intrinsic pathway) and caspase-8 (from the extrinsic pathway).[7][11] These, in turn, activate effector caspases, primarily caspase-3 and caspase-7.[3]

  • Caspase-3 as a Key Mediator: Caspase-3 is a crucial executioner caspase in Roscovitine-induced apoptosis.[3][12] Its activation is a hallmark of apoptosis and is responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological changes of apoptosis.[12] In caspase-3 deficient cells, other caspases like caspase-6 and -7 can compensate to induce apoptosis.[11]

Quantitative Data on this compound's Pro-Apoptotic Effects

The following tables summarize key quantitative data from various studies on the effects of this compound.

ParameterCell LineConcentrationEffectReference
IC50 (Cell Viability/Proliferation) Various Cancer Cell Lines~15 µM (average)50% inhibition of cell proliferation[1]
Neuroblastoma Cell Lines24.2 µM (average)50% inhibition of cell viability[13]
Leukemic Cell Lines (HL-60)17 µM50% inhibition of cell viability[14]
Leukemic Cell Lines (Jurkat)24 µM50% inhibition of cell viability[14]
Induction of Apoptosis MDA-MB-231 (Breast Cancer)10 µg/ml35.7% apoptotic cells after 48h[15]
MDA-MB-231 (Breast Cancer)10 µg/ml93.8% apoptotic cells after 72h[15]
B-CLL Cells20 µMInduced apoptosis in 21 of 28 patient samples[3]
A172 (Glioblastoma)100 µM16.7% of cells in pre-G1 phase after 72h[7]
Caspase Activity PC12 Cells50 µM~42% caspase-3 positive cells[12]
HCT116 (Colorectal Cancer)IC50 concentrationUp to 6-fold increase in caspase-3/7 activity with UCN-01 (another CDK inhibitor)

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for studying its apoptotic effects.

roscovitine_apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Activation Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activation Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Bcl-2_Mcl-1 Bcl-2, Mcl-1 Bax_Bak Bax, Bak Bcl-2_Mcl-1->Bax_Bak Inhibition Bax_Bak->Mitochondrion Permeabilization Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binding Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activation Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Roscovitine Roscovitine CDK1_2_5_7_9 CDK1, 2, 5, 7, 9 Roscovitine->CDK1_2_5_7_9 Inhibition CDK1_2_5_7_9->Bcl-2_Mcl-1 Downregulation of Mcl-1 (via CDK7/9 inhibition) p53 p53 CDK1_2_5_7_9->p53 Indirect Activation p53->Bax_Bak Upregulation

Caption: this compound's induction of apoptosis.

experimental_workflow Cell_Culture Cancer Cell Culture Treatment Treatment with this compound (various concentrations and time points) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, Resazurin) Treatment->Viability_Assay Apoptosis_Detection Apoptosis Detection Treatment->Apoptosis_Detection Protein_Analysis Protein Expression Analysis (Western Blot) Treatment->Protein_Analysis Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Flow_Cytometry Flow Cytometry (Annexin V/PI Staining) Apoptosis_Detection->Flow_Cytometry Microscopy Fluorescence Microscopy (e.g., Hoechst/PI Staining) Apoptosis_Detection->Microscopy Flow_Cytometry->Data_Analysis Microscopy->Data_Analysis Protein_Analysis->Data_Analysis

Caption: Workflow for studying Roscovitine-induced apoptosis.

Detailed Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Harvesting: After treatment with this compound, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are both Annexin V- and PI-positive.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a cell lysate.

  • Lysate Preparation: Lyse the Roscovitine-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Mcl-1, cleaved caspase-3, β-actin as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The intensity of the bands corresponds to the protein expression level.

Conclusion

This compound is a potent inducer of apoptosis in a wide range of cancer cells. Its primary mechanism involves the inhibition of multiple CDKs, leading to the activation of the intrinsic apoptotic pathway through the downregulation of anti-apoptotic proteins like Mcl-1 and the activation of pro-apoptotic Bcl-2 family members. The role of p53 can enhance its efficacy, but is not always essential. The convergence of these signals on the activation of executioner caspases ultimately leads to programmed cell death. The detailed protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.

References

The Enantiomeric Tale of Roscovitine: A Deep Dive into its History, Development, and Biological Impact

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Roscovitine, a purine analogue, has carved a significant niche in the landscape of cyclin-dependent kinase (CDK) inhibitors. Its journey from a chemical curiosity to a clinical candidate has been marked by extensive research into its mechanism of action, therapeutic potential, and the distinct roles of its enantiomeric forms. This technical guide provides an in-depth exploration of the history and development of Roscovitine's enantiomers, with a focus on the pharmacologically prominent (R)-Roscovitine (also known as Seliciclib or CYC202) and its less-studied counterpart, (S)-Roscovitine. We will delve into their differential biological activities, the signaling pathways they modulate, and the experimental methodologies used to elucidate their effects.

A Historical Perspective: From Discovery to Clinical Investigation

Roscovitine, named after the French town of Roscoff where it was discovered, emerged from a screening program for inhibitors of CDKs.[1] Initial studies revealed its ability to compete with ATP for the binding site on several CDKs, thereby halting cell cycle progression.[1] This discovery sparked significant interest in its potential as an anti-cancer agent.

The synthesis of Roscovitine yields a racemic mixture of two enantiomers: (R)-Roscovitine and this compound. Subsequent research demonstrated that the (R)-enantiomer is the more potent inhibitor of CDKs, leading to its selection for preclinical and clinical development under the names Seliciclib and CYC202.[2][3]

Seliciclib has been the subject of numerous clinical trials for a variety of indications, including non-small cell lung cancer, B-cell lymphomas, Cushing's disease, and cystic fibrosis.[4][5][6] While it has shown some promising activity, including disease stabilization in some cancer patients, it has not yet received FDA approval for any indication.[7][8][9] The (S)-enantiomer, while less potent against CDKs, has been investigated for its neuroprotective properties.[10][11]

Comparative Pharmacological Profile of Roscovitine Enantiomers

The primary mechanism of action of Roscovitine is the inhibition of cyclin-dependent kinases, which are key regulators of the cell cycle and transcription. The (R)-enantiomer is a broad-range inhibitor, targeting CDK1, CDK2, CDK5, CDK7, and CDK9 with IC50 values in the sub-micromolar range.[1][12] It is a poor inhibitor of CDK4 and CDK6.[1] The (S)-enantiomer generally exhibits lower potency against CDKs compared to its (R)-counterpart.[2]

Kinase Target(R)-Roscovitine (Seliciclib/CYC202) IC50 (µM)This compound IC50 (µM)
CDK1/cyclin B0.65[13]~1.3 (estimated as twice the IC50 of (R)-enantiomer)[13]
CDK2/cyclin A0.7[13]Not widely reported
CDK2/cyclin E0.1 - 0.7[13][14]Not widely reported
CDK5/p250.16 - 0.2[15]Not widely reported
CDK7/cyclin H0.49[14]Not widely reported
CDK9/cyclin T~0.7[1]Not widely reported
ERK1~34[10]Not widely reported
ERK2~14[10]Not widely reported

Table 1: Comparative Inhibitory Concentrations (IC50) of Roscovitine Enantiomers against Various Kinases. Data compiled from multiple sources. The (S)-enantiomer's activity is less extensively characterized in the literature.

Signaling Pathways Modulated by Roscovitine

Roscovitine's inhibition of CDKs triggers a cascade of downstream effects, primarily leading to cell cycle arrest and apoptosis.

Cell Cycle Arrest

By inhibiting CDK1 and CDK2, Roscovitine blocks the G1/S and G2/M transitions of the cell cycle.[1] This leads to an accumulation of cells in these phases, preventing their proliferation. The inhibition of CDK7 and CDK9 also contributes to its anti-proliferative effects by disrupting transcription.

G1_S_Transition_Inhibition cluster_G1 G1 Phase cluster_S S Phase cluster_Inhibition Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates Rb Rb CDK4/6->Rb phosphorylates (inactivates) E2F E2F Rb->E2F releases DNA Replication DNA Replication E2F->DNA Replication promotes exit DNA Replication->exit Roscovitine Roscovitine CDK2 CDK2 Roscovitine->CDK2 inhibits CDK2->Rb phosphorylates (inactivates) entry entry->Cyclin D

Inhibition of G1/S transition by Roscovitine.
Induction of Apoptosis

Roscovitine induces apoptosis in a variety of cancer cell lines.[1] This programmed cell death is triggered through both p53-dependent and -independent pathways. Inhibition of CDKs leads to the downregulation of anti-apoptotic proteins like Mcl-1 and Bcl-2, and the upregulation of pro-apoptotic proteins.

Roscovitine-induced apoptosis via Mcl-1 downregulation.

Key Experimental Protocols

Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Roscovitine enantiomers against specific CDKs.

Methodology:

  • Reagents: Purified active CDK/cyclin complexes, kinase buffer, ATP (radiolabeled or with a detection system), substrate peptide (e.g., histone H1), and varying concentrations of Roscovitine enantiomers.

  • Procedure:

    • Prepare serial dilutions of the Roscovitine enantiomers.

    • In a microplate, combine the kinase, its specific substrate, and the kinase buffer.

    • Add the different concentrations of the Roscovitine enantiomer to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction.

    • Quantify the phosphorylation of the substrate using an appropriate method (e.g., scintillation counting for radiolabeled ATP, or a specific antibody for the phosphorylated substrate).

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that reduces the kinase activity by 50%.

Cell Cycle Analysis via Flow Cytometry

Objective: To assess the effect of Roscovitine enantiomers on cell cycle distribution.

Methodology:

  • Cell Culture: Plate cells at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of Roscovitine enantiomers or a vehicle control for a specified duration (e.g., 24, 48 hours).

  • Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells with PBS.

    • Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Analysis_Workflow Cell Seeding Cell Seeding Roscovitine Treatment Roscovitine Treatment Cell Seeding->Roscovitine Treatment Cell Harvesting Cell Harvesting Roscovitine Treatment->Cell Harvesting Fixation (70% Ethanol) Fixation (70% Ethanol) Cell Harvesting->Fixation (70% Ethanol) Staining (Propidium Iodide & RNase A) Staining (Propidium Iodide & RNase A) Fixation (70% Ethanol)->Staining (Propidium Iodide & RNase A) Flow Cytometry Analysis Flow Cytometry Analysis Staining (Propidium Iodide & RNase A)->Flow Cytometry Analysis

Workflow for Cell Cycle Analysis.
Apoptosis Assay

Objective: To determine if Roscovitine enantiomers induce apoptosis.

Methodology (Morphological Assessment):

  • Cell Culture and Treatment: Grow cells on coverslips and treat with Roscovitine enantiomers as described for the cell cycle analysis.

  • Staining:

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

    • Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).

    • Stain the cell nuclei with a DNA-binding dye that allows visualization of chromatin, such as DAPI or Hoechst 33342.

  • Microscopy: Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit characteristic morphological changes, including cell shrinkage, chromatin condensation, and nuclear fragmentation.

Methodology (Biochemical Assessment - Caspase Activity):

  • Cell Lysis: Treat cells with Roscovitine and lyse them to release cellular proteins.

  • Caspase Assay: Use a commercially available kit to measure the activity of key executioner caspases, such as caspase-3. These kits typically use a fluorogenic or colorimetric substrate that is cleaved by the active caspase.

  • Data Analysis: Quantify the fluorescence or absorbance to determine the level of caspase activity, which is an indicator of apoptosis.

Conclusion and Future Directions

The study of Roscovitine and its enantiomers has provided invaluable insights into the roles of CDKs in cellular processes and their potential as therapeutic targets. (R)-Roscovitine (Seliciclib) continues to be investigated in clinical trials, and its journey underscores the challenges and complexities of developing targeted cancer therapies. The distinct neuroprotective properties of this compound highlight the importance of stereochemistry in drug design and open new avenues for therapeutic applications.

Future research should focus on a more comprehensive characterization of the (S)-enantiomer's kinase selectivity and its mechanism of action in neuroprotection. Further exploration of combination therapies involving Roscovitine and other anti-cancer agents may also unlock its full therapeutic potential. The continued development of more selective CDK inhibitors, guided by the lessons learned from Roscovitine, holds promise for the future of precision medicine.

References

The Kinase Selectivity Profile of (S)-Roscovitine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Roscovitine, also known as Seliciclib or CYC202, is a potent small-molecule inhibitor of cyclin-dependent kinases (CDKs). As a 2,6,9-trisubstituted purine analog, it exerts its inhibitory effects by competing with ATP for the kinase binding site. Initially recognized for its potential as an anti-cancer agent due to its ability to induce cell cycle arrest and apoptosis, the therapeutic applications of this compound are being explored in a range of other diseases, including neurodegenerative disorders, inflammation, and viral infections. A thorough understanding of its kinase selectivity profile is paramount for elucidating its mechanism of action, predicting potential on- and off-target effects, and guiding further drug development efforts. This technical guide provides a comprehensive overview of the kinase selectivity of this compound, details of the experimental protocols used for its characterization, and a visualization of the key signaling pathways it modulates.

Data Presentation: Kinase Selectivity Profile of this compound

The inhibitory activity of this compound has been evaluated against a panel of protein kinases. The half-maximal inhibitory concentration (IC50) values, a measure of the inhibitor's potency, are summarized in the table below. It is important to note that IC50 values are dependent on experimental conditions, particularly the concentration of ATP.

Kinase TargetIC50 (µM)Experimental ConditionsReference
CDK1/cyclin B0.6515 µM ATP[1](2--INVALID-LINK--,--INVALID-LINK--
CDK2/cyclin A0.715 µM ATP[1](2--INVALID-LINK--,--INVALID-LINK--
CDK2/cyclin E0.715 µM ATP[1](3--INVALID-LINK--,--INVALID-LINK--
CDK5/p350.215 µM ATP[1](4--INVALID-LINK--,--INVALID-LINK--
CDK5/p250.16Not Specified[5](--INVALID-LINK--)
CDK7/cyclin H0.49100 µM ATP[1](--INVALID-LINK--)
CDK9/cyclin T10.79 - 3.2Not Specified[1](--INVALID-LINK--)
ERK134Not Specified[6](--INVALID-LINK--)
ERK214Not Specified[6](--INVALID-LINK--)
CDK4/cyclin D1>10015 µM ATP[1](7--INVALID-LINK--
CDK6/cyclin D3>10015 µM ATP[1](7--INVALID-LINK--

Experimental Protocols

The determination of kinase inhibitor selectivity is predominantly achieved through biochemical assays that measure the enzymatic activity of purified kinases in the presence of the inhibitor.[8](--INVALID-LINK--) Radiometric assays are a widely used and robust method for this purpose.

General Radiometric Kinase Assay Protocol (for IC50 Determination)

This protocol is a generalized procedure based on common practices for radiometric kinase assays, such as those used for CDK2 and CDK5, often employing a substrate like Histone H1.

1. Materials:

  • Purified active kinase (e.g., CDK2/cyclin A, CDK5/p35)

  • Kinase-specific substrate (e.g., Histone H1)

  • This compound stock solution (in DMSO)

  • Kinase reaction buffer (typically containing Tris-HCl, MgCl₂, DTT, and other components to ensure optimal kinase activity)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • P81 phosphocellulose paper

  • Phosphoric acid wash solution

  • Scintillation counter and fluid

2. Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the kinase reaction buffer, the purified kinase, and its specific substrate.

  • Inhibitor Addition: Add varying concentrations of this compound (typically a serial dilution) to the reaction mixture. A control with DMSO alone (no inhibitor) is also prepared.

  • Reaction Initiation: Start the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.

  • Reaction Termination and Substrate Capture: Stop the reaction and spot a portion of the reaction mixture onto P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper.

  • Washing: Wash the P81 papers multiple times with phosphoric acid to remove unincorporated radiolabeled ATP.

  • Quantification: Measure the amount of incorporated radioactivity on the P81 papers using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated for each Roscovitine concentration relative to the DMSO control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Specific Assay Conditions from Literature:
  • CDK Assays (Meijer et al., 1997): The initial selectivity profiling of Roscovitine was performed against 25 highly purified kinases. For CDKs, assays were typically conducted in the presence of 15 µM ATP and a suitable substrate, such as histone H1 for CDK1/cyclin B and CDK2/cyclin A/E, and a peptide for CDK5/p35.[1](9--INVALID-LINK--

  • CDK7/cyclin H Assay: A higher ATP concentration of 100 µM was used to determine the IC50 for CDK7/cyclin H, reflecting the importance of ATP concentration in these competitive inhibition assays.[1](--INVALID-LINK--)

Mandatory Visualization

Signaling Pathways Modulated by this compound

This compound's therapeutic effects are mediated through the modulation of key signaling pathways, primarily due to its inhibition of specific CDKs. The following diagrams illustrate its impact on the NF-κB and p53 pathways.

NF_kB_Pathway cluster_nucleus TNFa TNFα TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkBa_p65_p50 IκBα-p65-p50 (Inactive) IKK_complex->IkBa_p65_p50 Phosphorylates IκBα Roscovitine This compound Roscovitine->IKK_complex Inhibits p65_p50 p65-p50 (Active) IkBa_p65_p50->p65_p50 Releases IkBa_P P-IκBα IkBa_p65_p50->IkBa_P Nucleus Nucleus p65_p50->Nucleus Translocates Proteasome Proteasome IkBa_P->Proteasome Ubiquitination & Degradation NFkB_target_genes NF-κB Target Genes (Proliferation, Anti-apoptosis) Transcription Transcription NFkB_target_genes->Transcription p65_p50_n p65-p50 p65_p50_n->NFkB_target_genes Binds to DNA

Caption: this compound inhibits the canonical NF-κB signaling pathway.

p53_Pathway Roscovitine This compound CDK2_CyclinE CDK2/Cyclin E Roscovitine->CDK2_CyclinE Inhibits MDM2 MDM2 Roscovitine->MDM2 Downregulates Expression CDK2_CyclinE->MDM2 Phosphorylates & Activates Cell_Cycle_Arrest Cell Cycle Arrest (G1/S) CDK2_CyclinE->Cell_Cycle_Arrest Promotes Progression p53 p53 p53_degradation p53 Degradation p53->p53_degradation p21 p21 (CDKN1A) p53->p21 Induces Transcription Apoptosis_Genes Apoptosis Genes (e.g., BAX) p53->Apoptosis_Genes Induces Transcription MDM2->p53 Promotes Ubiquitination p21->CDK2_CyclinE Inhibits p21->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Apoptosis_Genes->Apoptosis Kinase_Selectivity_Workflow start Start: Compound of Interest (this compound) panel_selection Select Kinase Panel (e.g., CDKs, other relevant kinases) start->panel_selection inhibitor_dilution Prepare Serial Dilutions of this compound start->inhibitor_dilution assay_prep Prepare Biochemical Kinase Assays (e.g., Radiometric Assay) panel_selection->assay_prep incubation Incubate Kinase, Substrate, ATP, and Inhibitor assay_prep->incubation inhibitor_dilution->incubation detection Detect Kinase Activity (e.g., Radioactivity Measurement) incubation->detection data_analysis Data Analysis: Calculate % Inhibition detection->data_analysis ic50_determination Determine IC50 Values data_analysis->ic50_determination selectivity_profile Generate Kinase Selectivity Profile ic50_determination->selectivity_profile end End selectivity_profile->end

References

Methodological & Application

(S)-Roscovitine: A Comprehensive Guide for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Roscovitine , also known as Seliciclib or CYC202, is a potent and selective inhibitor of cyclin-dependent kinases (CDKs). This purine analog acts as a competitive inhibitor at the ATP-binding site of several key CDKs, making it a valuable tool for studying cell cycle regulation, apoptosis, and neuronal functions. This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

This compound primarily exerts its effects by inhibiting a specific subset of CDKs, which are crucial regulators of cell cycle progression and transcription. By blocking the activity of these kinases, this compound can induce cell cycle arrest and trigger apoptosis in a variety of cell types, particularly cancer cells.[1][2][3] The primary targets of this compound are CDK1, CDK2, CDK5, CDK7, and CDK9.[1][4] Inhibition of CDK1 and CDK2 leads to cell cycle arrest at different phases (G0, G1, S, or G2/M), depending on the cell line, dose, and treatment duration.[1][5] The inhibition of CDK7 and CDK9, which are involved in regulating transcription, can lead to the downregulation of anti-apoptotic proteins like Mcl-1.[6]

Data Presentation

Table 1: Inhibitory Activity of this compound against Various Kinases
Kinase TargetIC50 Value (µM)Reference(s)
CDK1/cyclin B~0.65[2][7]
CDK2/cyclin A~0.7[7]
CDK2/cyclin E~0.1 - 0.7[7][8][9]
CDK5/p35~0.16 - 0.2[7]
CDK7/cyclin H~0.49 - 0.8[9]
CDK9Sub-micromolar[1]
CDK4>100[1]
CDK6>100[1]
ERK1/ERK21-40[1][4]
Table 2: Effective Concentrations of this compound in Various Cell Lines
Cell LineEffectConcentration (µM)DurationReference(s)
Various Cancer Cell LinesCell Cycle Arrest (Average IC50)~15Varies[1]
Rabbit Retinal Pigment Epithelial (RPE)Apoptosis Induction40Not Specified[5]
Human MCF7 Cancer CellsG2/M Arrest & ApoptosisNot SpecifiedNot Specified[10]
Immortalized Striatal Cells (STHdh Q111/Q111)Reduction of Cell DeathDose-dependent48 hours[11]
Glioblastoma A172Anti-proliferative (IC50)67.5572 hours[6]
Chronic Lymphocytic Leukemia (B-CLL)Apoptosis Induction20Not Specified[12][13]
Multiple Myeloma (MM) Cell LinesCytotoxicity10-10024 hours[9][14]
MDA-MB-231 Breast CancerCytotoxicity10 µg/ml (~28 µM)240 hours[15]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • This compound is typically supplied as a lyophilized powder.[2]

  • To prepare a stock solution, dissolve the powder in dimethyl sulfoxide (DMSO) or methanol.[2][14] For example, to make a 20 mM stock solution, dissolve 1 mg of this compound (Molecular Weight: 354.45 g/mol ) in 143 µl of DMSO.[2]

  • Store the stock solution at -20°C.[2] It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.[2] Once in solution, use within 3 months to prevent loss of potency.[2]

Protocol 2: General Cell Treatment Protocol
  • Cell Seeding: Plate cells in appropriate culture vessels at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Drug Dilution: On the day of the experiment, dilute the this compound stock solution to the desired final concentration in fresh, pre-warmed cell culture medium. The suggested working concentration is often around 20 µM, but the optimal concentration can range from 1 to 100 µM depending on the cell line and the desired effect.[2][5][6]

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the appropriate concentration of this compound. A vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) should always be included.

  • Incubation: Incubate the cells for the desired period. Treatment times can vary from 4 to 24 hours or longer, depending on the specific experiment.[2][15]

  • Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses such as cell viability assays, cell cycle analysis, or apoptosis detection.

Protocol 3: Cell Viability Assay (MTT Assay)
  • Seed cells in a 96-well plate and treat with various concentrations of this compound as described in Protocol 2.

  • At the end of the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 4: Cell Cycle Analysis by Flow Cytometry
  • Treat cells with this compound as described in Protocol 2.

  • Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).[14]

  • Fix the cells in 70% ethanol at -20°C for at least 1 hour.[14]

  • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[14]

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer. The sub-G1 peak can be indicative of apoptotic cells.[5][14]

Protocol 5: Apoptosis Detection by Western Blot
  • Treat cells with this compound as described in Protocol 2.

  • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Probe the membrane with primary antibodies against key apoptosis-related proteins such as cleaved PARP, cleaved Caspase-3, Bcl-2, Bax, and Mcl-1.[5][12]

  • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Roscovitine_Signaling_Pathway cluster_cdks Cyclin-Dependent Kinases (CDKs) cluster_effects Cellular Effects Roscovitine This compound CDK1 CDK1 Roscovitine->CDK1 inhibits CDK2 CDK2 Roscovitine->CDK2 inhibits CDK5 CDK5 Roscovitine->CDK5 inhibits CDK7 CDK7 Roscovitine->CDK7 inhibits CDK9 CDK9 Roscovitine->CDK9 inhibits CellCycleArrest Cell Cycle Arrest (G0/G1, S, G2/M) CDK1->CellCycleArrest leads to CDK2->CellCycleArrest leads to TranscriptionInhibition Transcription Inhibition CDK7->TranscriptionInhibition leads to CDK9->TranscriptionInhibition leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis can lead to Mcl1 Mcl-1 Downregulation TranscriptionInhibition->Mcl1 results in Mcl1->Apoptosis promotes Experimental_Workflow cluster_analysis Downstream Analysis start Start seed_cells Seed Cells in Culture Plates start->seed_cells prepare_roscovitine Prepare this compound Working Solution seed_cells->prepare_roscovitine treat_cells Treat Cells with this compound (and Vehicle Control) prepare_roscovitine->treat_cells incubate Incubate for a Defined Period (e.g., 4-48 hours) treat_cells->incubate harvest Harvest Cells incubate->harvest viability Cell Viability Assay (e.g., MTT) harvest->viability cell_cycle Cell Cycle Analysis (e.g., Flow Cytometry) harvest->cell_cycle apoptosis Apoptosis Detection (e.g., Western Blot) harvest->apoptosis end End viability->end cell_cycle->end apoptosis->end Roscovitine_Cell_Cycle_Effects cluster_cell_cycle Cell Cycle Phases Roscovitine This compound G1 G1 Roscovitine->G1 inhibits progression at S S Roscovitine->S inhibits progression at G2 G2 Roscovitine->G2 inhibits progression at M M Roscovitine->M inhibits progression at Arrest Cell Cycle Arrest G1->Arrest S->Arrest G2->Arrest M->Arrest Apoptosis Apoptosis Arrest->Apoptosis can induce

References

Application Notes and Protocols for In Vivo Administration of (S)-Roscovitine in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of (S)-Roscovitine in various mouse models, summarizing key quantitative data and detailing experimental protocols. This compound, a potent cyclin-dependent kinase (CDK) inhibitor, has shown therapeutic potential in models of neurodegenerative diseases, cancer, and polycystic kidney disease.

Application Areas

This compound has been investigated in a range of preclinical mouse models, demonstrating its versatility as a potential therapeutic agent. Key application areas include:

  • Neuroprotection: In models of ischemic stroke, this compound has been shown to reduce infarct volume and inhibit the increase in CDK5 activity, a key enzyme implicated in neuronal death.[1][2][3][4] Systemic administration has proven effective, even when delayed after the ischemic insult, highlighting its clinical relevance.[1][2][3][4]

  • Cancer: Roscovitine has demonstrated anti-tumor activity in various cancer xenograft models, including prostate, colon, and breast cancer.[5][6][7] It has been shown to inhibit tumor growth and can enhance the efficacy of other anti-cancer treatments like radiation.[5][6]

  • Polycystic Kidney Disease (PKD): The (R)-enantiomer of Roscovitine has been shown to effectively arrest the progression of cystic disease in mouse models of PKD.[8][9] This suggests a potential therapeutic avenue for this genetic disorder.

  • Huntington's Disease: Roscovitine has been shown to penetrate the blood-brain barrier in mouse models of Huntington's disease, where it inhibits CDK5 activity.[10][11] This suggests its potential to reduce the toxicity of the mutant huntingtin protein.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vivo studies of Roscovitine in mouse and rat models.

Table 1: Efficacy of this compound in Stroke Models
Mouse/Rat ModelAdministration RouteDosage RegimenOutcomeReference
Permanent Middle Cerebral Artery Occlusion (pMCAo) Mouse ModelIntracerebroventricular (ICV)500 µM continuous infusion starting 48h before pMCAo27.7% decrease in total infarcted region[2]
pMCAo Mouse ModelIntraperitoneal (IP)Two injections of 25 mg/kg (15 min pre- and 1 hr post-MCAo)30.7% decrease in total infarcted region[2]
Transient Middle Cerebral Artery Occlusion (tMCAo) Rat ModelIntravenous (IV) bolus + Subcutaneous (SC) injections25 mg/kg IV bolus (15 min pre-occlusion) & 54 mg/kg SC (15 min pre-, 24h & 29h post-occlusion)30% reduction in total infarct volume[1]
tMCAo Rat ModelIV bolus + SC infusion25 mg/kg IV bolus followed by SC infusion (10, 5, and 1 mg/kg) for 48h, administered 135 min post-MCAo27% decrease in infarct volume[2][12]
Table 2: Efficacy of Roscovitine in Cancer Models
Cancer ModelAdministration RouteDosage RegimenOutcomeReference
PC-3 Prostate Cancer XenograftNot SpecifiedNot Specified35% tumor growth inhibition[5]
HT29 Human Colon Cancer XenograftIntraperitoneal (IP)10 mg/kg and 40 mg/kg68% and 80% tumor reduction, respectively[5]
HCT116 Human Colon Cancer XenograftOral500 mg/kg79% reduction in tumor growth at day 5[5]
MDA-MB 231 Breast Cancer Xenograft (with irradiation)Oral100 mg/kg73% growth inhibition (compared to 54% with irradiation alone)[5]
Endocrine-Resistant Breast Cancer XenograftsOral100 mg/kg for 10 consecutive daysSignificantly smaller tumor volumes and sizes[6]
Table 3: Pharmacokinetics and Toxicity of Roscovitine in Mice
ParameterMouse StrainAdministration RouteDoseValueReference
Toxicity zQ175 HD MiceIntraperitoneal (IP)100 mg/kgLethal to more than half of the mice[10][13]
CDK5 Inhibition zQ175 HD MiceIntraperitoneal (IP)25 mg/kg and 50 mg/kg daily for 3 weeks25-30% reduction in CDK5 activity in the brain[10]
Pharmacokinetics BALB/c MiceIntraperitoneal (IP)50 mg/kgShort half-life (< 1 hr)[14]
Bone Marrow Distribution BALB/c MiceIntraperitoneal (IP)50 mg/kg~1.5% of plasma concentration[14][15]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for Neuroprotection Studies in Stroke Models

1. Materials:

  • This compound powder

  • 2-hydroxypropyl-β-cyclodextrin (HPβCD)

  • Sterile saline (0.9% NaCl)

  • Vortex mixer

  • Sterile filters (0.22 µm)

  • Syringes and needles for administration

2. Preparation of this compound Solution (for systemic administration):

  • Prepare a 4% (w/v) solution of HPβCD in sterile saline.

  • Weigh the required amount of this compound powder.

  • Gradually add the this compound powder to the 4% HPβCD solution while vortexing to ensure complete dissolution.

  • Once dissolved, sterile-filter the solution using a 0.22 µm filter.

  • The final concentration of the solution should be calculated based on the desired dose and the average weight of the mice.

3. Administration Protocol (Intraperitoneal - IP):

  • Accurately weigh each mouse to determine the precise volume of the drug solution to be administered.

  • For a dose of 25 mg/kg, inject the appropriate volume of the prepared this compound solution into the intraperitoneal cavity of the mouse.

  • In the context of a pMCAo model, a typical dosing schedule involves two IP injections: one 15 minutes before the occlusion and another 1 hour after the occlusion.[2][3]

4. Administration Protocol (Intravenous - IV bolus and Subcutaneous - SC infusion):

  • For rat models of tMCAo, an IV bolus of 25 mg/kg can be administered 15 minutes prior to ischemia.[1][2]

  • This can be followed by SC administration. For example, three successive SC injections of 54 mg/kg at 15 minutes prior to, and 24 and 29 hours after the occlusion.[1][2]

  • Alternatively, a continuous SC infusion can be employed. For instance, following an IV bolus, a 48-hour SC infusion with decreasing doses (e.g., 10, 5, and 1 mg/kg) can be administered.[2]

Protocol 2: Administration of Roscovitine for Cancer Xenograft Studies

1. Materials:

  • Roscovitine powder

  • Vehicle solution (e.g., 10% Tween 80, 20% N-N-dimethylacetamide, and 70% polyethylene glycol 400 or DMSO)

  • Gavage needles (for oral administration)

  • Syringes and needles for IP injection

2. Preparation of Roscovitine Suspension (for oral administration):

  • Prepare the appropriate vehicle solution.

  • Weigh the required amount of Roscovitine powder.

  • Suspend the Roscovitine powder in the vehicle solution to the desired concentration (e.g., for a 100 mg/kg dose).

3. Administration Protocol (Oral Gavage):

  • Weigh each mouse to determine the volume of the suspension to be administered.

  • Administer the Roscovitine suspension directly into the stomach using a gavage needle.

  • A typical regimen for breast cancer xenografts is a daily administration for 10 consecutive days.[6]

4. Administration Protocol (Intraperitoneal - IP):

  • Prepare the Roscovitine solution in a suitable solvent.

  • Weigh each mouse and inject the appropriate volume of the solution intraperitoneally.

  • For colon cancer xenografts, doses of 10 mg/kg and 40 mg/kg have been used.[5]

Visualizations

Signaling Pathway of this compound in Neuroprotection

roscovitine_neuroprotection cluster_stress Ischemic Stress cluster_pathway Neuronal Apoptosis Pathway cluster_intervention Therapeutic Intervention Ischemia Ischemia p25 p25 Ischemia->p25 increases CDK5/p25 Complex CDK5/p25 Complex p25->CDK5/p25 Complex CDK5 CDK5 CDK5->CDK5/p25 Complex Neuronal Death Neuronal Death CDK5/p25 Complex->Neuronal Death Roscovitine This compound Roscovitine->CDK5/p25 Complex inhibits

Caption: this compound inhibits the CDK5/p25 complex, blocking neuronal death.

Experimental Workflow for In Vivo Stroke Model

stroke_workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal Model Mouse/Rat Model (e.g., pMCAo/tMCAo) Baseline Baseline Measurements Animal Model->Baseline Drug Prep Prepare this compound Solution/Vehicle Administration Administer this compound or Vehicle (e.g., IP, IV) Drug Prep->Administration Baseline->Administration Ischemia Induce Focal Ischemia (MCAo) Administration->Ischemia Post-Treatment Post-Ischemia Administration (optional) Ischemia->Post-Treatment Sacrifice Sacrifice Animal at Defined Timepoint Ischemia->Sacrifice Post-Treatment->Sacrifice Brain Analysis Brain Tissue Analysis (e.g., TTC Staining) Sacrifice->Brain Analysis Data Quantify Infarct Volume & CDK5 Activity Brain Analysis->Data

Caption: Workflow for evaluating this compound in a stroke model.

Logical Relationship in Cancer Xenograft Study

cancer_logic cluster_hypothesis Hypothesis cluster_groups Experimental Groups cluster_outcome Outcome Measurement cluster_result Expected Result Hypothesis This compound inhibits tumor growth Control Control Group (Vehicle) Tumor Volume Measure Tumor Volume Over Time Control->Tumor Volume Treatment Treatment Group (this compound) Treatment->Tumor Volume Result Tumor Growth Inhibition in Treatment Group Tumor Volume->Result comparison

Caption: Logical flow of a cancer xenograft study with this compound.

References

Application Notes and Protocols for Western Blot Detection of (S)-Roscovitine Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Western blotting to identify and quantify the protein targets of (S)-Roscovitine, a potent and selective inhibitor of several cyclin-dependent kinases (CDKs). This document outlines the mechanism of action, key molecular targets, detailed experimental protocols, and data presentation guidelines to facilitate research into the cellular effects of this compound.

Introduction to this compound

This compound, also known as Seliciclib (CYC202), is a purine analog that functions as a competitive inhibitor at the ATP-binding site of various CDKs.[1][2] Its selectivity for specific CDKs makes it a valuable tool for studying the cell cycle, apoptosis, and neurobiology, and it is under investigation as a therapeutic agent for cancers and other diseases.[1][3] this compound and its (R)-enantiomer have demonstrated neuroprotective effects in models of ischemic stroke.[4][5]

Molecular Targets and Mechanism of Action

This compound primarily targets a subset of CDKs with high affinity, leading to cell cycle arrest and induction of apoptosis in susceptible cell lines.[1][6] The inhibition of these kinases disrupts the phosphorylation of key substrates involved in cell cycle progression and transcription.

The primary protein targets of Roscovitine include CDK1, CDK2, CDK5, CDK7, and CDK9, with little to no effect on CDK4 and CDK6.[1][7] The inhibitory concentrations (IC50) for these kinases are summarized in the table below. By inhibiting these kinases, Roscovitine can down-regulate the expression of survival proteins like Mcl-1.[2][3]

Signaling Pathway of this compound Inhibition

G cluster_0 Cell Cycle Progression cluster_1 Transcription cluster_2 Neuronal Functions CDK1_CyclinB CDK1 / Cyclin B G2_M_Transition G2/M Arrest CDK2_CyclinE CDK2 / Cyclin E G1_S_Transition G1/S Arrest CDK2_CyclinA CDK2 / Cyclin A CDK7 CDK7 (TFIIH) RNA_Pol_II RNA Polymerase II CDK7->RNA_Pol_II phosphorylates Transcription_Inhibition Transcription Inhibition CDK9 CDK9 (P-TEFb) CDK9->RNA_Pol_II phosphorylates CDK5_p35 CDK5 / p35 Neuronal_Effects Modulation of Neuronal Processes Roscovitine This compound Roscovitine->CDK1_CyclinB Roscovitine->CDK2_CyclinE Roscovitine->CDK2_CyclinA Roscovitine->CDK7 Roscovitine->CDK9 Roscovitine->CDK5_p35

Caption: this compound inhibits key CDKs involved in cell cycle, transcription, and neuronal functions.

Quantitative Data Summary

The following tables summarize the inhibitory activity of Roscovitine against its primary kinase targets and its observed effects on protein expression in specific cancer cell lines.

Table 1: Inhibitory Activity of Roscovitine against Key Kinase Targets

Target KinaseIC50 (µM)Reference
cdc2/cyclin B (CDK1)0.65[6][7]
cdk2/cyclin A0.7[6][7]
cdk2/cyclin E0.7[6][7]
cdk5/p350.16 - 0.2[6][7]
CDK7~0.7[1]
CDK9~0.4[3]
ERK114 - 40[4][6]
ERK234[6]

Table 2: Effect of Roscovitine on Protein Expression in A172 Glioblastoma Cells [8]

ProteinTreatment (24h)Fold Change (vs. Control)Treatment (48h)Fold Change (vs. Control)
CDK2 50 µM2.4425 µM1.66
50 µM3.50
100 µM3.50

Table 3: Effect of Roscovitine on Protein Expression in G28 Glioblastoma Cells [8]

ProteinTreatment (24h)Fold Change (vs. Control)Treatment (72h)Fold Change (vs. Control)
CDK2 50 µM1.5025 µM0.65
100 µM0.8550 µM0.39
100 µM0.67
p21 25 µM0.2225 µM0.19
50 µM1.0150 µM0.18
100 µM0.39100 µM0.13

Western Blot Protocol for Detecting this compound Targets

This protocol provides a detailed methodology for assessing the effects of this compound on its target proteins and downstream signaling pathways in cultured cells.

Experimental Workflow

G cluster_workflow Western Blot Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Detection H->I J 10. Data Analysis I->J

Caption: A stepwise workflow for Western blot analysis of this compound targets.

Materials and Reagents
  • Cell culture reagents (media, serum, antibiotics)

  • This compound (dissolved in DMSO to create a stock solution)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x or 2x)

  • SDS-polyacrylamide gels (appropriate percentage for target protein size)

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Tris-Buffered Saline with Tween-20 (TBST)

  • Primary antibodies (see Table 4)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagent

  • Imaging system (e.g., chemiluminescence imager)

Table 4: Recommended Primary Antibodies for Western Blotting

Target ProteinDownstream/Related MarkerLoading Control
CDK1Phospho-CDK Substratesβ-Actin
CDK2p21, Phospho-Rb (Ser807/811)GAPDH
CDK5p35/p25α-Tubulin
CDK7Phospho-CDK7 (Thr170)Vinculin
CDK9Phospho-RNA Pol II (Ser2)Lamin B1
Step-by-Step Procedure
  • Cell Culture and Treatment:

    • Plate cells at a suitable density and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).[8]

  • Cell Lysis:

    • Aspirate the culture medium and wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9][10]

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's protocol.[9][10]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to each lysate (20-30 µg of protein).

    • Boil the samples at 95-100°C for 5 minutes.[9][10]

    • Load the denatured protein samples and a molecular weight marker onto an SDS-polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[9][10]

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.[9][10]

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[9][10]

    • Wash the membrane three to five times for 5-10 minutes each with TBST.[9][10]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[9][10]

    • Wash the membrane three to five times for 5-10 minutes each with TBST.[9][10]

  • Detection and Data Analysis:

    • Apply ECL detection reagent to the membrane.[9]

    • Visualize the protein bands using an imaging system.

    • Quantify band intensities using densitometry software. Normalize the intensity of the target protein to the loading control to account for variations in protein loading.

Conclusion

This document provides a framework for investigating the molecular targets of this compound using Western blot analysis. By following the detailed protocols and utilizing the provided quantitative data for comparison, researchers can effectively assess the impact of this CDK inhibitor on various cellular pathways. Careful optimization of antibody concentrations and incubation times may be necessary for specific cell lines and experimental conditions.

References

Application Notes and Protocols for (S)-Roscovitine Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Topic: How to Prepare (S)-Roscovitine Stock Solution for Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, also known as (S)-Seliciclib, is the S-enantiomer of Roscovitine. It is a potent, cell-permeable, and selective inhibitor of several cyclin-dependent kinases (CDKs).[1][2] Its primary mechanism of action involves competing with ATP for the binding site in the catalytic cleft of CDKs, such as CDK1, CDK2, and CDK5.[3][4] This inhibition disrupts the cell cycle, leading to cell cycle arrest, and can induce apoptosis, making it a valuable tool in cancer research, neurobiology, and studies of the cell cycle.[5][6] Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and efficacy.

Chemical and Physical Properties

A summary of the key properties of this compound is provided below.

PropertyValueCitations
Synonyms (S)-Seliciclib, (S)-CYC202[2]
Molecular Formula C₁₉H₂₆N₆O[3]
Molecular Weight 354.45 g/mol [3][7]
Purity Typically ≥98%[7]
Appearance Crystalline solid[8]

Solubility and Storage

Proper solvent selection and storage conditions are crucial to maintain the stability and activity of this compound.

Table 3.1: Solubility Data

Solvent Maximum Concentration Citations
DMSO ~100 mg/mL (~282 mM) [1][9]
Ethanol ~35-53 mg/mL (~100-150 mM) [8][10]
Methanol Sufficient for a 20 mM solution [3]
Aqueous Buffers Sparingly soluble [8]

| Chloroform | 50 mg/mL |[11] |

Note: To prepare solutions in aqueous buffers, first dissolve this compound in a primary organic solvent like DMSO or ethanol, then dilute with the aqueous buffer.[8] We do not recommend storing aqueous solutions for more than one day.[8]

Table 3.2: Recommended Storage Conditions

Form Storage Temperature Duration Citations
Solid Powder +4°C or -20°C Up to 24 months or longer [1][3]
Stock Solution -20°C Up to 1-3 months [1][2][3]

| Stock Solution | -80°C | Up to 6 months |[2][9] |

Note: For maximum stability, it is recommended to prepare fresh solutions for each experiment or aliquot stock solutions to avoid repeated freeze-thaw cycles.[1][3]

Experimental Protocols

4.1. Materials and Equipment

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

4.2. Preparation of a 20 mM Stock Solution in DMSO

This protocol describes the preparation of a 20 mM stock solution, a common concentration for laboratory use.[3]

  • Pre-analysis Calculation:

    • The molecular weight of this compound is 354.45 g/mol .

    • To prepare a 20 mM (0.020 mol/L) solution, you need:

      • Mass (mg) = 20 mmol/L * 354.45 g/mol * Volume (L)

      • For 1 mL (0.001 L) of stock solution: Mass = 20 * 354.45 * 0.001 = 7.09 mg

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

    • Weigh out 7.09 mg of this compound powder and place it into a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution if necessary.[10]

    • Visually inspect the solution to ensure it is clear and free of any precipitate.[1]

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials.

    • Store the aliquots at -20°C for short-term storage (1-3 months) or -80°C for long-term storage (up to 6 months).[2][3][9]

The workflow for preparing the stock solution is illustrated below.

G cluster_prep Preparation cluster_qc Quality Control cluster_store Storage start Start weigh Weigh 7.09 mg This compound start->weigh add_solvent Add 1 mL DMSO weigh->add_solvent dissolve Vortex/Sonicate Until Dissolved add_solvent->dissolve inspect Visually Inspect for Precipitate dissolve->inspect inspect->dissolve Precipitate Found aliquot Aliquot into Single-Use Volumes inspect->aliquot Solution is Clear store Store at -20°C or -80°C aliquot->store finish Ready for Use store->finish

Workflow for preparing this compound stock solution.

Application Notes

  • Working Concentration: For cell culture experiments, the stock solution is typically diluted in culture medium to a final working concentration. A common starting concentration is 20 µM.[3] However, the optimal concentration can vary depending on the cell line and experimental design, with IC₅₀ values for cell cycle arrest often around 15 µM.[5]

  • In Vivo Use: For animal studies, this compound has been administered via intraperitoneal (i.p.) injection, intravenous (i.v.) bolus, or subcutaneous (s.c.) infusion.[2][12] The formulation for in vivo use may require specialized vehicles like cyclodextrin to improve solubility and bioavailability.[12]

  • Mechanism of Action: this compound primarily targets CDKs, which are crucial for cell cycle progression. For example, CDK2, in complex with Cyclin E, phosphorylates the Retinoblastoma protein (Rb). This phosphorylation causes the release of the E2F transcription factor, which initiates the transcription of genes required for the G1 to S phase transition. By inhibiting CDK2, this compound prevents Rb phosphorylation, thereby arresting the cell cycle.[5][13]

The simplified signaling pathway is shown below.

G cluster_pathway G1/S Phase Transition CDK2 CDK2/ Cyclin E Rb Rb-E2F Complex CDK2->Rb Phosphorylates pRb pRb + E2F Rb->pRb Releases S_Phase S-Phase Gene Transcription pRb->S_Phase CellCycle Cell Cycle Progression S_Phase->CellCycle Roscovitine This compound Roscovitine->CDK2 Inhibits

This compound inhibits CDK2, preventing cell cycle progression.

References

(S)-Roscovitine: Application Notes for Inducing Cell Cycle Arrest In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Roscovitine , also known as Seliciclib or CYC202, is a potent and selective inhibitor of cyclin-dependent kinases (CDKs).[1][2] This purine analog effectively induces cell cycle arrest and, at higher concentrations, apoptosis in various cell lines by competing with ATP for the binding site on several key CDKs.[1][3] These application notes provide a comprehensive overview of its mechanism, quantitative data on its efficacy, and detailed protocols for its use in in vitro cell cycle arrest studies.

Mechanism of Action

This compound primarily targets CDK1, CDK2, CDK5, CDK7, and CDK9.[1][2][4] Inhibition of these kinases disrupts the normal progression of the cell cycle. Specifically, inhibition of CDK2/cyclin E and CDK2/cyclin A complexes prevents the G1/S transition, while inhibition of CDK1/cyclin B blocks the G2/M transition.[5][6] The precise phase of cell cycle arrest (G0/G1, S, or G2/M) is dependent on the cell line, the concentration of this compound used, and the duration of treatment.[1][2]

Furthermore, by inhibiting CDK7 and CDK9, this compound can also impact transcription, leading to the downregulation of proteins with short half-lives, such as Mcl-1 and cyclin D1, which can contribute to both cell cycle arrest and apoptosis.[5][7]

Roscovitine_Mechanism Mechanism of this compound Action cluster_cdks Cyclin-Dependent Kinases cluster_cell_cycle Cell Cycle Progression Roscovitine This compound CDK2_E CDK2 / Cyclin E Roscovitine->CDK2_E CDK2_A CDK2 / Cyclin A Roscovitine->CDK2_A CDK1_B CDK1 / Cyclin B Roscovitine->CDK1_B CDK7_9 CDK7 / CDK9 Roscovitine->CDK7_9 G1_S G1/S Transition CDK2_E->G1_S S_Phase S Phase Progression CDK2_A->S_Phase G2_M G2/M Transition CDK1_B->G2_M Transcription Transcription (RNA Pol II) CDK7_9->Transcription Cell_Cycle_Arrest Cell Cycle Arrest G1_S->Cell_Cycle_Arrest S_Phase->Cell_Cycle_Arrest G2_M->Cell_Cycle_Arrest Transcription->Cell_Cycle_Arrest

Caption: this compound inhibits key CDKs, blocking cell cycle transitions.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against Cyclin-Dependent Kinases
Target CDK ComplexIC50 (µM)
CDK1/cyclin B0.65[8]
CDK2/cyclin A0.7[8]
CDK2/cyclin E0.1 - 0.7[5][8][9]
CDK5/p350.16[8][9]
CDK7/cyclin H0.49[10]
CDK9/cyclin T1~0.79 - 3.2[10]
CDK4/cyclin D1>100[2][10]
CDK6/cyclin D3>100[2][10]
Table 2: Effective Concentrations of this compound for Cell Cycle Arrest in Various Cell Lines
Cell LineCell TypeConcentration (µM)Incubation TimeObserved Effect
Various Cancer Cell Lines (Average)Cancer~15 (Average IC50)Not SpecifiedCell Cycle Arrest[1][2]
MCF-7Breast CancerLower DosesNot SpecifiedG2/M Arrest[11]
HeLaCervical CancerLower DosesNot SpecifiedG2/M Arrest[11]
A172Glioblastoma10 - 10072 hoursDose-dependent G2/M arrest and increase in sub-G1 fraction[12]
Rabbit RPERetinal Pigment EpithelialUp to 40Not SpecifiedArrest in S and G2/M phases[13]
Tobacco BY-2Plant Cell SuspensionSimilar to animal systemsNot SpecifiedArrest in late G1 and late G2[6]

Experimental Protocols

A typical workflow for investigating the effects of this compound on cell cycle arrest involves cell culture, treatment with the compound, and subsequent analysis of cell cycle distribution and protein expression.

Experimental_Workflow Workflow for In Vitro Cell Cycle Arrest Assay cluster_analysis Downstream Analysis Start Start: Seed Cells Incubate Incubate (24h) for cell attachment Start->Incubate Treat Treat with this compound (various concentrations) Incubate->Treat Incubate_Treat Incubate (e.g., 24-72h) Treat->Incubate_Treat Harvest Harvest Cells (e.g., Trypsinization) Incubate_Treat->Harvest FACS Cell Cycle Analysis (Flow Cytometry) Harvest->FACS Western Protein Analysis (Western Blot) Harvest->Western End End: Data Interpretation FACS->End Western->End

Caption: Experimental workflow for studying this compound-induced cell cycle arrest.
Protocol 1: Induction of Cell Cycle Arrest

Materials:

  • This compound powder (store at -20°C)[3]

  • Dimethyl sulfoxide (DMSO), sterile

  • Appropriate cell culture medium and supplements

  • Cell line of interest

  • Cell culture plates (e.g., 6-well plates)

  • Phosphate-buffered saline (PBS), sterile

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in DMSO.[2][3] Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.[3]

  • Cell Seeding: Seed the cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not reach confluency by the end of the experiment (e.g., 3 x 10^5 cells/well).[12]

  • Incubation: Allow the cells to attach and resume proliferation by incubating for 24 hours in a humidified incubator at 37°C with 5% CO2.[12]

  • Treatment: Dilute the this compound stock solution in fresh culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µM).[12] Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

  • Incubation with Compound: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control. Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[12]

  • Harvesting: After incubation, collect the cells for downstream analysis. For adherent cells, this involves washing with PBS, followed by standard trypsinization.[12]

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Harvested cells from Protocol 1

  • Cold PBS

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

  • Cell Collection: Centrifuge the harvested cell suspension (including the culture medium to collect floating/apoptotic cells) at a low speed (e.g., 1000 rpm for 5-10 minutes).[12]

  • Washing: Discard the supernatant and wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the cell pellet gently and add ice-cold 70% ethanol dropwise while vortexing at a low speed to prevent cell clumping. Fix the cells overnight or for at least 2 hours at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in PI staining solution.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 peak can indicate apoptosis.[13]

Protocol 3: Western Blot Analysis of Cell Cycle-Related Proteins

Materials:

  • Harvested cells from Protocol 1

  • RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against CDK2, p21, Cyclin A, Cyclin E)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse the cell pellets on ice using lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Prepare samples for loading by mixing a standardized amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and boiling for 5 minutes.

  • Electrophoresis: Load the samples onto an SDS-PAGE gel and run to separate proteins by size.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Analyze changes in the expression levels of key cell cycle proteins following this compound treatment.[12]

References

Application Notes and Protocols: Enhancing Chemotherapeutic Efficacy with (S)-Roscovitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

(S)-Roscovitine, a selective inhibitor of cyclin-dependent kinases (CDKs), has demonstrated significant potential in combination cancer therapy.[1][2] By targeting the cell cycle machinery, this compound can sensitize cancer cells to the cytotoxic effects of conventional chemotherapeutic agents, leading to synergistic anti-tumor activity.[1][3] This approach offers the promise of overcoming drug resistance and enhancing therapeutic efficacy at lower, less toxic concentrations of standard chemotherapy drugs.

This compound primarily inhibits CDK1, CDK2, CDK5, and CDK7.[1] Its synergistic effects have been observed with a range of chemotherapeutics, including doxorubicin, cisplatin, paclitaxel, 5-fluorouracil (5-FU), and vinblastine, across various cancer types such as breast, colorectal, and sarcoma.[1][4] The mechanisms underlying this synergy are multifaceted and appear to be context-dependent, involving enhanced apoptosis, cell cycle arrest, and, in some cases, the induction of autophagy.[3][5][6]

In studies on human colorectal cancer cell lines, the combination of this compound with taxol, 5-FU, or doxorubicin resulted in a significant, dose-dependent enhancement of anti-proliferative effects.[1] The efficacy of these chemotherapeutic drugs was enhanced by several thousand-fold in some cases when combined with this compound.[3] For instance, in the SW48 colorectal cancer cell line, the IC50 of doxorubicin was dramatically reduced when combined with this compound.[1]

The combination of this compound and doxorubicin in sarcoma cell lines has been shown to induce a prolonged G2/M cell cycle arrest and synergistic cytotoxicity mediated by autophagy.[3] This suggests a novel mechanism of action beyond apoptosis for this particular combination. In contrast, in colorectal cancer cells, the synergistic effects of this compound with various chemotherapeutics are primarily attributed to the induction of efficient apoptosis.[1]

These findings underscore the potential of this compound as a valuable agent in combination chemotherapy. Further investigation into the optimal dosing, scheduling, and identification of predictive biomarkers will be crucial for the clinical translation of these promising preclinical findings.

Quantitative Data Summary

The following tables summarize the synergistic effects of this compound in combination with various chemotherapeutics on different cancer cell lines.

Table 1: Synergistic Effect of this compound and Doxorubicin on Colorectal Cancer Cell Lines [1]

Cell LineTreatmentIC50 (mol/L)Sensitization Ratio
SW48 Doxorubicin alone5.4 x 10⁻⁸-
Doxorubicin + 5 µg/mL RoscovitineNot specifiedNot specified
Doxorubicin + 10 µg/mL Roscovitine5.8 x 10⁻¹¹931
SW1116 Doxorubicin alone6.0 x 10⁻⁷-
Doxorubicin + 5 µg/mL Roscovitine2.0 x 10⁻⁷3
Doxorubicin + 10 µg/mL Roscovitine4.5 x 10⁻⁹133
SW837 Doxorubicin alone4.1 x 10⁻⁷-
Doxorubicin + 5 µg/mL Roscovitine4.1 x 10⁻⁸10
Doxorubicin + 10 µg/mL Roscovitine8.2 x 10⁻¹⁰500

Table 2: Synergistic Effect of this compound and Taxol on Colorectal Cancer Cell Lines [1]

Cell LineTreatmentIC50 (mol/L)Sensitization Ratio
SW48 Taxol alone4.8 x 10⁻⁸-
Taxol + 5 µg/mL Roscovitine7.4 x 10⁻¹⁰65
Taxol + 10 µg/mL RoscovitineNot specified640
SW1116 Taxol alone1.2 x 10⁻⁷-
Taxol + 5 µg/mL Roscovitine1.0 x 10⁻⁸12
Taxol + 10 µg/mL RoscovitineNot specified150
SW837 Taxol alone3.8 x 10⁻⁸-
Taxol + 5 µg/mL Roscovitine5.4 x 10⁻⁹7
Taxol + 10 µg/mL Roscovitine6.7 x 10⁻¹¹570

Table 3: Synergistic Effect of this compound and 5-Fluorouracil (5-FU) on Colorectal Cancer Cell Lines [1]

Cell LineTreatmentIC50 (mol/L)Sensitization Ratio
SW48 5-FU alone1.0 x 10⁻⁵-
5-FU + 5 µg/mL Roscovitine1.1 x 10⁻⁹8420
SW1116 5-FU alone2.5 x 10⁻⁵-
5-FU + 5 µg/mL Roscovitine6.7 x 10⁻⁶3.7
SW837 5-FU alone4.8 x 10⁻⁵-
5-FU + 5 µg/mL Roscovitine1.8 x 10⁻⁶26.7

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with various concentrations of this compound, the chemotherapeutic agent, or the combination of both. Include untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of cell cycle distribution based on DNA content.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Following drug treatment, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate for at least 30 minutes on ice to fix and permeabilize the cells.

  • Staining: Centrifuge the fixed cells and resuspend the pellet in PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Use appropriate software to analyze the flow cytometry data and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Detection by DNA Fragmentation Assay

This protocol is used to visualize the characteristic DNA laddering pattern associated with apoptosis.

Materials:

  • Lysis buffer (e.g., containing Tris-HCl, EDTA, and a non-ionic detergent like Triton X-100)

  • RNase A

  • Proteinase K

  • Phenol:Chloroform:Isoamyl alcohol

  • Ethanol

  • Agarose gel electrophoresis system

  • DNA loading dye

  • Ethidium bromide or other DNA stain

Procedure:

  • Cell Lysis: Lyse the treated and control cells using a lysis buffer.

  • RNA and Protein Digestion: Treat the lysate with RNase A to remove RNA, followed by Proteinase K to digest proteins.

  • DNA Extraction: Perform a phenol:chloroform:isoamyl alcohol extraction to purify the DNA.

  • DNA Precipitation: Precipitate the DNA using ethanol.

  • DNA Resuspension: Resuspend the DNA pellet in a suitable buffer.

  • Agarose Gel Electrophoresis: Load the DNA samples onto an agarose gel containing a DNA stain.

  • Visualization: Visualize the DNA fragments under UV light. A characteristic ladder-like pattern of DNA fragments indicates apoptosis.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Endpoint Assays cluster_data_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well plates treat_cells Treat with this compound, Chemotherapeutic, or Combination seed_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate viability Cell Viability Assay (MTT) incubate->viability Measure Metabolic Activity cell_cycle Cell Cycle Analysis (Flow Cytometry) incubate->cell_cycle Analyze DNA Content apoptosis Apoptosis Assay (DNA Fragmentation) incubate->apoptosis Detect DNA Laddering ic50 Calculate IC50 Values viability->ic50 cell_dist Quantify Cell Cycle Distribution cell_cycle->cell_dist apoptosis_quant Assess Apoptosis Levels apoptosis->apoptosis_quant synergy Determine Synergy (e.g., Combination Index) ic50->synergy

Caption: Experimental workflow for evaluating drug combinations.

signaling_pathway cluster_drugs Drug Combination cluster_cellular_effects Cellular Effects roscovitine This compound cdk_inhibition CDK Inhibition roscovitine->cdk_inhibition doxorubicin Doxorubicin dna_damage DNA Damage doxorubicin->dna_damage g2m_arrest Prolonged G2/M Arrest cdk_inhibition->g2m_arrest dna_damage->g2m_arrest autophagy Autophagy Induction g2m_arrest->autophagy synergistic_death Synergistic Cell Death autophagy->synergistic_death

Caption: Proposed signaling pathway for Roscovitine and Doxorubicin.

References

Protocol for assessing the neuroprotective effects of (S)-Roscovitine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-Roscovitine, also known as Seliciclib or CYC202, is a small molecule inhibitor of cyclin-dependent kinases (CDKs). It acts as a competitive inhibitor for the ATP-binding site of CDKs, with potent activity against CDK1, CDK2, CDK7, CDK9, and particularly CDK5.[1][2] In the central nervous system, CDK5 is crucial for neuronal development and function. However, its deregulation and hyperactivation, often triggered by neuronal insults like ischemia or excitotoxicity, are implicated in the pathogenesis of various neurodegenerative diseases.[1][3] This hyperactivation, frequently mediated by the cleavage of its activator p35 to p25, contributes to neuronal apoptosis and cell death.[1][4]

This compound has demonstrated significant neuroprotective effects in multiple preclinical models by mitigating this pathological CDK5 activity.[1][4][5] Its ability to cross the blood-brain barrier and exert protective effects even when administered after the initial insult makes it a compound of interest for therapeutic development in conditions such as stroke and other neurodegenerative disorders.[6][7] These application notes provide a comprehensive protocol for assessing the neuroprotective efficacy of this compound in both in vitro and in vivo models.

Data Presentation: Efficacy of this compound

The neuroprotective effects of this compound have been quantified in various preclinical models. The following tables summarize key findings.

Table 1: In Vitro Neuroprotective Efficacy of this compound

Cellular ModelInsultThis compound Conc. (µM)Endpoint MeasuredKey ResultReference
Mixed Rat Hippocampal CulturesKainic Acid (200 µM)0.05 - 5.0Relative Neuronal Death (PI Staining)Dose-dependent reduction in neuronal death.[1][8][1][8]
Immortalized Striatal Cells (HD Model)Serum WithdrawalNot specifiedCell Toxicity (Dead/Live Ratio)Reduced mutant Huntingtin (mHTT)-induced cell toxicity.[9][9]
Primary Cortical NeuronsOxygen-Glucose DeprivationNot specifiedApoptosis, Cell SurvivalIncreased neuron survival and decreased apoptosis.[10][10]

Table 2: In Vivo Neuroprotective Efficacy of this compound in Stroke Models

Animal ModelIschemia ModelAdministration Route & DoseAssessment TimeKey ResultReference
Adult MousePermanent MCAo (pMCAo)2 x IP injections (25 mg/kg) at 15 min pre- & 1 hr post-MCAo3 hrs31% decrease in total infarct volume.[10][10]
Adult Rat90 min Transient MCAo (tMCAo)IV bolus (25 mg/kg) + 3 SC injections (54 mg/kg) at 15 min pre-, 24 & 29 hrs post-occlusion48 hrs30% decrease in infarct volume.[1][11][1][11]
Adult Rat90 min Transient MCAo (tMCAo)IV bolus (25 mg/kg) + 48 hr SC infusion (10, 5, or 1 mg/kg/hr) post-occlusion72 hrsDose-dependent reduction of cortical lesion by 30%, 52%, and 58%.[5][5]
Adult Rat90 min Transient MCAo (tMCAo)IV bolus (25 mg/kg) + 48 hr SC infusion (1 mg/kg/h) at 15 min post-reperfusion48 hrs37% decrease in brain edema.[11][11]

Core Signaling Pathway and Experimental Workflows

This compound Neuroprotective Signaling Pathway

The primary proposed mechanism for this compound's neuroprotective effect involves the inhibition of hyperactivated CDK5.

G cluster_insult Neuronal Insult cluster_activation CDK5 Hyperactivation cluster_pathology Pathological Outcomes cluster_intervention Therapeutic Intervention Insult Ischemia / Excitotoxicity Ca_Influx ↑ Intracellular Ca²⁺ Insult->Ca_Influx Calpain Calpain Activation Ca_Influx->Calpain p35_p25 p35 → p25 Cleavage Calpain->p35_p25 CDK5_p25 CDK5/p25 Complex (Hyperactive) p35_p25->CDK5_p25 Pathology Tau Hyperphosphorylation Cytoskeletal Disruption Apoptosis CDK5_p25->Pathology Death Neuronal Death Pathology->Death Roscovitine This compound Roscovitine->CDK5_p25 Inhibits

Caption: Proposed neuroprotective mechanism of this compound via inhibition of the CDK5/p25 pathway.

Experimental Workflow: In Vitro Assessment

G cluster_assays Endpoint Analysis start Seed Neuronal Cells (e.g., Primary Neurons, SH-SY5Y) culture Culture for 24-72h (Allow adherence/differentiation) start->culture induce Induce Neuronal Insult (e.g., OGD, Kainic Acid, Aβ₁₋₄₂) + Treat with this compound (Vehicle & Dose-Response Groups) culture->induce incubate Incubate for Defined Period (e.g., 24-48h) induce->incubate viability Cell Viability Assays (MTT, LDH, Calcein-AM) incubate->viability apoptosis Apoptosis Assays (TUNEL, Annexin-V/PI) incubate->apoptosis mechanism Mechanism Assays (CDK5 activity, Western Blot) incubate->mechanism analyze Data Analysis & Quantification viability->analyze apoptosis->analyze mechanism->analyze

Caption: General workflow for assessing this compound neuroprotection in vitro.

Experimental Workflow: In Vivo Stroke Model

G cluster_analysis Post-Mortem Analysis start Acclimatize Rodents (Rats or Mice) mcao Induce Focal Ischemia (e.g., transient MCAo) start->mcao treatment Administer this compound or Vehicle (e.g., IV bolus + SC infusion) post-insult mcao->treatment reperfusion Reperfusion (for tMCAo model) treatment->reperfusion monitoring Monitor Neurological Deficits (e.g., at 24h, 48h) reperfusion->monitoring endpoint Sacrifice at Endpoint (e.g., 48h or 72h) monitoring->endpoint analysis Harvest Brain & Analyze endpoint->analysis ttc TTC Staining (Infarct Volume) analysis->ttc histo Histology/IHC (TUNEL, Fluoro-Jade B) analysis->histo biochem Biochemistry (CDK5 Activity Assay) analysis->biochem

Caption: General workflow for assessing this compound neuroprotection in a tMCAo stroke model.

Detailed Experimental Protocols

In Vitro Neuroprotection Against Excitotoxicity

This protocol details the assessment of this compound against kainic acid (KA)-induced excitotoxicity in primary hippocampal cultures, adapted from published methods.[1][8]

4.1.1 Materials

  • Primary rat hippocampal neurons

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated plates

  • This compound (stock solution in DMSO)

  • Kainic Acid (KA)

  • Propidium Iodide (PI) solution

  • Hoechst 33342 solution

  • Phosphate Buffered Saline (PBS)

  • Fluorescence microscope

4.1.2 Cell Culture

  • Culture primary hippocampal neurons on poly-D-lysine coated 96-well plates at a suitable density.

  • Maintain cultures in a humidified incubator at 37°C and 5% CO₂ for 10-12 days in vitro (DIV) to allow for mature synaptic connections to form.

4.1.3 Treatment Protocol

  • Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.05 µM to 10 µM. Include a vehicle control (DMSO equivalent).

  • On DIV 10, simultaneously expose the neuronal cultures to:

    • Control Group: Vehicle only.

    • KA Group: Kainic Acid (e.g., 200 µM) + Vehicle.

    • Treatment Groups: Kainic Acid (200 µM) + this compound at various concentrations.

  • Incubate the plates for 5-6 hours at 37°C and 5% CO₂.

4.1.4 Assessing Neuronal Death

  • After incubation, add Propidium Iodide (stains nuclei of dead cells) and Hoechst 33342 (stains all nuclei) to each well.

  • Incubate for 15 minutes at room temperature, protected from light.

  • Capture fluorescent images using a high-content imaging system or fluorescence microscope.

  • Quantify the number of PI-positive (dead) and Hoechst-positive (total) neurons.

  • Calculate the Relative Neuronal Death (RND) as: (Number of PI-positive cells / Number of Hoechst-positive cells) * 100.

  • Compare RND across treatment groups to determine the neuroprotective effect.

Cell Viability Assessment using MTT Assay

This is a general protocol to assess the impact of this compound on cell viability in the context of a neurotoxic insult.[12][13]

4.2.1 Materials

  • Neuronal cell line (e.g., SH-SY5Y) or primary neurons in a 96-well plate

  • Neurotoxic agent (e.g., H₂O₂, Amyloid-beta 1-42 oligomers)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Plate reader capable of measuring absorbance at 570 nm

4.2.2 Protocol

  • Plate cells and allow them to adhere overnight.

  • Pre-treat cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.

  • Introduce the neurotoxic agent to all wells except the untreated control group.

  • Incubate for the desired period (e.g., 24 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control group.

In Vivo Neuroprotection in a Rat Model of Transient Focal Ischemia

This protocol describes the evaluation of systemically administered this compound in a transient middle cerebral artery occlusion (tMCAo) model in rats.[1][14]

4.3.1 Materials and Drug Preparation

  • Adult male Sprague-Dawley rats (275-320g)

  • This compound

  • Vehicle for IV bolus: 30% hydroxypropyl-β-cyclodextrin (HPbCD) in 0.1 M phosphate buffer (pH 7.4).

  • Vehicle for SC infusion: Saline containing 50 mM HCl (pH 1.5).

  • Isoflurane for anesthesia.

  • Surgical tools for tMCAo procedure.

  • 2,3,5-triphenyltetrazolium chloride (TTC) for staining.

4.3.2 Surgical Procedure (tMCAo)

  • Anesthetize the rat (e.g., with isoflurane).

  • Induce transient focal cerebral ischemia by occluding the middle cerebral artery for 90 minutes using the intraluminal filament method.

  • After 90 minutes, withdraw the filament to allow for reperfusion.

4.3.3 Drug Administration

  • A clinically relevant delayed treatment paradigm is recommended.

  • At 15 minutes post-reperfusion, administer an IV bolus of this compound (25 mg/kg) or vehicle into the jugular vein.[14]

  • Immediately following the bolus, begin a 48-hour continuous subcutaneous (SC) infusion of this compound (e.g., 1 mg/kg/h) or vehicle using an osmotic mini-pump.[14]

4.3.4 Assessment of Infarct Volume

  • At the study endpoint (e.g., 48 or 72 hours post-tMCAo), euthanize the animals and harvest the brains.

  • Slice the brain into 2 mm coronal sections.

  • Immerse the sections in a 2% TTC solution at 37°C for 20-30 minutes.

  • TTC stains viable tissue red, leaving the infarcted (damaged) tissue unstained (white).

  • Acquire images of the stained sections.

  • Use image analysis software to quantify the infarct area in each slice and calculate the total infarct volume, often corrected for edema.

CDK5 Kinase Activity Assay

To confirm that this compound inhibits its target in vivo, CDK5 activity can be measured in brain tissue lysates.[1][9]

4.4.1 Materials

  • Brain tissue homogenates from treated and control animals.

  • Lysis buffer (containing protease and phosphatase inhibitors).

  • Commercial CDK5 Kinase Assay Kit (typically includes CDK5 substrate like Histone H1, ATP, and a method for detecting substrate phosphorylation).

  • Bradford assay or similar for protein quantification.

4.4.2 Protocol

  • Homogenize brain tissue (e.g., from the ischemic penumbra) in ice-cold lysis buffer.

  • Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

  • Determine the total protein concentration of the lysate.

  • Perform the kinase assay according to the manufacturer's instructions. This generally involves: a. Incubating a standardized amount of protein lysate with the provided substrate (e.g., Histone H1) and ³²P-ATP or a cold ATP solution for antibody-based detection. b. Stopping the reaction. c. Detecting the amount of phosphorylated substrate via autoradiography or ELISA-based methods.

  • Compare the CDK5 activity in lysates from this compound-treated animals to that of vehicle-treated controls to confirm target engagement and inhibition.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with (S)-Roscovitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Roscovitine, also known as Seliciclib or CYC202, is a potent and selective inhibitor of cyclin-dependent kinases (CDKs).[1][2] By competing with ATP for the binding site on CDKs, this compound primarily inhibits CDK1, CDK2, CDK5, CDK7, and CDK9.[1] This inhibition disrupts the normal progression of the cell cycle and can induce apoptosis, making it a compound of significant interest in cancer research and other therapeutic areas.[1][3][4][5] Flow cytometry is an indispensable tool for elucidating the cellular effects of this compound, allowing for the precise quantification of cell cycle distribution and apoptosis. These application notes provide detailed protocols for these analyses.

This compound's impact on the cell cycle is multifaceted, capable of inducing arrest at the G1/S and G2/M checkpoints, depending on the cell line and experimental conditions.[3][6][7] Furthermore, it triggers programmed cell death through the modulation of key apoptotic proteins.[1][5][8] This document outlines standardized flow cytometry methods to assess these critical cellular responses to this compound treatment.

Data Presentation

Table 1: Cell Cycle Distribution Analysis of this compound-Treated Cells
Treatment GroupConcentration (µM)Incubation Time (h)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase% of Cells in Sub-G1 (Apoptosis)
Vehicle Control (e.g., 0.1% DMSO)024
This compound1024
This compound2524
This compound5024
Vehicle Control (e.g., 0.1% DMSO)048
This compound1048
This compound2548
This compound5048
Table 2: Apoptosis Analysis of this compound-Treated Cells by Annexin V/PI Staining
Treatment GroupConcentration (µM)Incubation Time (h)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
Vehicle Control (e.g., 0.1% DMSO)024
This compound1024
This compound2524
This compound5024
Vehicle Control (e.g., 0.1% DMSO)048
This compound1048
This compound2548
This compound5048

Visualized Signaling Pathways and Workflows

roscovitine_mechanism cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis Induction roscovitine This compound cdks CDK1, CDK2, CDK5, CDK7, CDK9 roscovitine->cdks G1 G1 Phase cdks->G1 G1/S Transition G2 G2 Phase cdks->G2 G2/M Transition anti_apoptotic Anti-apoptotic proteins (e.g., Mcl-1, Bcl-2) cdks->anti_apoptotic Transcription Inhibition S S Phase G1->S S->G2 M M Phase G2->M M->G1 pro_apoptotic Pro-apoptotic proteins (e.g., Bax, Bak) caspases Caspase Activation pro_apoptotic->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Mechanism of this compound Action.

flow_cytometry_workflow cluster_assays Flow Cytometry Staining Protocols cluster_cell_cycle Cell Cycle Analysis cluster_apoptosis Apoptosis Assay start Cell Seeding and Culture treatment Treatment with this compound (and Vehicle Control) start->treatment harvest Cell Harvesting (Trypsinization for adherent cells) treatment->harvest fixation Ethanol Fixation harvest->fixation annexin_pi_staining Annexin V-FITC and PI Staining in Binding Buffer harvest->annexin_pi_staining pi_staining RNase Treatment and Propidium Iodide (PI) Staining fixation->pi_staining analysis Flow Cytometry Data Acquisition pi_staining->analysis annexin_pi_staining->analysis data_analysis Data Analysis (Cell Cycle Phases, Apoptotic Populations) analysis->data_analysis

Caption: Experimental Workflow for Flow Cytometry.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the time of harvest.

  • Adherence: Allow cells to adhere and resume proliferation for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in an appropriate solvent such as DMSO. Store at -20°C.

  • Treatment: Dilute the this compound stock solution in fresh culture medium to achieve the desired final concentrations (e.g., 10, 25, 50 µM). Also, prepare a vehicle control with the same final concentration of the solvent (e.g., 0.1% DMSO).

  • Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. Incubate the cells for the desired time points (e.g., 24 and 48 hours).

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol is for the analysis of DNA content to determine the distribution of cells in the different phases of the cell cycle.[9][10]

Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometry tubes

Procedure:

  • Cell Harvesting:

    • For adherent cells, collect the culture medium (which may contain floating apoptotic cells), wash the cells with PBS, and then detach them using trypsin. Combine the detached cells with the collected medium.

    • For suspension cells, directly collect the cells.

  • Cell Counting: Count the cells to ensure approximately 1-2 x 10⁶ cells per sample.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat this step.

  • Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping.

  • Incubation: Incubate the cells for at least 30 minutes on ice or at 4°C. For longer storage, cells can be kept in 70% ethanol at -20°C for several weeks.[11]

  • Rehydration and Staining:

    • Centrifuge the fixed cells at 500 x g for 5-10 minutes to remove the ethanol.

    • Wash the cells twice with PBS.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use the appropriate laser (e.g., 488 nm) and emission filter (e.g., >600 nm) for PI detection. Gate out doublets using pulse width versus pulse area.

Protocol 3: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14]

Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) solution

  • Flow cytometry tubes

Procedure:

  • Cell Harvesting: Collect both floating and adherent cells as described in Protocol 2, step 1.

  • Cell Counting: Aliquot 1-5 x 10⁵ cells per sample.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining:

    • Add 5 µL of FITC-conjugated Annexin V to the cell suspension.

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

  • Second Staining: Add 5 µL of PI solution and 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) by flow cytometry.[12] Use appropriate settings for FITC (for Annexin V) and PI detection.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

References

Application of (S)-Roscovitine in Stroke Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Roscovitine, a potent inhibitor of cyclin-dependent kinases (CDKs), has emerged as a promising neuroprotective agent in preclinical stroke research. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound in stroke models. The information is compiled from various studies, highlighting its mechanism of action, efficacy in reducing brain damage, and detailed experimental procedures.

Mechanism of Action

This compound exerts its neuroprotective effects through the inhibition of several key cyclin-dependent kinases, including CDK1, CDK2, CDK5, CDK7, and CDK9.[1][2] In the context of ischemic stroke, its primary mechanism involves the modulation of pathways associated with neuronal death, neuroinflammation, and cerebral edema.[2][3][4]

Following an ischemic insult, there is a detrimental increase in the activity of CDK5, largely due to the cleavage of its regulatory partner p35 to the more stable and potent p25. This aberrant CDK5/p25 activity is a key driver of neuronal apoptosis.[5][6][7] this compound has been shown to prevent this increase in CDK5/p25 activity, thereby protecting neurons from cell death.[5][6][7]

Furthermore, this compound has been demonstrated to reduce cerebral edema, a life-threatening complication of stroke.[8][9] This is achieved, in part, by modulating the interaction between aquaporin-4 (AQP4), a water channel crucial for water balance in the brain, and its anchoring protein α1-syntrophin.[8][9] By influencing this interaction, this compound helps to regulate water movement and reduce swelling. The drug also reduces the reactivity of astrocytes, a type of glial cell involved in the inflammatory response and scar formation following stroke.[4]

cluster_0 Ischemic Stroke cluster_1 Pathophysiological Cascade cluster_2 Therapeutic Intervention cluster_3 Neuroprotective Outcomes Ischemic Insult Ischemic Insult p35 -> p25 p35 cleavage to p25 Ischemic Insult->p35 -> p25 Astrocyte Reactivity Astrocyte Reactivity Ischemic Insult->Astrocyte Reactivity AQP4 Dysregulation AQP4 Dysregulation Ischemic Insult->AQP4 Dysregulation CDK5 Activation Increased CDK5/p25 Activity p35 -> p25->CDK5 Activation Neuronal Apoptosis Neuronal Apoptosis CDK5 Activation->Neuronal Apoptosis Edema Formation Cerebral Edema AQP4 Dysregulation->Edema Formation SRoscovitine This compound Inhibition of CDK5 Inhibition of CDK5/p25 Activity SRoscovitine->Inhibition of CDK5 inhibits Modulated AQP4 Modulation of AQP4/α1-syntrophin interaction SRoscovitine->Modulated AQP4 modulates Reduced Astrocyte Reactivity Reduced Astrocyte Reactivity SRoscovitine->Reduced Astrocyte Reactivity reduces Reduced Apoptosis Reduced Neuronal Death Inhibition of CDK5->Reduced Apoptosis Reduced Edema Reduced Cerebral Edema Modulated AQP4->Reduced Edema cluster_0 Pre-Surgical Phase cluster_1 Surgical Phase cluster_2 Drug Administration cluster_3 Post-Surgical Analysis Animal Prep Animal Preparation & Anesthesia ICV Cannulation ICV Cannulation (for ICV route) Animal Prep->ICV Cannulation pMCAo Permanent Middle Cerebral Artery Occlusion (pMCAo) Animal Prep->pMCAo ICV Infusion ICV Infusion of this compound (500 µM) starting 48h pre-pMCAo ICV Cannulation->ICV Infusion IP Injection 1 IP Injection of this compound (25 mg/kg) 15 min pre-pMCAo IP Injection 2 IP Injection of this compound (25 mg/kg) 1h post-pMCAo pMCAo->IP Injection 2 Sacrifice Euthanasia at 3h post-pMCAo pMCAo->Sacrifice ICV Infusion->pMCAo Brain Harvest Brain Harvesting Sacrifice->Brain Harvest TTC Staining TTC Staining and Infarct Volume Analysis Brain Harvest->TTC Staining cluster_0 Pre-Ischemia cluster_1 Ischemia & Reperfusion cluster_2 Post-Ischemia Treatment cluster_3 Analysis Animal Prep Animal Preparation & Anesthesia Pre-treatment Pre-treatment with this compound (IV bolus + SC injection) 15 min prior to occlusion Animal Prep->Pre-treatment tMCAo Transient Middle Cerebral Artery Occlusion (90-120 min) Pre-treatment->tMCAo Reperfusion Reperfusion tMCAo->Reperfusion Post-treatment Post-treatment with this compound (IV bolus + SC infusion) starting 135 min post-occlusion Reperfusion->Post-treatment Sacrifice Euthanasia at 48-72h post-occlusion Reperfusion->Sacrifice Analysis Brain Harvesting, TTC Staining, Infarct & Edema Volume Analysis Sacrifice->Analysis

References

Application Notes and Protocols for Studying (S)-Roscovitine in Cancer Xenografts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Roscovitine, also known as Seliciclib or CYC202, is a small molecule, 2,6,9-substituted purine analogue that functions as a cyclin-dependent kinase (CDK) inhibitor.[1][2] It competitively binds to the ATP-binding site of several CDKs, thereby inhibiting their kinase activity.[1] this compound is particularly potent against CDK1, CDK2, CDK5, CDK7, and CDK9, while showing weak activity against CDK4 and CDK6.[1][3] This inhibition of CDKs disrupts the cell cycle, leading to cell cycle arrest and the induction of apoptosis in cancer cells.[3][4][5] Its efficacy has been demonstrated in various cancer xenograft models, making it a compound of significant interest for cancer therapy research.[3][4] This document provides detailed protocols and application notes for the experimental design of this compound studies in cancer xenografts.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the inhibition of CDKs that are crucial for cell cycle progression and transcription. The key molecular events include:

  • Cell Cycle Arrest: By inhibiting CDK1 and CDK2, this compound blocks transitions in the cell cycle, such as the G1/S and G2/M phases.[3][5] This leads to an accumulation of cells in these phases and prevents proliferation.[6]

  • Induction of Apoptosis: this compound has been shown to induce apoptosis in various cancer cell lines.[4] This is achieved in part by down-regulating the expression of anti-apoptotic proteins like Mcl-1.[7][8]

  • Transcriptional Inhibition: Inhibition of CDK7 and CDK9, components of the general transcription machinery, leads to the suppression of RNA Polymerase II-dependent transcription.[7][8] This can result in the downregulation of short-lived proteins that are critical for cancer cell survival.[7][8]

Signaling Pathway of this compound

Roscovitine_Pathway cluster_1 Transcription cluster_2 Apoptosis Regulation G1 G1 Phase S S Phase G1->S CDK2/Cyclin E, A G2 G2 Phase M M Phase G2->M RNAPII RNA Polymerase II mRNA mRNA Synthesis RNAPII->mRNA CDK7, CDK9 Mcl1 Mcl-1 (Anti-apoptotic) RNAPII->Mcl1 Transcription of Mcl-1 Apoptosis Apoptosis Mcl1->Apoptosis Roscovitine This compound Roscovitine->G1 Inhibits CDK1, CDK2 Roscovitine->G2 Inhibits CDK1, CDK2 Roscovitine->RNAPII Inhibits CDK7, CDK9 Roscovitine->Mcl1 Downregulates

Caption: this compound inhibits CDKs, leading to cell cycle arrest and apoptosis.

Data Presentation: Quantitative Summary of Preclinical Xenograft Studies

The following table summarizes quantitative data from various preclinical studies of this compound in different cancer xenograft models.

Cancer TypeCell LineAnimal ModelThis compound Dose & RegimenRouteTumor Growth Inhibition (%)Reference
Colorectal CancerLoVoCD1 Nude Mice100 mg/kg, 3 times daily for 5 daysIntraperitoneal45%[1][3]
Uterine CarcinomaMESSA-DX5CD1 Nude Mice500 mg/kg, 3 times daily for 4 daysOral62%[3]
Colon CancerHCT116Nude Mice500 mg/kgOral79% (at day 5)[1][5]
Colon CancerHT29Nude Mice10 mg/kgIntraperitoneal68%[3]
Colon CancerHT29Nude Mice40 mg/kgIntraperitoneal80%[3]
Breast CancerMCF7Nude Mice400 mg/kg, twice a dayOral70%[3]
Breast Cancer (Therapy-Resistant)MCF-7-TamR, etc.N/A100 mg/kgOralSignificant reduction[3][6]
Prostate CancerPC-3N/AN/AN/A35%[3]
OsteosarcomaN/AB6D2F1 Mice300 mg/kg, dailyOral55%[3]

Experimental Protocols

Cell Line Selection and Culture
  • Cell Lines: Select appropriate human cancer cell lines for your study. Examples from published studies include LoVo, MESSA-DX5, HCT116, HT29, MCF7, and PC-3.[1][3] It is recommended to choose cell lines with known sensitivity to CDK inhibitors or those with alterations in cell cycle-related genes.

  • Culture Conditions: Culture the selected cell lines in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2. Ensure cells are routinely tested for mycoplasma contamination.

Animal Model Selection and Husbandry
  • Animal Models: Immunodeficient mice, such as athymic nude (nu/nu) or SCID mice, are commonly used for establishing xenografts. The choice of strain may depend on the specific cell line and experimental goals.

  • Husbandry: House the animals in a specific pathogen-free (SPF) facility. Provide ad libitum access to sterile food and water. All animal procedures should be performed in accordance with institutional and national guidelines for animal welfare.

Xenograft Tumor Implantation
  • Cell Preparation: Harvest cultured cancer cells during their exponential growth phase. Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) to a final concentration of 1 x 10^7 to 2 x 10^7 cells/mL.

  • Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse using a 27-gauge needle.

  • Tumor Monitoring: Monitor the animals regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. Tumor volume can be calculated using the formula: Volume = (Width^2 x Length) / 2.

This compound Formulation and Administration
  • This compound Preparation: this compound is soluble in DMSO and in 50 mM HCl with the pH adjusted to 2.5.[1] For in vivo studies, it can be formulated for oral or intraperitoneal administration. A common vehicle for oral administration is a solution of 0.5% carboxymethylcellulose.

  • Dosing and Administration: Based on published studies, doses can range from 10 mg/kg to 500 mg/kg.[1][3] The administration route (oral or intraperitoneal) and schedule (e.g., daily, twice daily, or in cycles) should be optimized for the specific cancer model and experimental design.

  • Treatment Initiation: Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³). Randomize the animals into control (vehicle) and treatment groups.

Efficacy Evaluation and Endpoint Analysis
  • Tumor Growth Inhibition: Continue to measure tumor volumes and body weights of the animals throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

  • Endpoint Criteria: Euthanize animals when tumors reach a predetermined maximum size, or if they show signs of significant morbidity, in accordance with ethical guidelines.

  • Tissue Collection: At the end of the study, collect tumors and other relevant tissues for further analysis. Tissues can be flash-frozen in liquid nitrogen for molecular analysis or fixed in formalin for immunohistochemistry.

  • Pharmacodynamic Studies: To confirm the mechanism of action, tumor samples can be analyzed for biomarkers of CDK inhibition, such as reduced phosphorylation of retinoblastoma protein (pRb) and changes in the expression of cell cycle and apoptotic markers.[6][9]

Experimental Workflow for a Xenograft Study

Xenograft_Workflow cluster_setup Study Setup cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis A 1. Cell Line Culture & Expansion C 3. Cell Harvest & Preparation A->C B 2. Animal Acclimatization D 4. Subcutaneous Injection of Cells B->D C->D E 5. Tumor Growth Monitoring D->E F 6. Randomization into Groups E->F G 7. Drug Administration (Vehicle vs. Roscovitine) F->G H 8. Continued Monitoring of Tumor Volume & Body Weight G->H I 9. Euthanasia & Tissue Collection H->I Endpoint Criteria Met J 10. Data Analysis (TGI, etc.) I->J K 11. Pharmacodynamic Analysis (IHC, Western Blot) I->K

Caption: A typical workflow for an in vivo cancer xenograft study.

Conclusion

This compound is a potent CDK inhibitor with demonstrated anti-tumor activity in a variety of cancer xenograft models. A well-designed preclinical study is crucial for evaluating its therapeutic potential. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design and execute robust in vivo studies of this compound. Careful consideration of the cell line, animal model, drug formulation, and endpoints will ensure the generation of reliable and reproducible data.

References

Troubleshooting & Optimization

(S)-Roscovitine solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Roscovitine, focusing on its solubility challenges in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffer?

A1: this compound is poorly soluble in aqueous solutions at neutral pH.[1] It is a weak base with a pKa of 4.4 and is sparingly soluble in aqueous buffers.[2][3] For direct dissolution in aqueous media, acidic conditions are often required. For most cell culture and in vitro experiments, a stock solution in an organic solvent like DMSO or ethanol should be prepared first, followed by dilution into the aqueous experimental medium.[2]

Q2: What is the best solvent to prepare a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) and ethanol are the most commonly recommended solvents for preparing concentrated stock solutions of this compound.[2][4] It is highly soluble in both, allowing for the preparation of stock solutions at concentrations of 100 mM or higher.

Q3: How should I store my this compound stock solution?

A3: Stock solutions of this compound in DMSO or ethanol should be stored at -20°C.[4][5] It is advisable to aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles, which can lead to degradation of the compound.[4] Once in solution, it is recommended to use it within three months to prevent loss of potency.[4] Aqueous solutions of this compound are not recommended for storage for more than one day.[2]

Q4: I observed precipitation when I diluted my DMSO stock solution into my cell culture medium. What should I do?

A4: Precipitation upon dilution of a concentrated DMSO stock into an aqueous medium is a common issue due to the poor aqueous solubility of this compound. To mitigate this, you can try the following:

  • Decrease the final concentration: The final concentration of this compound in your aqueous medium may be exceeding its solubility limit. Try working with a lower final concentration.

  • Increase the volume of the aqueous medium: Adding the DMSO stock to a larger volume of medium while vortexing can help in rapid dispersion and prevent localized high concentrations that lead to precipitation.

  • Warm the aqueous medium: Gently warming the cell culture medium to 37°C before adding the stock solution may help improve solubility.[5]

  • Use a solubilizing agent: For in vivo studies or challenging in vitro systems, the use of excipients like hydroxypropyl-β-cyclodextrin (HPβCD) has been shown to significantly increase the aqueous solubility of this compound.[1]

Q5: Can I dissolve this compound directly in an acidic solution?

A5: Yes, this compound is soluble in acidic solutions. For instance, it is soluble in 50 mM HCl with the pH adjusted to 2.5.[6] This method is sometimes used for preparing formulations for in vivo administration, such as intraperitoneal injections.[1] However, for cell-based assays, the acidity of the final solution must be considered to avoid detrimental effects on the cells.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder does not dissolve in aqueous buffer. Poor aqueous solubility at neutral pH.Prepare a concentrated stock solution in DMSO or ethanol first, then dilute into the aqueous buffer.
Precipitation occurs upon dilution of DMSO stock in media. The final concentration exceeds the aqueous solubility limit.Decrease the final concentration of this compound. Ensure the final DMSO concentration is low (typically <0.5%) to minimize solvent toxicity.
Inconsistent experimental results. Degradation of this compound in stock solution.Aliquot stock solutions to avoid repeated freeze-thaw cycles. Use stock solutions within 3 months of preparation when stored at -20°C.[4]
Difficulty achieving a high enough concentration in aqueous solution for in vivo studies. Low intrinsic aqueous solubility.Utilize solubility-enhancing excipients such as hydroxypropyl-β-cyclodextrin (HPβCD).[1] Alternatively, prepare a formulation in an acidic solution (e.g., 0.05 M HCl).[1]

Quantitative Solubility Data

SolventMaximum ConcentrationReference
DMSO≥ 200 mg/mL[4]
Ethanol≥ 53.5 mg/mL[5]
Chloroform50 mg/mL[7]
1:2 solution of Ethanol:PBS (pH 7.2)~ 0.3 mg/mL[2]
WaterInsoluble[5]
50 mM HCl (pH 2.5)Soluble[6]

Experimental Protocols

Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
  • Materials: this compound powder, Dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.

  • Procedure:

    • Weigh out 1 mg of this compound powder (Molecular Weight: 354.45 g/mol ).

    • Add 143 µL of DMSO to the powder.[4]

    • Vortex the solution until the powder is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium
  • Materials: 20 mM this compound stock solution in DMSO, pre-warmed cell culture medium.

  • Procedure:

    • Thaw an aliquot of the 20 mM this compound stock solution at room temperature.

    • To prepare a 20 µM working solution, dilute the stock solution 1:1000 in the pre-warmed cell culture medium. For example, add 1 µL of the 20 mM stock solution to 1 mL of cell culture medium.

    • Immediately vortex or gently mix the solution to ensure rapid and uniform dispersion.

    • Use the freshly prepared working solution for your experiment. Do not store the diluted aqueous solution.[2]

Protocol 3: Enhancing Aqueous Solubility with Hydroxypropyl-β-cyclodextrin (HPβCD)
  • Materials: this compound powder, Hydroxypropyl-β-cyclodextrin (HPβCD), sterile water or buffer.

  • Procedure:

    • Prepare a 30% (w/v) solution of HPβCD in the desired aqueous buffer (e.g., saline, pH 7.4).[1]

    • Add an excess amount of this compound powder to the HPβCD solution.

    • Shake or agitate the mixture vigorously to facilitate the formation of the inclusion complex.

    • The resulting solution will have a significantly higher concentration of dissolved this compound compared to the buffer alone.[1]

Visualizations

experimental_workflow Experimental Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start Start: this compound Powder dissolve Dissolve in 100% DMSO or Ethanol start->dissolve stock Concentrated Stock Solution (e.g., 20 mM) dissolve->stock aliquot Aliquot into single-use volumes stock->aliquot store Store at -20°C aliquot->store thaw Thaw stock aliquot at room temperature store->thaw dilute Dilute stock in aqueous medium (e.g., cell culture media) thaw->dilute use Use immediately in experiment dilute->use signaling_pathway Mechanism of this compound Action cluster_cdk CDK Activation cluster_inhibition This compound Inhibition cluster_outcome Cellular Outcome cdk CDK (e.g., CDK1, CDK2, CDK5) active_cdk Active CDK/Cyclin Complex cdk->active_cdk cyclin Cyclin cyclin->active_cdk binding_site ATP Binding Site on CDK active_cdk->binding_site Binds to roscovitine This compound roscovitine->binding_site Competes with ATP atp ATP atp->binding_site inhibition Inhibition of Kinase Activity binding_site->inhibition substrate Substrate Phosphorylation inhibition->substrate Prevents cell_cycle Cell Cycle Arrest substrate->cell_cycle Leads to apoptosis Apoptosis substrate->apoptosis Can lead to

References

How to prevent (S)-Roscovitine precipitation in cell media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the precipitation of (S)-Roscovitine in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in the cell culture medium?

A1: this compound precipitation in aqueous solutions like cell culture media is a common issue primarily due to its low water solubility. Several factors can contribute to this, including the final concentration of the compound, the solvent used for the stock solution, the pH of the media, and the presence of proteins in the serum.

Q2: What is the recommended solvent and stock concentration for this compound?

A2: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO). It is advisable to prepare a high-concentration stock solution, typically in the range of 10-50 mM, to minimize the volume of DMSO added to the cell culture medium.

Q3: How can I prevent this compound from precipitating when I add it to the cell media?

A3: To prevent precipitation, it is crucial to add the this compound stock solution to the cell culture medium with vigorous vortexing or mixing. This ensures rapid and uniform dispersion of the compound, reducing the likelihood of localized high concentrations that can lead to precipitation. Additionally, pre-warming the media to 37°C can aid in solubility.

Q4: Does the concentration of serum in the media affect this compound solubility?

A4: Yes, the presence of serum can affect the solubility and stability of this compound. Some components in serum may interact with the compound, potentially leading to precipitation or degradation over time. It is recommended to test the compatibility of your specific serum batch and concentration with this compound.

Troubleshooting Guide

This guide provides a structured approach to troubleshoot and resolve this compound precipitation issues.

Issue 1: Precipitation observed immediately after adding this compound to the media.

This is often due to poor initial mixing or the final concentration exceeding its solubility limit in the aqueous medium.

Troubleshooting Steps:

  • Optimize the Dilution Process:

    • Ensure the cell culture medium is at 37°C before adding the this compound stock solution.

    • Add the stock solution dropwise to the medium while continuously vortexing or swirling the tube. This rapid dispersion is critical.

  • Lower the Final Concentration:

    • If precipitation persists, try lowering the final working concentration of this compound in your experiment.

  • Reduce DMSO Concentration:

    • Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5%. High concentrations of DMSO can be toxic to cells and may also affect the solubility of the compound.

Issue 2: Precipitation observed after a period of incubation.

This may indicate instability of the compound under specific culture conditions, such as pH changes or interactions with media components.

Troubleshooting Steps:

  • Monitor Media pH:

    • Changes in the pH of the culture medium due to cell metabolism can affect the solubility of this compound. Ensure your medium is adequately buffered.

  • Prepare Fresh Solutions:

    • It is best practice to prepare fresh dilutions of this compound in media for each experiment rather than storing diluted solutions.

  • Consider a Co-solvent:

    • In some instances, a co-solvent might be necessary. However, this should be approached with caution as it can impact cell viability. Always perform a vehicle control experiment.

Quantitative Data Summary

The following tables provide a summary of the solubility and recommended concentrations for this compound.

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
DMSO≥ 39 mg/mL
Ethanol≥ 23 mg/mL
WaterInsoluble

Table 2: Recommended Working Concentrations

ApplicationTypical Concentration Range
In vitro Kinase Assays0.1 - 10 µM
Cell-Based Assays1 - 40 µM

Experimental Protocols

Protocol for Preparing this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution thoroughly until the powder is completely dissolved.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol for Diluting this compound in Cell Culture Media
  • Materials:

    • This compound stock solution (in DMSO)

    • Pre-warmed (37°C) cell culture medium

    • Sterile tubes

  • Procedure:

    • Calculate the volume of this compound stock solution needed to achieve the desired final concentration in your cell culture medium.

    • In a sterile tube, add the required volume of pre-warmed cell culture medium.

    • While vigorously vortexing the medium, add the calculated volume of the this compound stock solution dropwise.

    • Continue vortexing for an additional 10-15 seconds to ensure complete mixing.

    • Visually inspect the solution for any signs of precipitation before adding it to your cells.

Visualizations

cluster_stock Stock Solution Preparation cluster_dilution Working Solution Preparation stock_powder This compound Powder stock_vortex Vortex to Dissolve stock_powder->stock_vortex stock_dmso DMSO stock_dmso->stock_vortex stock_solution 10-50 mM Stock Solution stock_vortex->stock_solution dilution_add Add Stock Dropwise while Vortexing stock_solution->dilution_add Add small volume dilution_media Pre-warmed Cell Media (37°C) dilution_media->dilution_add working_solution Final Working Solution (No Precipitation) dilution_add->working_solution Successful precipitation Precipitation dilution_add->precipitation Unsuccessful

Caption: Workflow for preparing and diluting this compound.

cluster_troubleshooting Troubleshooting Precipitation start Precipitation Observed? check_mixing Improve Mixing Technique? (Vortexing, Dropwise Addition) start->check_mixing Yes lower_conc Lower Final Concentration? check_mixing->lower_conc Still Precipitates resolved Issue Resolved check_mixing->resolved Resolved check_ph Monitor Media pH? lower_conc->check_ph Still Precipitates lower_conc->resolved Resolved fresh_sol Use Freshly Prepared Solution? check_ph->fresh_sol Still Precipitates check_ph->resolved Resolved fresh_sol->resolved Resolved

Caption: Decision tree for troubleshooting this compound precipitation.

Optimizing the working concentration of (S)-Roscovitine for primary neurons

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-Roscovitine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the working concentration of this compound for primary neuron experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in neurons?

A1: this compound, also known as Seliciclib or CYC202, is a potent and selective inhibitor of several cyclin-dependent kinases (CDKs).[1][2] In neurons, its primary target is Cyclin-Dependent Kinase 5 (CDK5).[2][3][4] CDK5 is crucial for various neuronal functions, and its dysregulation is implicated in neurodegenerative diseases and neuronal apoptosis.[5][6] this compound acts by competing with ATP for the binding site on these kinases, thereby inhibiting their catalytic activity.[1]

Q2: What is a good starting concentration for this compound in primary neuron cultures?

A2: A common starting concentration for treating primary neurons is in the range of 10-20 µM.[7][8] However, the optimal concentration can vary significantly depending on the neuron type (e.g., cortical, hippocampal), cell density, treatment duration, and the specific biological question. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How long should I treat my primary neurons with this compound?

A3: Treatment duration can range from a few hours to several days. For acute inhibition studies, a treatment of 4-24 hours is often sufficient.[7] For chronic studies, such as those investigating neuroprotection against a toxic insult, longer incubation times may be necessary.[6] Always monitor cell viability during extended treatments.

Q4: Is this compound toxic to primary neurons?

A4: Like many kinase inhibitors, this compound can exhibit toxicity at higher concentrations or with prolonged exposure. The average IC50 for inhibiting the proliferation of mammalian cell lines is around 16 µM.[2][4] Neuroprotective effects have been observed at concentrations that also reduce neuronal cell death induced by various stressors.[5][9][10][11] It is crucial to perform a toxicity assay (e.g., LDH or MTT assay) to identify a non-toxic working concentration range for your specific primary neuron culture.

Q5: What are the off-target effects of this compound?

A5: While highly selective for certain CDKs, this compound can inhibit other kinases at higher concentrations, including ERK1 and ERK2.[2][4] It has also been shown to modulate P/Q-type calcium channels in a CDK5-independent manner, which can affect neurotransmitter release.[12] Researchers should be aware of these potential off-target effects when interpreting their results.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No observable effect 1. Concentration too low: The concentration of this compound may be insufficient to inhibit the target CDK effectively in your system. 2. Inhibitor degradation: The compound may have degraded due to improper storage or handling. 3. Short treatment duration: The incubation time may not be long enough for the biological effect to manifest.1. Perform a dose-response experiment: Test a range of concentrations (e.g., 0.5 µM to 50 µM) to find the optimal dose. 2. Verify inhibitor activity: Prepare a fresh stock solution from powder. Store stock solutions at -20°C and use within 3 months.[7] 3. Increase incubation time: Extend the treatment duration and perform a time-course experiment.
High neuronal toxicity/cell death 1. Concentration too high: The concentration is likely above the toxic threshold for your primary neurons. 2. Vehicle (DMSO) toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. 3. Prolonged exposure: Even at a non-toxic acute concentration, long-term treatment can be detrimental.1. Lower the concentration: Perform a toxicity assay (e.g., LDH release) to determine the maximum non-toxic concentration. 2. Check solvent concentration: Ensure the final DMSO concentration is typically ≤ 0.1% and include a vehicle-only control group. 3. Reduce treatment duration: Optimize the incubation time to the minimum required to observe the desired effect.
Inconsistent results 1. Variability in primary cultures: Primary neuron cultures can have inherent variability between preparations. 2. Inhibitor precipitation: The compound may be precipitating out of the culture medium. 3. Cell density: The effective concentration can be influenced by the number of cells.1. Standardize culture protocols: Use consistent cell seeding densities and maintain rigorous culture conditions. 2. Ensure solubility: this compound is soluble in DMSO and ethanol. Ensure it is fully dissolved in the medium. 3. Maintain consistent cell density: Seed cells at the same density for all experiments.

Data and Protocols

Kinase Inhibition Profile

The selectivity of this compound is a critical factor in experimental design. It potently inhibits a specific subset of CDKs while having significantly less effect on others.

Kinase TargetIC50 (µM)
CDK5/p250.16 - 0.2[2][3][4]
CDK1/cyclin B0.65[3][4]
CDK2/cyclin A0.7[3][4]
CDK2/cyclin E0.7[3][4]
CDK7/cyclin H0.46[1]
CDK9/cyclin T10.60[1]
ERK134[2][4]
ERK214[2][4]
CDK4/cyclin D1>100[4]
CDK6/cyclin D2>100[4]
Experimental Protocol: Dose-Response Curve for Optimal Concentration

This protocol outlines the steps to determine the optimal, non-toxic working concentration of this compound for your primary neuron culture.

Materials:

  • Primary neuron culture

  • This compound powder

  • DMSO (or other suitable solvent)

  • Culture medium

  • Multi-well plates (e.g., 96-well)

  • Cell viability assay kit (e.g., LDH, MTT, or Calcein-AM/EthD-1)

  • Assay for target inhibition (e.g., Western blot for phosphorylated substrate)

Procedure:

  • Prepare Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock (e.g., 20 mM).[7] Aliquot and store at -20°C.

  • Plate Neurons: Seed primary neurons in a multi-well plate at your desired density and allow them to adhere and mature for the appropriate time.

  • Prepare Serial Dilutions: On the day of the experiment, prepare serial dilutions of this compound in pre-warmed culture medium. Choose a broad range of final concentrations to test (e.g., 0.1, 0.5, 1, 5, 10, 20, 50 µM).

  • Include Controls:

    • Untreated Control: Cells with medium only.

    • Vehicle Control: Cells with medium containing the highest concentration of DMSO used in the dilutions.

    • Positive Control (for toxicity): Cells treated with a known neurotoxic agent.

  • Treat Cells: Replace the existing medium in the wells with the medium containing the different concentrations of this compound and controls.

  • Incubate: Incubate the plate for your desired treatment duration (e.g., 24 hours).

  • Assess Viability: After incubation, measure cell viability using your chosen assay according to the manufacturer's instructions.

  • Assess Target Inhibition (Optional but Recommended): In a parallel experiment, lyse the cells after treatment and perform a Western blot to detect the phosphorylation level of a known CDK5 substrate (e.g., p-Tau, p-DARPP-32). This confirms that the inhibitor is active at the concentrations tested.

  • Analyze Data: Plot cell viability (%) versus this compound concentration. Determine the highest concentration that does not cause significant cell death. Correlate this with the concentration that achieves the desired level of target inhibition.

Protocol: In Vitro CDK5 Kinase Assay

To directly confirm CDK5 inhibition, an in vitro kinase assay can be performed on lysates from treated neurons.

Procedure:

  • Lyse Cells: After treating neurons with this compound, wash and lyse the cells in a suitable lysis buffer.

  • Protein Quantification: Determine the total protein concentration of each lysate.

  • Immunoprecipitation: Incubate equal amounts of protein lysate with an anti-CDK5 antibody to isolate the kinase.[13]

  • Kinase Reaction: Resuspend the immunoprecipitated CDK5 in a kinase assay buffer containing a substrate (e.g., Histone H1) and radiolabeled [γ-³²P]ATP.[13]

  • Detection: Stop the reaction and separate the proteins by SDS-PAGE. Detect the phosphorylated substrate via autoradiography. A decrease in the signal in roscovitine-treated samples indicates CDK5 inhibition.[13]

Visual Guides

Signaling Pathway

G cluster_0 Upstream Activators cluster_1 CDK5 Complex cluster_2 Downstream Effects p35 p35 p25 p25 p35->p25 Calpain Calpain Calpain->p35 cleaves to Stress Neuronal Stress (e.g., Ischemia, DNA damage) Stress->Calpain activates CDK5 CDK5 CDK5_p25 Active CDK5/p25 CDK5->CDK5_p25 p25->CDK5_p25 activates Tau Tau Hyperphosphorylation CDK5_p25->Tau Apoptosis Neuronal Apoptosis CDK5_p25->Apoptosis Neurodegeneration Neurodegeneration Tau->Neurodegeneration Apoptosis->Neurodegeneration Roscovitine This compound Roscovitine->CDK5_p25 inhibits

Caption: this compound inhibits the active CDK5/p25 complex, blocking downstream neurotoxic events.

Experimental Workflow

G cluster_assays Post-Treatment Analysis start Start: Culture Primary Neurons prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock dilutions Prepare Serial Dilutions in Medium (e.g., 0.1 µM to 50 µM) prep_stock->dilutions treat Treat Neurons for a Fixed Duration (e.g., 24h) dilutions->treat controls Prepare Controls (Untreated, Vehicle) controls->treat viability Assess Cell Viability (LDH, MTT Assay) treat->viability inhibition Assess Target Inhibition (Western Blot for p-Substrate) treat->inhibition analyze Analyze Data: Plot Viability vs. Concentration viability->analyze inhibition->analyze optimize Determine Optimal Non-Toxic Concentration for Experiments analyze->optimize

Caption: Workflow for determining the optimal working concentration of this compound.

Troubleshooting Logic

G start Problem with Experiment q1 What is the issue? start->q1 no_effect No Observable Effect q1->no_effect No Effect high_toxicity High Cell Death q1->high_toxicity Toxicity cause_no_effect Possible Causes: - Concentration too low - Inactive inhibitor - Short duration no_effect->cause_no_effect cause_toxicity Possible Causes: - Concentration too high - Vehicle toxicity high_toxicity->cause_toxicity sol_no_effect Solutions: - Increase concentration (dose-response) - Use fresh stock - Increase incubation time cause_no_effect->sol_no_effect sol_toxicity Solutions: - Lower concentration (viability assay) - Check vehicle concentration (≤0.1%) cause_toxicity->sol_toxicity

References

Identifying and mitigating off-target effects of (S)-Roscovitine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating the off-target effects of (S)-Roscovitine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is the S-enantiomer of Roscovitine (also known as Seliciclib or CYC202), a small molecule inhibitor of cyclin-dependent kinases (CDKs).[1][2][3] It functions by competing with ATP for the binding site in the catalytic cleft of these kinases.[3][4] Its primary targets are CDK1, CDK2, CDK5, CDK7, and CDK9, with IC50 values typically in the sub-micromolar range.[1][3]

Q2: What are the known off-target effects of this compound?

While relatively selective for CDKs, this compound has been shown to interact with other protein kinases and non-kinase targets.[5][6] A significant non-kinase off-target is pyridoxal kinase (PDXK), the enzyme responsible for activating vitamin B6.[5][6] Other reported kinase off-targets that are inhibited in the low micromolar range include DYRK1A, ERK1, and ERK2.[1][3][7]

Q3: Why is it important to consider the off-target effects of this compound in my experiments?

Q4: How can I identify potential off-target effects of this compound in my specific experimental model?

Several methods can be employed to identify off-target effects:

  • Kinase Profiling/Kinome Scanning: This high-throughput screening method tests the compound against a large panel of purified kinases to determine its selectivity profile.[9][10][11]

  • Affinity Chromatography: This technique uses immobilized Roscovitine to capture binding proteins from cell or tissue lysates, which can then be identified by mass spectrometry.[5][12]

  • Computational Prediction: In silico methods can predict potential off-target interactions based on the structural similarity between kinase binding sites.[13] These predictions require experimental validation.

  • Phenotypic Comparison: Comparing the observed phenotype with that of other well-characterized, structurally unrelated inhibitors of the same primary target can help distinguish on-target from off-target effects.[8]

  • Genetic Approaches: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out potential off-target kinases can help determine their contribution to the observed phenotype.[8]

Troubleshooting Guides

Q: I am observing a stronger cellular effect (e.g., apoptosis, cell cycle arrest) than expected based on the known IC50 values for the primary CDK targets. How can I troubleshoot this?

A: This discrepancy could be due to potent on-target effects in your specific cell line, off-target activities, or general cytotoxicity.

Troubleshooting Steps:

  • Confirm On-Target Engagement: Use Western blotting to verify the inhibition of downstream phosphorylation events of the primary CDK targets. For example, check the phosphorylation status of Rb (a CDK2 substrate) or the C-terminal domain of RNA Polymerase II (a CDK9 substrate).

  • Assess General Cytotoxicity: Perform a cell viability assay, such as MTT or trypan blue exclusion, to distinguish between a specific cytostatic effect and general cytotoxicity.[8][14][15]

  • Investigate Known Off-Targets: Check if your cells express known off-targets of Roscovitine, such as DYRK1A or if the observed phenotype could be related to the inhibition of pyridoxal kinase.

  • Use a "Rescue" Experiment: If the effect is on-target, it might be reversible by activating the downstream pathway. For example, if observing cell cycle arrest, attempt to rescue the phenotype by overexpressing a key downstream effector.

  • Employ a Structurally Unrelated Inhibitor: Compare the effects of this compound with another selective CDK inhibitor that has a different chemical structure.[8] If both compounds produce the same phenotype at concentrations that achieve similar levels of on-target inhibition, the effect is more likely to be on-target.

Q: My in vivo results with this compound are not consistent, or the effect is transient. What could be the cause?

A: In vivo efficacy can be influenced by pharmacokinetics, bioavailability, and off-target effects in the whole organism.

Troubleshooting Steps:

  • Verify Drug Delivery and Stability: Ensure the formulation and administration route are appropriate. This compound has been administered via intraperitoneal (IP) and intravenous (IV) injections in animal models.[1][16][17] Check for the stability of the compound in your formulation.

  • Assess Target Engagement in Tissue: If possible, collect tissue samples to measure the inhibition of CDK activity or downstream markers to confirm the compound is reaching its target in vivo.[16][18]

  • Consider Pharmacokinetics: Roscovitine can have a short half-life in vivo, which may lead to transient inhibition.[19] Consider the dosing regimen (e.g., frequency of administration) to maintain sufficient target inhibition.[17]

  • Evaluate Potential Systemic Off-Target Effects: Be aware of potential systemic off-target effects. For instance, inhibition of pyridoxal kinase could have broader metabolic consequences.

Data Presentation

Table 1: Inhibitory Potency (IC50) of Roscovitine against Primary and Off-Target Kinases

Kinase TargetIC50 (µM)Reference
CDK1/cyclin B0.65[20][21]
CDK2/cyclin A0.7[20][21]
CDK2/cyclin E0.7[20][21]
CDK5/p350.16 - 0.2[20][21]
CDK7/cyclin H0.49[20]
CDK9/cyclin T1~0.7[20][22]
ERK1>10[1]
ERK214[21]
DYRK1A1-40 (range)[3]
CK1α, CK1δ1-40 (range)[3]
Pyridoxal Kinase (PDXK)Binds to[5][6]

Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration).[20] The (R)-enantiomer is more commonly studied, and these values are often reported for (R)-Roscovitine.[1]

Experimental Protocols

1. In Vitro Kinase Assay (General Protocol)

This protocol is a general guideline for determining the IC50 of this compound against a purified kinase.

  • Materials: Purified kinase, specific substrate peptide, ATP (often radiolabeled, e.g., [γ-³²P]ATP), kinase reaction buffer, this compound stock solution, and a method for detecting substrate phosphorylation (e.g., phosphocellulose paper and scintillation counting).

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a reaction tube, combine the kinase, its substrate, and the kinase reaction buffer.

    • Add the different concentrations of this compound or vehicle control (e.g., DMSO).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at the optimal temperature for a specific time.

    • Stop the reaction.

    • Quantify the amount of phosphorylated substrate. For radiometric assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the radioactivity using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each concentration and determine the IC50 value.

2. Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

  • Materials: Cells of interest, 96-well plates, cell culture medium, this compound, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 48-72 hours).[14]

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

3. Western Blotting for Phosphoprotein Analysis

This protocol is used to assess the phosphorylation status of a target protein.

  • Materials: Cell lysates, SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes, primary antibodies (total and phospho-specific), HRP-conjugated secondary antibodies, and a chemiluminescence detection system.

  • Procedure:

    • Treat cells with this compound at the desired concentration and time.

    • Lyse the cells in a buffer containing phosphatase and protease inhibitors.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for the total protein and a loading control (e.g., β-actin or GAPDH) for normalization.

Visualizations

G Simplified this compound On-Target Signaling Pathway cluster_0 Roscovitine This compound CDK2_CyclinE CDK2/Cyclin E Roscovitine->CDK2_CyclinE inhibits Rb Rb CDK2_CyclinE->Rb phosphorylates E2F E2F Rb->E2F inhibits pRb pRb S_Phase S-Phase Entry E2F->S_Phase activates

Caption: On-target inhibition of the CDK2/Rb pathway by this compound.

G Workflow for Identifying Off-Target Effects Start Phenotypic Observation with This compound KinomeScan Kinome Profiling (In Vitro) Start->KinomeScan AffinityChrom Affinity Chromatography (Proteomics) Start->AffinityChrom ValidateHits Validate Hits in Cell-Based Assays KinomeScan->ValidateHits AffinityChrom->ValidateHits GeneticApproach Genetic Knockdown/Knockout of Potential Off-Targets ValidateHits->GeneticApproach CompareInhibitors Compare with Structurally Unrelated Inhibitor ValidateHits->CompareInhibitors Conclusion Distinguish On-Target vs. Off-Target Effect GeneticApproach->Conclusion CompareInhibitors->Conclusion G Troubleshooting Unexpected Cellular Effects Observation Unexpectedly Strong Cellular Effect OnTarget Confirm On-Target Engagement (Western Blot) Observation->OnTarget Is target inhibited? Cytotoxicity Assess General Cytotoxicity (MTT Assay) Observation->Cytotoxicity Is it general toxicity? OffTargetHypothesis Investigate Known Off-Targets Observation->OffTargetHypothesis Could it be off-target? OnTargetPathway On-Target Effect OnTarget->OnTargetPathway Yes OffTargetPathway Off-Target Effect Cytotoxicity->OffTargetPathway Yes OffTargetHypothesis->OffTargetPathway

References

Troubleshooting inconsistent results with (S)-Roscovitine treatment

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Support Center for (S)-Roscovitine Experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the (S)-enantiomer of Roscovitine, a small molecule inhibitor of cyclin-dependent kinases (CDKs).[1] It belongs to the 2,6,9-trisubstituted purine family and functions by competing with ATP for the binding site in the catalytic cleft of sensitive kinases.[2] This inhibition disrupts processes regulated by CDKs, primarily cell cycle progression and transcription.[3][4]

Q2: Which CDKs are inhibited by this compound?

This compound is a potent inhibitor of several CDKs, with IC50 values typically below 1 µM for CDK1, CDK2, CDK5, CDK7, and CDK9.[2] It is a poor inhibitor of CDK4 and CDK6.[3] At higher concentrations, it may also show activity against other kinases like DYRK1A, ERK1, and ERK2.[2]

Q3: What are the recommended solvent and storage conditions for this compound?

This compound is soluble in DMSO.[1] For optimal stability, prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.[3] Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5] Once prepared, solutions should be used within one to three months to prevent loss of potency.[1][5]

Q4: What is the difference between this compound and (R)-Roscovitine (Seliciclib/CYC202)?

This compound and (R)-Roscovitine are stereoisomers. The (R)-isomer, also known as Seliciclib or CYC202, is more extensively studied and has been evaluated in clinical trials for cancer.[3][6] While both isomers inhibit a similar profile of CDKs, this compound has shown particular promise as a neuroprotective agent in preclinical models of stroke, partly due to its ability to cross the blood-brain barrier and inhibit CDK5.[1][7][8]

Troubleshooting Guide for Inconsistent Results

Q5: My cell viability results are inconsistent. The IC50 value varies between experiments. What could be the cause?

Inconsistent IC50 values are a common issue and can stem from several factors:

  • Cellular Context: The sensitivity of cell lines to this compound can vary significantly. The average IC50 for cell proliferation inhibition across many cancer cell lines is approximately 15-16 µM, but this is just an average.[3][4][9] The genetic background and the status of cell cycle checkpoint proteins (e.g., p53, Rb) can dramatically alter the response.[10]

  • Compound Stability: Ensure your stock solution is fresh and has been stored correctly. As a purine analog, this compound in solution can lose potency over time.[5] It is advisable to use solutions within a month if stored at -20°C.[1]

  • Experimental Density: Cell density at the time of treatment can influence the apparent IC50. Ensure you are seeding cells consistently across all experiments.

  • Treatment Duration: The length of exposure is critical. A 48-hour continuous exposure is a common starting point for cytotoxicity assays.[4] Shorter or longer durations will yield different results.

Q6: I am not observing the expected cell cycle arrest. What should I check?

The cell cycle effects of this compound are highly dependent on dose and cell type.[3][10]

  • Dose-Dependence: Lower concentrations of this compound tend to induce cell cycle arrest, while higher concentrations are more likely to trigger apoptosis.[10] If you are using a high dose, you may be seeing cell death instead of a clear arrest. Consider performing a dose-response experiment.

  • Cell Line Characteristics: this compound can arrest cells in G0, G1, S, or G2/M phases depending on the cell line.[3] The specific checkpoint that is activated can vary.

  • Synchronization: The cell cycle status at the time of treatment matters. Asynchronously growing cells often arrest at the G2/M transition, whereas cells synchronized in late G1 may show a transient G1 arrest if they have an intact G1/S checkpoint.[10]

Q7: I suspect off-target effects are complicating my results. How can I confirm this?

While relatively selective, off-target effects are possible, especially at higher concentrations (>10 µM).[11]

  • Use a Negative Control: If available, use a structurally similar but kinase-inactive analog of Roscovitine.[7] This can help differentiate CDK-mediated effects from other phenomena.

  • Rescue Experiments: If you hypothesize that the observed effect is due to the inhibition of a specific CDK, try to rescue the phenotype by overexpressing a drug-resistant version of that CDK.

  • Use a Second Inhibitor: Confirm key results with a structurally different inhibitor that targets the same CDK to ensure the observed phenotype is not an artifact of the specific compound.[12]

  • Purity of Compound: In some cases, inconsistent results have been attributed to impurities in commercially available Roscovitine preparations.[13] Ensure you are using a high-purity compound from a reputable supplier.

Quantitative Data Summary

Table 1: IC50 Values of Roscovitine Stereoisomers Against Purified Kinases

Kinase Target(R)-Roscovitine IC50 (µM)This compound IC50 (µM)Reference(s)
CDK1/cyclin B0.65< 1.0[2][9]
CDK2/cyclin A0.70< 1.0[2][9]
CDK2/cyclin E0.70< 1.0[2][9]
CDK5/p250.16< 1.0 (0.75 reported in one study)[2][3][7]
CDK7/cyclin H0.46< 1.0[2][3]
CDK9/cyclin T10.60< 1.0[2][3]
ERK1~341 - 40[2]
ERK2~141 - 40[2]

Note: Data for this compound is less abundant than for the (R)-isomer. The table reflects the most commonly cited values.

Table 2: Example Experimental Concentrations of this compound

Experimental ModelApplicationConcentration / DoseTreatment DurationReference(s)
In Vitro (HeLa Cells)General Treatment20 µM4 - 24 hours[5]
In Vitro (Various Cancer Cell Lines)Cell ProliferationAverage IC50: ~16 µM48 hours[4][9]
In Vivo (Mouse Stroke Model)Neuroprotection25 mg/kg (IP)Two injections (15 min pre- and 1 hr post-occlusion)[7][14]
In Vivo (Rat Stroke Model)Neuroprotection25 mg/kg (IV bolus) + 54 mg/kg (SC injections)Multiple injections over 29 hours[7][15]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Perform serial dilutions in complete growth medium to achieve final desired concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (e.g., ≤ 0.1%).

  • Cell Treatment: Replace the medium with the medium containing various concentrations of this compound or the vehicle control (DMSO).

  • Incubation: Incubate the plate for a specified duration (e.g., 48 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for CDK Substrate Phosphorylation

  • Cell Treatment: Culture cells to 70-80% confluency and treat with this compound at the desired concentrations for the appropriate time (e.g., 4-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against a phosphorylated CDK substrate (e.g., Phospho-Rb) or total protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein or a loading control (e.g., GAPDH, β-actin).

Visualizations

cluster_0 Cell Cycle Progression cluster_1 Transcription cluster_2 Neuronal Function G1 G1 Phase S S Phase G1->S CDK2/CycE G2 G2 Phase S->G2 CDK2/CycA M M Phase G2->M CDK1/CycB RNAPII RNA Pol II Transcription Gene Transcription RNAPII->Transcription PTEFb P-TEFb (CDK9/CycT) PTEFb->RNAPII Phosphorylation CDK5 CDK5/p25 Apoptosis Neuronal Apoptosis CDK5->Apoptosis Ischemic Stress Roscovitine This compound Roscovitine->G1 Roscovitine->S Roscovitine->G2 Roscovitine->PTEFb Roscovitine->CDK5

Caption: Signaling pathways inhibited by this compound.

Start Inconsistent Experimental Results Observed CheckCompound Verify Compound Integrity: - Purity from supplier? - Correct storage (-20°C)? - Fresh stock solution? Start->CheckCompound CheckProtocol Review Experimental Protocol: - Consistent cell density? - Correct dose/duration? - Vehicle control included? Start->CheckProtocol CheckCellLine Evaluate Cell Line Context: - What is the p53/Rb status? - Baseline CDK activity? - Compare with published data for this cell line. Start->CheckCellLine DoseResponse Perform Dose-Response and Time-Course CheckCompound->DoseResponse CheckProtocol->DoseResponse CheckCellLine->DoseResponse Analyze Analyze Data and Re-evaluate Hypothesis DoseResponse->Analyze Alternative Use Alternative Methods: - Structurally different inhibitor - Kinase-inactive analog - Genetic knockdown (siRNA) Alternative->Analyze Analyze->Alternative If still inconsistent

Caption: A logical workflow for troubleshooting inconsistent results.

cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Recommended Solution p1 High IC50 Variability c1 Compound Degradation p1->c1 c3 Cell-Specific Biology p1->c3 c5 Protocol Variation p1->c5 p2 No Cell Cycle Arrest c2 Incorrect Dose/Time p2->c2 p2->c3 p3 Unexpected Phenotype p3->c3 c4 Off-Target Effects p3->c4 s1 Make Fresh Aliquots c1->s1 s2 Run Dose-Response Curve c2->s2 s3 Characterize Cell Line c3->s3 s4 Use Control Compounds c4->s4 s5 Standardize Protocol c5->s5

Caption: Relationship between problems, causes, and solutions.

References

Determining the optimal duration of (S)-Roscovitine exposure for apoptosis induction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (S)-Roscovitine to induce apoptosis in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration range and exposure duration for inducing apoptosis with this compound?

The optimal concentration and duration of this compound exposure are highly dependent on the cell line being investigated. Based on published studies, a general starting point is a concentration range of 10 µM to 100 µM, with exposure times ranging from 6 to 72 hours. It is crucial to perform a dose-response and time-course experiment for each new cell line to determine the optimal conditions.

Q2: How can I determine the optimal exposure duration for my specific cell line?

To determine the ideal exposure time, we recommend performing a time-course experiment. This involves treating your cells with a fixed, effective concentration of this compound and harvesting them at various time points (e.g., 6, 12, 24, 48, and 72 hours). Subsequently, assess apoptosis using methods like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or by observing morphological changes consistent with apoptosis.

Q3: What are the key signaling pathways activated by this compound to induce apoptosis?

This compound, a cyclin-dependent kinase (CDK) inhibitor, primarily induces apoptosis by arresting the cell cycle. It targets several CDKs, including CDK1, CDK2, CDK5, CDK7, and CDK9.[1] This inhibition leads to the downregulation of anti-apoptotic proteins like Mcl-1 and Bcl-2, and can involve the activation of pro-apoptotic proteins and caspases.[1][2] The dependence on p53 for apoptosis induction appears to be cell-type specific.[3]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low percentage of apoptotic cells observed. Suboptimal concentration of this compound. Perform a dose-response experiment with a range of concentrations (e.g., 10, 25, 50, 100 µM) to identify the IC50 for your cell line.
Inadequate exposure duration. Conduct a time-course experiment, assessing apoptosis at multiple time points (e.g., 6, 24, 48, 72 hours) to find the optimal incubation period.
Cell line resistance. Some cell lines may be inherently resistant to this compound. Consider combination treatments with other pro-apoptotic agents.
High levels of necrosis instead of apoptosis. This compound concentration is too high. Lower the concentration of this compound. High concentrations can lead to off-target effects and induce necrosis.
Prolonged exposure time. Reduce the incubation time. Extended exposure can push cells from apoptosis into secondary necrosis.
Inconsistent results between experiments. Variability in cell culture conditions. Ensure consistent cell density, passage number, and media composition for all experiments.
Inaccurate drug concentration. Prepare fresh stock solutions of this compound and verify the final concentration in the culture medium.

Quantitative Data Summary

The following tables summarize data from various studies on the effect of this compound on different cell lines.

Table 1: Time-Dependent Induction of Apoptosis in Various Cell Lines

Cell LineConcentration (µM)Time (hours)Apoptotic EffectReference
HL-60253Apoptotic morphology observed[4]
HL-60256Markedly increased apoptosis[4]
Jurkat253Apoptotic morphology observed[4]
Jurkat256Markedly increased apoptosis[4]
K56210024Apoptotic morphology observed[4]
MDA-MB-23110 µg/ml4835.7% apoptotic cells[5]
MDA-MB-23110 µg/ml7293.8% apoptotic cells[5]
A172 (Glioblastoma)50728.7% apoptotic cells (sub-G1)[3]
A172 (Glioblastoma)1007216.7% apoptotic cells (sub-G1)[3]
A172 (Glioblastoma)509654.2% apoptotic cells (sub-G1)[3]
G28 (Glioblastoma)1007220.5% apoptotic cells (sub-G1)[3]

Table 2: IC50 Values of this compound in Different Cell Lines

Cell LineIC50 (µM)Incubation Time (hours)Reference
HL-601724[4]
Jurkat2424[4]
K5624724[4]
HeLa13.7972[6]
SiHa16.8872[6]
HCE-121.2172[6]
C33A22.0972[6]

Experimental Protocols

Protocol: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol outlines the steps for quantifying apoptotic cells using flow cytometry.

Materials:

  • This compound treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Conjugate

  • Propidium Iodide (PI) solution

  • Binding Buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • Flow Cytometer

Procedure:

  • Cell Harvesting:

    • For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect them directly.

    • Collect the culture medium as it may contain detached apoptotic cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing:

    • Discard the supernatant and wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer.

  • Staining:

    • Determine the cell concentration and resuspend at approximately 1 x 10^6 cells/mL in 1X Binding Buffer.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Live cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be both Annexin V and PI positive.

Visualizations

Roscovitine_Apoptosis_Pathway Signaling Pathway of this compound Induced Apoptosis Roscovitine This compound CDKs CDK1, CDK2, CDK5, CDK7, CDK9 Roscovitine->CDKs Inhibition CellCycle Cell Cycle Arrest (G1/S or G2/M) CDKs->CellCycle Promotion Mcl1 Mcl-1 (Anti-apoptotic) CDKs->Mcl1 Transcription Inhibition Apoptosis Apoptosis CellCycle->Apoptosis BaxBak Bax/Bak Activation Mcl1->BaxBak Mitochondria Mitochondrial Outer Membrane Permeabilization BaxBak->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspases Caspase Activation (e.g., Caspase-3, -9) CytochromeC->Caspases Caspases->Apoptosis

Caption: this compound induced apoptosis signaling pathway.

Experimental_Workflow Experimental Workflow for Assessing Apoptosis cluster_setup Experimental Setup cluster_analysis Apoptosis Analysis cluster_data Data Interpretation CellCulture Cell Culture Treatment Treat with this compound (Dose-response & Time-course) CellCulture->Treatment Harvest Harvest Cells Treatment->Harvest Staining Annexin V / PI Staining Harvest->Staining WesternBlot Western Blot (Caspases, PARP, etc.) Harvest->WesternBlot FlowCytometry Flow Cytometry Analysis Staining->FlowCytometry Quantification Quantify Apoptotic Population FlowCytometry->Quantification WesternBlot->Quantification Conclusion Determine Optimal Duration Quantification->Conclusion

Caption: Workflow for determining optimal this compound exposure.

References

Addressing (S)-Roscovitine toxicity in long-term cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Roscovitine, particularly concerning its long-term use in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound, also known as Seliciclib or CYC202, is a small molecule inhibitor of cyclin-dependent kinases (CDKs).[1][2][3] It functions by competing with ATP for the binding site on these kinases.[3] this compound is a broad-range purine inhibitor, primarily targeting CDK1, CDK2, CDK5, and CDK7, while showing poor inhibition of CDK4 and CDK6.[1][3] This inhibition disrupts the cell cycle and can lead to apoptosis.[1][4][5][6]

Q2: What are the common cellular effects of this compound treatment?

Treatment of cells with this compound typically results in two main effects:

  • Cell Cycle Arrest: Depending on the cell line, concentration, and duration of treatment, this compound can arrest cells in the G0/G1, S, or G2/M phases of the cell cycle.[1][3]

  • Induction of Apoptosis: this compound is a potent inducer of programmed cell death (apoptosis) in many cancer cell lines.[1][4][5][6][7] This is often characterized by cell shrinkage, chromatin condensation, and activation of caspases.[4][5]

Q3: Is this compound toxic to all cell types?

The cytotoxic effects of this compound are cell-type dependent.[6] While it is highly effective at inducing apoptosis in a wide range of cancer cells, its toxicity to non-cancerous cells or when used for non-proliferative effects (e.g., in neurobiology) can be managed by carefully titrating the concentration. For instance, in some studies, this compound has shown neuroprotective effects at concentrations that are not broadly toxic.

Q4: How should I prepare and store this compound?

This compound is a white powder that is soluble in DMSO (up to 50 mM) and ethanol.[3][8] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO, which can be stored at -20°C for several months.[9] Aliquoting the stock solution is advised to avoid multiple freeze-thaw cycles.[9] The final concentration of DMSO in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity.

Troubleshooting Guide

Problem 1: My cells are dying after a few days of continuous treatment with this compound.

  • Cause: The concentration of this compound is likely too high for long-term exposure, leading to overwhelming apoptosis. The average IC50 value for cell cycle arrest across many cancer cell lines is approximately 15 µM, and prolonged exposure even at lower concentrations can be cytotoxic.[1][3]

  • Solution:

    • Perform a Dose-Response and Time-Course Experiment: Determine the optimal, non-toxic concentration for your specific cell line and experimental duration. This can be achieved using a cell viability assay like the MTT assay (see Experimental Protocols). Test a range of concentrations below the reported IC50 values.

    • Pulsed Exposure: Instead of continuous treatment, consider a pulsed exposure regimen. Treat the cells for a shorter period (e.g., 4-24 hours), then wash out the compound and replace it with fresh medium. This can allow for the desired inhibitory effect without leading to cumulative toxicity.

    • Assess Apoptosis: Use Annexin V/PI staining to quantify the level of apoptosis at different concentrations and time points (see Experimental Protocols). This will help you identify a concentration that minimizes cell death.

Problem 2: this compound is causing cell cycle arrest, which is interfering with my experiment.

  • Cause: Cell cycle arrest is a primary and expected effect of inhibiting CDKs 1 and 2.[1][3]

  • Solution:

    • Lower the Concentration: A lower concentration of this compound may be sufficient to inhibit the target of interest (e.g., CDK5 in neurons) without potently blocking the cell cycle-regulating CDKs.

    • Use a More Specific Inhibitor: If your research focuses on a specific CDK not primarily involved in cell cycle progression (like CDK5), consider using a more selective inhibitor if available. However, this compound's activity against CDK5 is one of its notable features.[10]

    • Synchronize and Release: If a transient cell cycle arrest is acceptable, you can use this compound to synchronize your cell population. After a defined period of treatment, wash out the compound to allow the cells to re-enter the cell cycle.

Problem 3: I am not observing the expected inhibitory effect of this compound.

  • Cause: This could be due to several factors, including compound inactivity, insufficient concentration, or cell line resistance.

  • Solution:

    • Verify Compound Activity: Ensure your this compound stock solution is prepared correctly and has not degraded. Use a positive control cell line known to be sensitive to this compound.

    • Increase Concentration: The required effective concentration can vary significantly between cell lines. Gradually increase the concentration and monitor for the desired effect and any accompanying toxicity.

    • Check Target Expression: Confirm that your cells express the target CDKs (CDK1, CDK2, CDK5, etc.) at the protein level using Western blotting.

Quantitative Data

Table 1: IC50 Values of this compound for Kinase Inhibition (In Vitro)

Kinase TargetIC50 (µM)
CDK5/p350.16 - 0.2
CDK1/cyclin B0.65
CDK2/cyclin A0.7
CDK2/cyclin E0.1 - 0.7
CDK7/cyclin H0.49 - 0.8
CDK9/cyclin T10.8
ERK214

Data compiled from multiple sources.[8][10][11][12][13]

Table 2: IC50 Values of this compound for Cytotoxicity in Various Cell Lines

Cell LineCell TypeIC50 (µM)
Average (across many cancer lines)Cancer~15 - 16
HL-60Human Leukemia17
JurkatHuman T-cell Leukemia24
K562Human Myelogenous Leukemia47
HeLaHuman Cervical Cancer13.79
SiHaHuman Cervical Cancer16.88
HCE-1Human Cervical Cancer21.21
C33AHuman Cervical Cancer22.09

Data compiled from multiple sources.[1][3][6][7][8]

Signaling Pathways and Workflows

roscovitine_pathway Roscovitine Roscovitine CDK1_2 CDK1/Cyclin B CDK2/Cyclin A/E Roscovitine->CDK1_2 Inhibits CDK5 CDK5/p25 Roscovitine->CDK5 Inhibits Transcription Transcription (CDK7, CDK9) Roscovitine->Transcription Inhibits p53 p53 Upregulation Roscovitine->p53 Induces Bcl2 Bcl-2, Mcl-1 Downregulation Roscovitine->Bcl2 Induces CellCycle Cell Cycle Progression CDK1_2->CellCycle Drives Neuroprotection Neuroprotective Effects CDK5->Neuroprotection Modulates Apoptosis Apoptosis CellCycle->Apoptosis Arrest leads to p53->Apoptosis Bcl2->Apoptosis

Caption: this compound's mechanism of action.

troubleshooting_workflow Start High Cell Death in Long-Term Culture CheckConc Is Roscovitine concentration optimized? Start->CheckConc DoseResponse Perform Dose-Response (MTT Assay) CheckConc->DoseResponse No CheckExposure Is exposure continuous? CheckConc->CheckExposure Yes FindLowest Identify lowest effective non-toxic concentration DoseResponse->FindLowest FindLowest->CheckExposure PulsedExp Switch to pulsed exposure regimen CheckExposure->PulsedExp Yes Reassess Re-evaluate cell viability CheckExposure->Reassess No PulsedExp->Reassess End Problem Resolved Reassess->End

References

Strategies to improve the bioavailability of (S)-Roscovitine in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the in vivo bioavailability of (S)-Roscovitine (also known as Seliciclib or CYC202). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter when working with this compound in vivo.

Issue 1: Low and variable oral bioavailability in preclinical models.

  • Question: My in vivo experiments with orally administered this compound show low and inconsistent plasma concentrations. What could be the cause, and how can I improve it?

  • Answer: Low and variable oral bioavailability of this compound is a well-documented challenge, primarily due to its poor aqueous solubility and rapid metabolism.[1] this compound is classified as a Biopharmaceutics Classification System (BCS) Class II or IV compound, meaning it has low solubility and/or permeability.[2]

    Troubleshooting Steps:

    • Optimize the Formulation: A simple aqueous suspension is often insufficient. Consider the following formulation strategies to enhance solubility and dissolution:

      • Co-solvent Systems: While capable of increasing solubility, be cautious of potential drug precipitation upon in vivo dilution and solvent-related toxicity at higher doses.

      • Complexation with Cyclodextrins: Using cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPbCD), can significantly improve the aqueous solubility of this compound. A 30% HPbCD solution has been shown to be effective.[3]

      • Nanoformulations: Encapsulating this compound into nanoemulsions or solid lipid nanoparticles can increase its surface area for dissolution and potentially enhance absorption.

      • Solid Dispersions: Creating a solid dispersion with a hydrophilic carrier can improve the dissolution rate of this compound.

    • Consider Metabolic Instability: this compound is rapidly metabolized in the liver, primarily through oxidation of the hydroxymethyl group to a less active carboxylic acid metabolite (COOH-Roscovitine).[4] This is a significant deactivation pathway.[4]

      • Deuteration: Preclinical studies have shown that partial deuteration of the Roscovitine molecule (R-roscovitine-d9) can reduce the formation of the inactive COOH-metabolite by about 24%, leading to 33% higher levels of the parent compound in vitro.[4] While not a simple formulation strategy, this highlights the importance of metabolism in its low bioavailability.

    • Control for Experimental Variables:

      • Fasting: Fasting animals for at least 4 hours before oral gavage can reduce variability in gastric emptying.

      • Dose Volume: Ensure accurate dosing based on individual animal weight.

      • Vehicle Effects: The choice of vehicle can significantly impact absorption. Always include a vehicle-only control group.

Issue 2: Difficulty in preparing a stable and effective formulation for injection.

  • Question: I am struggling to prepare a soluble and stable formulation of this compound for intravenous or intraperitoneal injection. What are my options?

  • Answer: The poor aqueous solubility of this compound at neutral pH presents a significant challenge for preparing injectable formulations.

    Troubleshooting Steps:

    • Utilize Solubilizing Excipients: As with oral formulations, excipients are key. For injectable formulations, it is crucial to use those that are safe for parenteral administration.

      • Hydroxypropyl-β-cyclodextrin (HPbCD): A formulation with 30% HPbCD has been successfully used to solubilize this compound for in vivo studies, including systemic delivery.[3]

    • pH Adjustment: this compound is slightly more soluble in acidic conditions.[1] For intraperitoneal injections in preclinical models, a solution in 0.05 M HCl (pH 1.5) has been used.[3] However, be mindful of potential irritation at the injection site.

    • Filtration: Always filter your final formulation through a 0.22 µm sterile filter before injection to remove any undissolved particles or microbial contamination.

Frequently Asked Questions (FAQs)

Q1: What are the main factors limiting the in vivo bioavailability of this compound?

A1: The primary factors are:

  • Poor Aqueous Solubility: this compound is practically insoluble in water at neutral pH.[1]

  • Rapid First-Pass Metabolism: After oral absorption, a significant portion of the drug is metabolized in the liver to a less active carboxylic acid derivative.[4][5]

  • High Plasma Protein Binding: this compound is highly bound to plasma proteins (around 90%), primarily albumin, which can limit its distribution to tissues.[6]

Q2: How does food intake affect the oral bioavailability of this compound?

A2: Clinical studies have shown that food intake delays the absorption of this compound but does not significantly affect its overall bioavailability (AUC).[5]

Q3: What are the key pharmacokinetic parameters of this compound in vivo?

A3: this compound exhibits rapid and extensive distribution into tissues and has a relatively short elimination half-life.[5][6] The table below summarizes key pharmacokinetic parameters from a study in cystic fibrosis patients receiving oral doses.

Parameter200 mg Dose400 mg Dose800 mg Dose
Simulated AUC0-12h (ng·h/mL) 477 (259–847)1436 (850–2327)3711 (2335–6329)
Simulated M3 Metabolite AUC0-12h (ng·h/mL) 1293 (753–2198)2557 (1556–4294)4888 (2893–8559)
Data presented as median (interquartile range). Data from a study in cystic fibrosis patients.[1]

Q4: Can you provide a starting point protocol for preparing an enhanced solubility formulation of this compound?

A4: Yes, here are example protocols for three common formulation strategies. These should be considered as starting points and may require optimization for your specific experimental needs.

Experimental Protocols

Protocol 1: this compound Formulation with Hydroxypropyl-β-cyclodextrin (HPbCD)

This protocol is based on a formulation that has been shown to be effective for in vivo studies.[3]

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HPbCD)

  • Sterile water for injection

  • Magnetic stirrer and stir bar

  • 0.22 µm sterile syringe filter

Procedure:

  • Prepare a 30% (w/v) solution of HPbCD in sterile water. For example, to make 10 mL, dissolve 3 g of HPbCD in a final volume of 10 mL of sterile water.

  • Gently warm the solution while stirring to ensure the HPbCD is fully dissolved.

  • Slowly add the desired amount of this compound powder to the HPbCD solution while continuously stirring.

  • Continue to stir the mixture at room temperature, protected from light, for at least 4 hours to allow for complexation.

  • After stirring, visually inspect the solution for any undissolved particles.

  • Sterilize the final solution by passing it through a 0.22 µm syringe filter.

  • Store the formulation at 4°C, protected from light.

Protocol 2: this compound Nanoemulsion Formulation (Example)

This is a general protocol for preparing a nanoemulsion and should be optimized for this compound.

Materials:

  • This compound

  • Oil phase (e.g., medium-chain triglycerides)

  • Surfactant (e.g., Polysorbate 80)

  • Co-surfactant (e.g., Transcutol HP)

  • Aqueous phase (e.g., sterile water)

  • High-shear homogenizer or sonicator

Procedure:

  • Dissolve the this compound in the oil phase.

  • In a separate container, mix the surfactant and co-surfactant.

  • Add the oil phase containing this compound to the surfactant/co-surfactant mixture and mix thoroughly. This forms the organic phase.

  • Slowly add the aqueous phase to the organic phase while homogenizing at high speed or sonicating.

  • Continue homogenization/sonication for a sufficient time to achieve a translucent nanoemulsion with a small droplet size.

  • Characterize the nanoemulsion for particle size, polydispersity index, and zeta potential.

  • Sterilize the formulation by filtration through a 0.22 µm filter if the particle size allows.

Protocol 3: this compound Solid Dispersion Formulation (Example)

This is a general protocol using the solvent evaporation method and should be optimized for this compound.

Materials:

  • This compound

  • Hydrophilic carrier (e.g., PVP K30, Soluplus®)

  • Organic solvent (e.g., methanol, acetone, or a mixture)

  • Rotary evaporator or vacuum oven

Procedure:

  • Dissolve both the this compound and the hydrophilic carrier in the chosen organic solvent. A common drug-to-carrier ratio to start with is 1:5 (w/w).

  • Ensure complete dissolution of both components.

  • Remove the solvent using a rotary evaporator under reduced pressure.

  • Further dry the resulting solid film in a vacuum oven to remove any residual solvent.

  • Scrape the solid dispersion from the flask and grind it into a fine powder.

  • The resulting powder can be suspended in an appropriate vehicle for in vivo administration.

Visualizations

Signaling Pathway of this compound

This compound primarily functions by inhibiting cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[7] By blocking the ATP-binding site of CDKs such as CDK1, CDK2, CDK5, CDK7, and CDK9, this compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and induction of apoptosis.[7][8]

roscovitine_pathway roscovitine This compound cdk2_cyclinE CDK2/Cyclin E roscovitine->cdk2_cyclinE cdk2_cyclinA CDK2/Cyclin A roscovitine->cdk2_cyclinA cdk1_cyclinB CDK1/Cyclin B roscovitine->cdk1_cyclinB apoptosis Apoptosis roscovitine->apoptosis Induces rb Rb Phosphorylation cdk2_cyclinE->rb g1_s_transition G1/S Transition s_phase S Phase Progression cdk2_cyclinA->s_phase g2_m_transition G2/M Transition cdk1_cyclinB->g2_m_transition e2f E2F Release rb->e2f e2f->g1_s_transition

Caption: Mechanism of action of this compound in cell cycle arrest.

Experimental Workflow: Pilot Pharmacokinetic Study

To evaluate the efficacy of a new this compound formulation, a pilot pharmacokinetic (PK) study is recommended. This workflow outlines the key steps.

pk_workflow acclimatize Animal Acclimatization (≥ 3 days) fasting Fasting (4 hours, water ad libitum) acclimatize->fasting dosing Oral Gavage with This compound Formulation fasting->dosing sampling Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) dosing->sampling plasma Plasma Separation (Centrifugation) sampling->plasma analysis LC-MS/MS Analysis of This compound Concentration plasma->analysis pk_calc Pharmacokinetic Analysis (AUC, Cmax, Tmax) analysis->pk_calc

References

Technical Support Center: Overcoming (S)-Roscovitine Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the cyclin-dependent kinase (CDK) inhibitor (S)-Roscovitine (also known as Seliciclib or CYC202) in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound is a small molecule purine analog that selectively inhibits several cyclin-dependent kinases (CDKs).[1][2] It functions by competing with ATP for the binding site on these kinases.[1][2] The primary targets of Roscovitine are CDK1, CDK2, CDK5, CDK7, and CDK9, while it is a poor inhibitor of CDK4 and CDK6.[1] By inhibiting these CDKs, Roscovitine can arrest the cell cycle, and at higher doses, induce apoptosis (programmed cell death) in various cancer cell lines.[1][3][4][5]

Q2: What is the primary mechanism by which cancer cells develop resistance to Roscovitine?

The major identified mechanism of acquired resistance to Roscovitine and similar CDK inhibitors is the upregulation of ATP-binding cassette (ABC) multidrug transporters.[6] Specifically, the overexpression of ABCB1 (also known as P-glycoprotein or MDR1) and ABCG2 has been shown to confer resistance.[6][7] These transporters act as efflux pumps, actively removing Roscovitine from the cancer cell, which prevents the drug from reaching its intracellular CDK targets at a sufficient concentration.[8][9]

Q3: How can I confirm that my cancer cell line has developed resistance to Roscovitine?

Resistance is confirmed by comparing the half-maximal inhibitory concentration (IC50) value of the potentially resistant cell line to that of the original, parental (sensitive) cell line.[10] A significant increase in the IC50 value, often considered to be in the range of 3- to 10-fold or higher, indicates the development of drug resistance.[10] This is typically measured using a cell viability assay, such as the MTT assay.[3]

Q4: Can combination therapies help overcome Roscovitine resistance?

Yes, combination therapy is a promising strategy. Since a primary resistance mechanism is the upregulation of ABC transporters, combining Roscovitine with an ABC transporter inhibitor (chemosensitizer) could restore sensitivity.[8] Additionally, Roscovitine has been shown to have synergistic effects when combined with conventional chemotherapeutic agents like doxorubicin and 5-Fluorouracil (5-FU), markedly enhancing their efficacy in human colorectal cancer cells.[11] Sequential treatment, such as administering Roscovitine followed by doxorubicin, has also shown superior benefits in some breast cancer models.[12] More recently, combining Roscovitine with immune checkpoint inhibitors like anti-PD-1 has been shown to reduce tumor burden and enhance anti-tumor immunity in non-small cell lung cancer models.[13]

Q5: What is the role of the p53 and Bcl-2 family proteins in the cellular response to Roscovitine?

The tumor suppressor protein p53 can enhance the anticancer effects of Roscovitine.[14] Roscovitine can induce the accumulation of p53 in the nucleus and activate p53-regulated transcription.[14][15] In some cell lines, Roscovitine-induced apoptosis is mediated through a p53-dependent pathway that involves the phosphorylation of p53 at Serine-46 by HIPK2, leading to the upregulation of the pro-apoptotic protein p53AIP1.[5][16]

The Bcl-2 family of proteins, which are key regulators of apoptosis, are also modulated by Roscovitine.[17][18] Roscovitine has been shown to promote apoptosis by downregulating anti-apoptotic proteins like Mcl-1, Bcl-2, and XIAP.[2][19] Overexpression of anti-apoptotic Bcl-2 family proteins is a common mechanism of chemoresistance in cancer.[17][20]

Troubleshooting Guides

Problem 1: My Roscovitine-resistant cells show cross-resistance to other CDK inhibitors and chemotherapy agents.

  • Possible Cause: This is a classic sign of multidrug resistance (MDR) mediated by ABC transporters. The upregulation of ABCB1, for instance, confers resistance not only to the specific CDK inhibitors it can pump out but also to a wide range of other chemotherapy drugs that are substrates for this transporter.[6][9]

  • Suggested Solution:

    • Confirm Transporter Overexpression: Perform Western blot or qRT-PCR analysis to check for the expression levels of ABCB1 and ABCG2 in your resistant cell line compared to the parental line.[6]

    • Use Non-Substrate Inhibitors: If ABC transporter overexpression is confirmed, switch to a therapeutic agent that is not a substrate for the identified transporter. For example, a novel compound designated "E9" was shown to be effective against THZ1-resistant cells (a related CDK inhibitor) that overexpressed ABCB1 because E9 is not a substrate for these transporters.[6]

    • Combination with Transporter Inhibitors: Consider using a known ABC transporter inhibitor (chemosensitizer) in combination with Roscovitine to restore its intracellular concentration and efficacy.[8]

Problem 2: I am trying to generate a Roscovitine-resistant cell line, but the cells are not surviving the dose escalation.

  • Possible Cause: The incremental increases in drug concentration may be too high, causing excessive cell death rather than allowing for the selection and expansion of resistant clones.[10]

  • Suggested Solution:

    • Reduce Dose Increments: Decrease the fold-increase of the Roscovitine concentration at each step. An increase of 1.1 to 1.5-fold is recommended if significant cell death is observed with a 1.5 to 2.0-fold increase.[10]

    • Allow for Recovery: Ensure that the surviving cells have enough time to recover and proliferate before exposing them to the next higher concentration.[21]

    • Consider Pulsed Treatment: As an alternative to continuous exposure, a pulsed treatment method, where exposure is alternated with recovery periods in drug-free medium, can also be effective for developing resistance.[21]

Problem 3: Roscovitine treatment is arresting the cell cycle in my cancer cells but is not effectively inducing apoptosis.

  • Possible Cause: The apoptotic machinery in your cell line may be compromised. This is a common mechanism of drug resistance.[20] Specific causes could include:

    • Overexpression of Anti-Apoptotic Proteins: High levels of anti-apoptotic Bcl-2 family proteins such as Mcl-1 or Bcl-xL can block the apoptotic cascade.[19][20] Roscovitine-induced apoptosis often relies on the downregulation of Mcl-1.[19]

    • Mutated or Inactive p53: Since p53 can contribute to Roscovitine's apoptotic effect, a non-functional p53 pathway could lead to reduced cell death.[14][16]

    • Caspase Deficiencies: Some cell lines, like MCF-7, are deficient in key executioner caspases (e.g., caspase-3), making them relatively resistant to certain apoptotic stimuli.[16]

  • Suggested Solution:

    • Profile Apoptotic Proteins: Use Western blotting to analyze the expression levels of key Bcl-2 family proteins (e.g., Mcl-1, Bcl-2, Bax) and check the p53 status of your cell line.

    • Target Bcl-2 Family Proteins: If you observe high levels of anti-apoptotic proteins, consider a combination therapy approach using BH3-mimetic drugs, which are designed to inhibit these proteins and restore the cell's ability to undergo apoptosis.

    • Synergize with Other Drugs: Combine Roscovitine with other chemotherapeutic agents that induce apoptosis through different pathways. Roscovitine has been shown to synergize effectively with drugs like doxorubicin, taxol, and 5-FU to induce apoptosis.[11]

Quantitative Data

Table 1: Antiproliferative Activity (IC50) of CDK Inhibitors in THZ1-Sensitive (S) vs. THZ1-Resistant (R) Cancer Cell Lines

(Data derived from a study on resistance to THZ-series CDK inhibitors, where resistance was mediated by ABC transporters, a mechanism relevant to Roscovitine.)

CompoundCell LineIC50 (nM) in THZ1S CellsIC50 (nM) in THZ1R Cells (ABCB1 Overexpression)IC50 (nM) in THZ1R Cells (ABCG2 Overexpression)
THZ1 NGP (Neuroblastoma)50>1000>1000
THZ1 H3122 (Lung Cancer)25>1000>1000
Dinaciclib NGP (Neuroblastoma)3>10003
Flavopiridol NGP (Neuroblastoma)40>100040
E9 (Novel Cpd.) NGP (Neuroblastoma)10810
E9 (Novel Cpd.) H3122 (Lung Cancer)404040
(Adapted from supplemental data in Upregulation of multidrug transporters ABCB1 and ABCG2 as a resistance mechanism to covalent CDK7, 12, and 13 inhibitors.[6])

Table 2: Synergistic Effect of Roscovitine with Conventional Chemotherapeutic Drugs in Human Colorectal Cancer Cells (SW480)

DrugIC50 of Drug Alone (mol/L)IC50 of Drug with Roscovitine (10 µg/mL) (mol/L)Fold Enhancement
Doxorubicin 5.4 x 10-85.8 x 10-11931
5-Fluorouracil (5-FU) 1.1 x 10-62.1 x 10-105,238
(Data adapted from Roscovitine synergizes with conventional chemo-therapeutic drugs to induce efficient apoptosis of human colorectal cancer cells.[11])

Experimental Protocols

Protocol 1: Generation of a Drug-Resistant Cancer Cell Line

This protocol describes a general method for inducing drug resistance in a parental cancer cell line through continuous exposure to escalating drug concentrations.[10][21]

  • Determine Initial IC50: First, determine the IC50 of this compound for the parental cancer cell line using a standard cell viability assay (see Protocol 2).

  • Initial Exposure: Begin by continuously exposing the parental cells to Roscovitine at a concentration equal to their IC50.

  • Monitor and Expand: Culture the cells until a population that can proliferate at this concentration is established. This may take several weeks.

  • Incremental Dose Escalation: Once the cells are growing steadily, increase the concentration of Roscovitine. A 1.5–2.0-fold increase is a common starting point.[10] If significant cell death occurs, reduce the increment to 1.1–1.5-fold.[10]

  • Repeat and Select: Repeat the process of dose escalation, allowing the cells to adapt and proliferate at each new concentration before increasing it again. This process is repeated over several months.

  • Confirm Resistance: After achieving stable growth at a significantly higher concentration (e.g., >10-fold the initial IC50), confirm the resistance phenotype by re-evaluating the IC50 and comparing it to the parental line.[10]

  • Characterize the Resistant Line: Freeze down stocks of the resistant cell line at various passages. The resistant cells can now be used for further analysis to investigate the underlying resistance mechanisms.[10]

Protocol 2: Assessment of Drug Sensitivity (MTT Assay and IC50 Determination)

This protocol measures cell viability to determine the potency (IC50) of a drug.[22]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[22]

  • Drug Treatment: Prepare serial dilutions of this compound. Remove the old media from the cells and add fresh media containing the different drug concentrations. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the cells with the drug for a specified period (e.g., 48 or 72 hours).[3]

  • Add MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilize Formazan: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the drug concentration. Use non-linear regression analysis to fit the dose-response curve and calculate the IC50 value.[10]

Visualizations

Diagram 1: ABC Transporter-Mediated Drug Resistance

cluster_extracellular Extracellular Space cluster_cell Cancer Cell Roscovitine_out Roscovitine Roscovitine_in Roscovitine Roscovitine_out->Roscovitine_in Passive Diffusion Membrane ABC_Transporter ABC Transporter (e.g., ABCB1) ABC_Transporter->Roscovitine_out Active Efflux (Resistance Mechanism) ADP ADP + Pi ABC_Transporter->ADP Roscovitine_in->ABC_Transporter CDK_Target Intracellular CDK Target Roscovitine_in->CDK_Target Inhibition (Blocked in Resistant Cell) ATP ATP ATP->ABC_Transporter

Caption: ABC transporters use ATP to pump Roscovitine out of the cell, conferring resistance.

Diagram 2: Experimental Workflow for Generating a Resistant Cell Line

A Start with Parental Cancer Cell Line B Determine IC50 of This compound A->B C Continuously expose cells to Roscovitine at IC50 B->C D Wait for cell population to recover and proliferate C->D E Increase Roscovitine Concentration (1.5x - 2.0x) D->E H Establish Stable Roscovitine-Resistant Cell Line D->H After multiple cycles F Are cells proliferating? E->F F->D Yes G Continue culture and monitoring F->G No G->F I Characterize Resistance (Re-measure IC50, check ABC transporters) H->I

Caption: Workflow for the dose-escalation method to generate drug-resistant cell lines.

Diagram 3: Logic of a Combination Therapy Strategy

cluster_ResistantCell Roscovitine-Resistant Cancer Cell cluster_Outcome Therapeutic Outcome Roscovitine This compound ABC_Inhibitor ABC Transporter Inhibitor Efflux Drug Efflux (Resistance) Roscovitine->Efflux is removed by Apoptosis Apoptosis Roscovitine->Apoptosis fails to induce Synergy Synergistic Cell Death (Resistance Overcome) ABC_Inhibitor->Efflux blocks Efflux->Apoptosis prevents

Caption: Combining Roscovitine with an ABC transporter inhibitor to overcome resistance.

References

How to assess the purity and stability of (S)-Roscovitine samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for assessing the purity and stability of (S)-Roscovitine samples.

Section 1: Purity Assessment of this compound

Ensuring the purity of your this compound sample is the critical first step for any experiment to guarantee reproducible and reliable results. This section covers the most common questions and methods for purity determination.

Purity Assessment: FAQs

Q1: What is the most common and initial method to determine the purity of an this compound powder sample? A1: The most common and recommended initial technique is High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). It is a robust method for quantifying the main compound and detecting potential impurities. A purity level of ≥98% is common for research-grade roscovitine.[1]

Q2: My HPLC chromatogram shows more than one peak. What do the additional peaks signify? A2: Additional peaks in your chromatogram typically indicate the presence of impurities. These could be residual starting materials from synthesis, by-products, or degradation products. To identify these unknown peaks, further analysis using a mass spectrometer is necessary.

Q3: How can I confirm the chemical identity of my this compound sample? A3: To confirm the identity, you should use a combination of techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This confirms the molecular weight of the compound. For this compound, the molecular weight is 354.45 g/mol .[1] The mass spectrometer will detect the corresponding ion (e.g., [M+H]⁺ at m/z 355.5).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the molecular structure, confirming the identity and stereochemistry of the compound. The resulting spectrum should be compared to a known reference spectrum for this compound.

Q4: I have confirmed the molecular weight with LC-MS, but the purity is low. What should I do? A4: If the identity is correct but purity is low, the sample may contain isomers or related impurities. You may need to purify the sample using techniques like preparative HPLC or flash chromatography. It is crucial not to proceed with experiments using an impure sample, as it can lead to misleading results.

Experimental Protocols for Purity Assessment

Below are detailed protocols for the primary analytical techniques used to assess the purity and identity of this compound.

Workflow for Purity & Identity Verification

Purity_Workflow cluster_0 Step 1: Initial Checks cluster_1 Step 2: Purity Quantification cluster_2 Step 3: Identity Confirmation cluster_3 Troubleshooting start Sample Received solubility Check Solubility (e.g., in DMSO) start->solubility hplc HPLC-UV Analysis solubility->hplc purity_check Purity ≥98%? hplc->purity_check lcms LC-MS Analysis (Confirm MW) purity_check->lcms Yes fail Purification Required purity_check->fail No nmr NMR Analysis (Confirm Structure) lcms->nmr pass Sample Verified nmr->pass

Caption: Workflow for assessing the purity and identity of this compound.

Table 1: HPLC Protocol for this compound Purity Analysis

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., Acquity BEH C18, 100 x 2.1 mm, 1.7 µm)[2]
Mobile Phase Gradient elution using A: 15 mM Ammonium Formate (pH 4.0) and B: Methanol or Acetonitrile[2]
Flow Rate 0.25 - 1.2 mL/min[2][3]
Injection Volume 10 - 20 µL
Column Temperature 25 - 40°C[2][3]
Detection UV detector at ~240 nm or ~292 nm
Sample Preparation Dissolve sample in DMSO or mobile phase to a concentration of ~1 mg/mL

Table 2: LC-MS Protocol for this compound Identity Confirmation

ParameterRecommended Conditions
LC System Same as HPLC protocol (Table 1)
Mass Spectrometer Triple Quadrupole or Time-of-Flight (TOF)
Ionization Mode Positive Electrospray Ionization (ESI+)[2]
Monitored Transition For quantification (MRM mode): m/z 355.5 > 90.86[2]
Data Analysis Confirm the presence of the parent ion [M+H]⁺ at m/z 355.5

Protocol 1: NMR Sample Preparation and Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). This compound is soluble in DMSO.[1][4][5][6]

  • Transfer: Transfer the solution to an NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Analysis: Process the data and compare the chemical shifts, multiplicities, and coupling constants to a known reference spectrum of this compound to confirm its structure.

Section 2: Stability Assessment of this compound

Understanding the stability of this compound under various conditions is essential for defining storage requirements, predicting shelf-life, and ensuring its integrity in experimental assays.

Stability Assessment: FAQs

Q1: How stable is this compound in solution at room temperature? A1: this compound is relatively stable in solution. One study found that after 24 hours at room temperature, there was only a 9% decrease in the drug concentration.[7] Another study confirmed its stability in plasma at 4, 25, and 37°C for up to 48 hours.[8] However, for long-term storage, solutions should be kept at -20°C or -80°C.

Q2: What are forced degradation studies and why are they important? A2: Forced degradation (or stress testing) involves exposing the drug to harsh conditions (acid, base, oxidation, heat, light) to accelerate its decomposition.[9] These studies are crucial for identifying potential degradation products and establishing the degradation pathways.[9] This information helps in developing stability-indicating analytical methods, which can separate the intact drug from all its potential degradants.[9]

Q3: What are the typical conditions for a forced degradation study? A3: According to ICH guidelines, stress testing should include the effects of temperature, humidity, oxidation, and photolysis. For solutions, susceptibility to hydrolysis across a wide pH range should also be evaluated. The goal is to achieve 5-20% degradation of the drug substance.

Q4: My compound appears to be degrading during my cell culture experiment. What could be the cause? A4: Degradation in a cell culture environment can be due to several factors:

  • pH of the medium: The stability of this compound can be pH-dependent.

  • Light exposure: If the incubator is exposed to light, phot-degradation could occur.

  • Metabolism: If using live cells, the compound may be metabolized. The primary metabolite of roscovitine is a carboxylic acid derivative formed by oxidation.[10][11]

  • Interactions with media components: Certain components in the cell culture media could potentially react with the compound.

Experimental Protocols for Stability Assessment

Workflow for a Forced Degradation Study

Forced_Degradation_Workflow cluster_stress Step 1: Apply Stress Conditions cluster_analysis Step 2: Analysis cluster_outcome Step 3: Outcome start Prepare this compound Stock Solution acid Acid Hydrolysis (e.g., 0.1N HCl) base Base Hydrolysis (e.g., 0.1N NaOH) oxidation Oxidation (e.g., 3% H₂O₂) thermal Thermal Stress (e.g., 60°C) photo Photolytic Stress (UV/Vis Light) acid->base base->oxidation oxidation->thermal thermal->photo sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) thermal->sampling analysis Analyze via Stability- Indicating HPLC Method sampling->analysis quantify Quantify Remaining This compound analysis->quantify identify Identify Degradants (LC-MS) quantify->identify pathway Establish Degradation Pathway identify->pathway

Caption: General workflow for conducting forced degradation studies.

Table 3: Summary of Recommended Forced Degradation Conditions

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis 0.1N HClReflux at 60°C for 30 mins to several hours
Base Hydrolysis 0.1N NaOHReflux at 60°C for 30 mins to several hours
Oxidation 3% H₂O₂Room temperature for up to 7 days[12]
Thermal Degradation 60-80°C (Dry heat)24 - 48 hours
Photostability ICH Option 1 or 2 (UV/Vis light exposure)Until specified exposure is reached
This compound Mechanism of Action: CDK Inhibition

To provide context for its biological use, the primary mechanism of action for this compound is the inhibition of Cyclin-Dependent Kinases (CDKs).

Roscovitine_MOA cluster_pathway CDK CDK2/ Cyclin E pRb p-Rb (Inactive) CDK->pRb Phosphorylates ADP ADP CDK->ADP Roscovitine This compound Roscovitine->CDK Inhibits Rb Rb Protein (Active) G1_S G1/S Phase Progression Rb->G1_S Blocks pRb->G1_S Allows ATP ATP ATP->CDK

Caption: this compound inhibits CDK2, preventing Rb phosphorylation and blocking G1/S progression.

References

Validation & Comparative

Validating the In Vivo Efficacy of (S)-Roscovitine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Roscovitine , also known as Seliciclib (CYC202), is a potent, orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDKs).[1][2] By competing with ATP for the binding site on several key CDKs, including CDK1, CDK2, CDK5, CDK7, and CDK9, Roscovitine disrupts processes fundamental to cell proliferation, transcription, and survival.[1] This mechanism has positioned it as a promising therapeutic candidate for a range of pathologies, from various cancers to neurodegenerative diseases, viral infections, and polycystic kidney disease.[1][3]

This guide provides an objective comparison of this compound's performance against control or alternative treatments in various preclinical animal models, supported by experimental data and detailed protocols to aid researchers in their study design and evaluation.

Mechanism of Action: Targeting the Cell Cycle Engine

Roscovitine exerts its primary effects by inhibiting CDKs, which are essential for cell cycle progression. The inhibition of CDK2, in particular, prevents the phosphorylation of the Retinoblastoma protein (Rb), a key step for cells to transition from the G1 to the S phase of the cell cycle. This leads to cell cycle arrest and can induce apoptosis (programmed cell death) in rapidly dividing cells.[4][5] Furthermore, its activity against CDK7 and CDK9 can disrupt transcription, contributing to its anti-proliferative effects.[1][6] Beyond cell cycle control, Roscovitine has been shown to modulate other critical signaling pathways, including NF-κB and p53.[1][7]

Roscovitine_Mechanism_of_Action cluster_0 Roscovitine Action cluster_1 Primary Targets cluster_2 Downstream Pathways & Effects roscovitine This compound cdks CDK1, CDK2, CDK5 CDK7, CDK9 roscovitine->cdks Inhibits rb Inhibition of Rb Phosphorylation cdks->rb pol_ii Inhibition of RNA Polymerase II cdks->pol_ii nfkb Inhibition of NF-κB Pathway cdks->nfkb cell_cycle Cell Cycle Arrest (G1, G2/M) rb->cell_cycle transcription Inhibition of Transcription pol_ii->transcription apoptosis Induction of Apoptosis nfkb->apoptosis cell_cycle->apoptosis

Fig. 1: Roscovitine's mechanism of action.

Comparative In Vivo Efficacy in Cancer Models

This compound has demonstrated significant antitumor activity across a wide range of cancer xenograft models. Its efficacy is evident both as a single agent and in combination with standard therapies like chemotherapy and radiation.

Cancer TypeAnimal ModelRoscovitine Treatment ProtocolComparatorKey Efficacy ResultsCitation(s)
Colorectal Cancer Nude Mice (HT29 Xenograft)10 mg/kg or 40 mg/kg, Intraperitoneal (IP)Vehicle Control68% or 80% tumor reduction, respectively (P<0.001).[1][8]
Colorectal Cancer CD1 Nude Mice (LoVo Xenograft)100 mg/kg, IP, 3x daily for 5 daysVehicle Control45% reduction in tumor growth.[1]
Uterine Carcinoma CD1 Nude Mice (MESSA-DX5 Xenograft)500 mg/kg, Orally, 3x daily for 4 daysVehicle Control62% reduction in tumor growth.[1]
Breast Cancer Nude Mice (MDA-MB 231 Xenograft)100 mg/kg + 7.5 Gy irradiationIrradiation Only (54% inhibition)73% tumor growth inhibition in the combination group (P=0.02).[1]
Breast Cancer (Endocrine-Resistant) Nude Mice (MCF7-TamR, -LTLTca, -HER2 Xenografts)100 mg/kg, Orally, 3x daily for 10 daysVehicle ControlSignificantly smaller tumor volumes and sizes (P<0.05).[1][2][9]
Prostate Cancer Nude Mice (PC-3 Xenograft)Not specifiedVehicle Control35% tumor growth inhibition.[1][8]
Osteosarcoma B6D2F1 Mice (Xenograft)300 mg/kg/day, OrallyVehicle Control55% reduction in tumor weight (P<0.001).[1][8]
Head and Neck Cancer (HPV+) Nude Mice (UMSCC47 Xenograft)16.5 mg/kg, IPVehicle ControlSignificantly reduced rate of tumor growth and increased survival.[10]
Experimental Protocol: Breast Cancer Xenograft Model
  • Animal Model: Six to seven-week-old female nude mice.[2]

  • Cell Implantation: 5 x 10⁶ therapy-resistant breast cancer cells (e.g., MCF7-TamR) mixed with an equal volume of Matrigel are implanted subcutaneously into the flanks of the mice.[2] For specific models like MCF7-HER2, mice may also be implanted with estrogen pellets.[2]

  • Treatment Regimen: When tumors reach a measurable size (typically after three weeks), Roscovitine or a vehicle control is administered. A common regimen is oral gavage at a dose of 100 mg/kg, given three times a day for 10 consecutive days.[2]

  • Endpoint Measurement: Tumor volume is measured periodically (e.g., every week) using calipers. At the end of the study (e.g., 25 days post-treatment), mice are euthanized, and final tumor size and weight are recorded.[2] Proliferation markers like PCNA can be assessed via immunohistochemistry on tumor tissue.[2]

Xenograft_Workflow A 1. Cell Culture (e.g., MCF7-TamR) B 2. Cell Implantation (Nude Mice, Subcutaneous) A->B C 3. Tumor Growth (Wait for measurable size) B->C D 4. Group Randomization (Vehicle vs. Roscovitine) C->D E 5. Treatment Administration (e.g., 100 mg/kg, Orally, 10 days) D->E F 6. Tumor Measurement (Calipers, Weekly) E->F F->E Repeat G 7. Endpoint Analysis (Tumor Weight, IHC) F->G

Fig. 2: Typical workflow for a xenograft study.

Comparative In Vivo Efficacy in Neurological Disease Models

This compound has shown significant neuroprotective effects in animal models of ischemic stroke and traumatic brain injury, demonstrating its ability to cross the blood-brain barrier.[3][11][12]

Disease ModelAnimal ModelRoscovitine Treatment ProtocolComparatorKey Efficacy ResultsCitation(s)
Permanent Stroke (pMCAo) Mice25 mg/kg, IP (15 min pre- & 1 hr post-MCAo)Vehicle Control31-39% decrease in total infarct/ischemic zone volume.[12][13][14]
Transient Stroke (tMCAo) Rats25 mg/kg IV bolus (15 min pre-occlusion) + 54 mg/kg SC injectionsVehicle Control30% reduction in total infarct volume at 48 hrs.[11][12]
Transient Stroke (tMCAo) RatsIV bolus + SC infusion (starting 135 min post-occlusion)Vehicle Control27% decrease in infarct volume; improved neurological score.[13]
Traumatic Brain Injury (TBI) MiceNot specifiedVehicle Control37% decrease in brain lesion volume at 21 days (P<0.001); significant improvement in composite neuroscores.[15]
Experimental Protocol: Transient Focal Ischemia (tMCAo) Rat Model
  • Animal Model: Adult male rats.

  • Ischemia Induction: Transient focal ischemia is induced by occluding the middle cerebral artery (MCA) for a period of 90 to 120 minutes, followed by reperfusion.[11][13]

  • Treatment Regimen: A clinically relevant, delayed treatment protocol involves an intravenous (IV) bolus followed by continuous subcutaneous (SC) infusion starting 2 hours and 15 minutes after the onset of ischemia.[12][13] Pre-treatment protocols have also been used for mechanistic studies.[11]

  • Endpoint Measurement: Infarct volumes are assessed at 48 hours post-occlusion using TTC staining of brain sections.[12] Neurological deficits are scored at various time points to assess functional recovery.[13] Brain edema can also be measured.[13]

Comparative In Vivo Efficacy in Kidney Disease Models

Roscovitine has demonstrated remarkable efficacy in arresting cyst growth in genetic mouse models of polycystic kidney disease (PKD), a condition characterized by dysregulated cell proliferation.

Disease ModelAnimal ModelRoscovitine Treatment ProtocolComparatorKey Efficacy ResultsCitation(s)
Polycystic Kidney Disease (PKD) jck and cpk mouse modelsNot specifiedVehicle ControlEffective arrest of cystic disease; pulse treatment showed a long-lasting effect.[1][16]
Polycystic Kidney Disease (PKD) Pkd1 conditional knockout mice100 mg/kg, once a dayVehicle ControlSignificant inhibition of PKD, shown by decreased kidney/body weight ratio, cystic volume, and blood urea nitrogen (P<0.05).[1]
Glomerulonephritis Thy1 glomerulonephritis rat modelNot specifiedVehicle Control>50% reduction in mesangial cell proliferation; 30% decrease in urine protein/creatinine ratio (P<0.05).[1]
Cep164-deficient Kidney (Cyst Growth) Cep164 knockout mice150 mg/kg, IP injectionsVehicle Control50% reduction in cystic index; preserved kidney parenchyma.[17]
Experimental Protocol: Pkd1 Knockout Mouse Model
  • Animal Model: Pkd1 conditional knockout mice, which exhibit rapid onset of polycystic kidney disease.[1]

  • Treatment Regimen: Roscovitine is administered at 100 mg/kg once a day.[1]

  • Endpoint Measurement: Efficacy is evaluated by measuring the kidney to body weight ratio, total cystic volume, and levels of blood urea nitrogen (BUN) as a marker of renal function.[1] Histological analysis of kidney sections is performed to assess cyst burden.

Therapeutic_Logic A Pathology (e.g., Cancer, PKD) B Underlying Mechanism: Dysregulated CDK Activity & Uncontrolled Cell Proliferation A->B C Therapeutic Intervention: Administer this compound B->C D Molecular Effect: Inhibition of CDK1, CDK2, CDK5 etc. C->D E Cellular Outcome: Cell Cycle Arrest & Apoptosis D->E F In Vivo Result: Reduced Tumor/Cyst Growth, Improved Function E->F

Fig. 3: Therapeutic rationale for Roscovitine.

Conclusion

The extensive preclinical data from diverse animal models strongly validates the in vivo efficacy of this compound. It consistently demonstrates potent anti-proliferative and protective effects in models of cancer, neurological injury, and kidney disease. The data presented in this guide, summarizing key quantitative outcomes and detailed experimental protocols, serves as a valuable resource for researchers investigating CDK inhibitors. The consistent success of Roscovitine against vehicle controls and its synergistic effects with other treatments underscore its high potential for further clinical development.

References

(S)-Roscovitine versus (R)-Roscovitine: A Comparative Guide to Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Roscovitine, a purine analogue, has emerged as a significant subject of investigation in the field of neuroprotection due to its inhibitory action on cyclin-dependent kinases (CDKs). This guide provides a comparative analysis of its two principal enantiomers, (S)-Roscovitine and (R)-Roscovitine, focusing on their neuroprotective efficacy, underlying mechanisms, and therapeutic potential as evidenced by preclinical data.

Comparative Neuroprotective Efficacy

Both this compound and (R)-Roscovitine have demonstrated significant, dose-dependent neuroprotective effects in various in vitro and in vivo models of neuronal injury.[1][2] However, studies suggest that the (S)-enantiomer may possess superior potency under certain conditions.

In an in vitro model of excitotoxicity using mixed hippocampal cultures exposed to kainate (KA), both stereoisomers conferred protection against neuronal death. Notably, this compound exhibited significantly greater neuroprotective activity compared to the (R)-stereoisomer at a concentration of 0.5 µM.[1][2][3] Conversely, kinase-inactive analogues of Roscovitine, such as N6-methyl-(R)-roscovitine and O6-(R)-roscovitine, failed to show any neuroprotective effect, underscoring the critical role of CDK inhibition in the observed neuroprotection.[1][2]

In vivo studies using animal models of focal cerebral ischemia further support the neuroprotective potential of these compounds. Systemic administration of this compound has been shown to cross the blood-brain barrier and significantly reduce infarct volume.[2][3][4] A noteworthy finding is that this neuroprotective effect is maintained even when the compound is administered up to two hours after the ischemic insult, highlighting a clinically relevant therapeutic window.[2][3] (R)-Roscovitine has also been shown to reduce neuronal loss, glial activation, and neurological deficits following brain trauma.[1][5]

Table 1: Comparative Neuroprotective Effects of Roscovitine Enantiomers

Model SystemCompoundConcentration/DoseKey FindingsReference
In vitro excitotoxicity (Kainate-induced)This compound0.5 µMSignificantly increased neuroprotective activity compared to (R)-Roscovitine.[1][2]
In vitro excitotoxicity (Kainate-induced)(R)-RoscovitineDose-dependentExhibited significant neuroprotective effect.[1][2]
In vivo focal cerebral ischemia (pMCAo)This compound1, 5, 10 mg/kg/hrDose-dependent reduction in infarct volume, particularly in the cortical area.[2][3][4]
In vivo focal cerebral ischemia (tMCAo)(R)-RoscovitineNot specifiedReduced hyperphosphorylation of Tau protein.[2]
In vivo brain trauma(R)-RoscovitineNot specifiedDecreased lesion volume, improved motor and cognitive recovery.[5]

Mechanism of Action: Inhibition of Cyclin-Dependent Kinases

The neuroprotective effects of both (S)- and (R)-Roscovitine are primarily attributed to their inhibition of cyclin-dependent kinases (CDKs).[1][6] CDKs, particularly CDK5, play a crucial role in neuronal death pathways following ischemic and excitotoxic insults.[4][6]

Under pathological conditions, the normal activity of CDK5 is deregulated. The cleavage of its activator, p35, to p25 by calpain leads to CDK5 hyperactivation.[4] This hyperactivated CDK5/p25 complex then phosphorylates various downstream targets, ultimately leading to neuronal apoptosis.[4][7]

Both enantiomers of Roscovitine have been shown to inhibit CDK5 activity.[2][6] In vivo studies have demonstrated that the increase in CDK5/p25 activity observed after cerebral ischemia is prevented by the systemic administration of this compound.[2][3][4] This strongly suggests that the neuroprotective mechanism of this compound is, at least in part, mediated through the inhibition of the CDK5 pathway.

Beyond CDK5, Roscovitine is known to inhibit other CDKs, including CDK1, CDK2, CDK7, and CDK9, which may also contribute to its neuroprotective profile by preventing the aberrant re-entry of neurons into the cell cycle, a phenomenon linked to neuronal apoptosis.[2][3][5]

G cluster_0 Ischemic/Excitotoxic Insult cluster_1 Upstream Events cluster_2 CDK5 Hyperactivation cluster_3 Roscovitine Intervention cluster_4 Downstream Effects cluster_5 Outcome Insult Ischemic or Excitotoxic Insult Calpain Calpain Activation Insult->Calpain p35_p25 p35 Cleavage to p25 Calpain->p35_p25 CDK5_p25 CDK5/p25 Complex (Hyperactivation) p35_p25->CDK5_p25 Substrates Phosphorylation of Downstream Targets (e.g., Tau) CDK5_p25->Substrates S_Ros This compound S_Ros->CDK5_p25 Inhibition Neuroprotection Neuroprotection S_Ros->Neuroprotection R_Ros (R)-Roscovitine R_Ros->CDK5_p25 Inhibition R_Ros->Neuroprotection Apoptosis Neuronal Apoptosis Substrates->Apoptosis

Caption: Signaling pathway of Roscovitine-mediated neuroprotection.

Experimental Protocols

In Vitro Excitotoxicity Assay
  • Cell Culture: Mixed hippocampal cultures from embryonic day 18 rat brains are plated on poly-D-lysine-coated plates and maintained in Neurobasal medium supplemented with B27 and L-glutamine for 10 days in vitro (DIV).[1]

  • Treatment: On DIV 10, cultures are exposed to 200 µM kainate (KA) to induce excitotoxicity.[1] this compound, (R)-Roscovitine, or vehicle control are added concurrently with KA at various concentrations.[1]

  • Assessment of Neuronal Death: After 5 hours of treatment, neuronal death is assessed by phase-contrast microscopy and propidium iodide (PI) staining.[1] The percentage of PI-positive (dead) neurons relative to the total number of neurons (identified by a neuronal marker like NeuN) is quantified.[1]

G cluster_0 Cell Preparation cluster_1 Treatment (5 hours) cluster_2 Analysis A Hippocampal Cultures (10 DIV) B Kainate (200 µM) + This compound or (R)-Roscovitine A->B C Propidium Iodide Staining B->C D Quantification of Neuronal Death C->D

Caption: Workflow for the in vitro excitotoxicity assay.

In Vivo Focal Cerebral Ischemia Model (pMCAo)
  • Animal Model: Permanent middle cerebral artery occlusion (pMCAo) is induced in adult mice by electrocoagulation of the distal middle cerebral artery.[3]

  • Drug Administration: this compound or vehicle is administered systemically (e.g., intraperitoneally) at various doses (e.g., 1, 5, 10 mg/kg/hr) either before or after the onset of ischemia.[2][3]

  • Infarct Volume Assessment: At a predetermined time point (e.g., 3 hours post-occlusion), animals are euthanized, and their brains are removed.[2] Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified using image analysis software.[2]

  • Biochemical Analysis: Brain tissue from the ischemic hemisphere can be collected for biochemical analyses, such as measuring CDK5/p25 activity using an in vitro kinase assay with histone H1 as a substrate.[2]

Conclusion

Both this compound and (R)-Roscovitine demonstrate compelling neuroprotective properties, primarily through the inhibition of CDK5. The available data suggests that this compound may have a more potent neuroprotective effect in certain contexts and has shown efficacy with a clinically relevant post-injury administration window in preclinical stroke models. Further research is warranted to fully elucidate the comparative therapeutic potential of these enantiomers for various neurological disorders. The detailed experimental protocols provided herein offer a foundation for such future investigations.

References

A Comparative Analysis of CDK Inhibition by (S)-Roscovitine and Other Purine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Cyclin-Dependent Kinase (CDK) inhibition profile of (S)-Roscovitine against other notable purine analogs: Olomoucine, Purvalanol A, and Aminopurvalanol A. The information herein is supported by experimental data to facilitate objective evaluation for research and drug development applications.

Introduction to Purine Analogs as CDK Inhibitors

Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle, and their dysregulation is a hallmark of numerous cancers and other proliferative diseases. Purine analogs, a class of small molecules that mimic the structure of adenine, have been extensively developed as ATP-competitive inhibitors of CDKs.[1] this compound, also known as Seliciclib or CYC202, is a 2,6,9-trisubstituted purine that demonstrates potent and selective inhibition of several CDKs.[2][3][4] This guide compares its inhibitory profile to that of its precursor, Olomoucine, and two other potent purine analogs, Purvalanol A and Aminopurvalanol A.

Comparative CDK Inhibition Profiles

The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following table summarizes the IC50 values for this compound and its comparators against a panel of CDKs and other related kinases.

Target KinaseThis compound IC50Olomoucine IC50Purvalanol A IC50Aminopurvalanol A IC50
CDK1/cdc2 0.65 µM[5][6]7 µM[7][8]4 nM[9]20 - 35 nM
CDK2 0.7 µM[5][6]7 µM[7][8]35 - 70 nM[9]28 - 33 nM
CDK4 >100 µM[6]-850 nM[9]-
CDK5 0.16 - 0.2 µM[5][6]3 µM[7][8]75 nM[9]20 - 35 nM
CDK7 ~0.7 µM[2][3]-100 nM-
CDK9 ~0.45 µM[2]---
ERK1 34 µM[6]25 µM[7][8]9 µM[9]12 µM
ERK2 14 µM[6]--3.1 µM

Note: IC50 values can vary depending on the specific experimental conditions, such as the cyclin partner and ATP concentration.

From this data, it is evident that while all four compounds are purine analogs that inhibit CDKs, their potency and selectivity differ significantly. This compound exhibits sub-micromolar inhibition against CDK1, CDK2, CDK5, CDK7, and CDK9, while being largely inactive against CDK4 and CDK6.[2][3][6] Olomoucine, an earlier analog, shows considerably lower potency. In contrast, Purvalanol A and Aminopurvalanol A demonstrate nanomolar potency against a similar subset of CDKs, indicating a significant increase in inhibitory activity.[9]

Mechanism of Action: Cell Cycle Inhibition

These purine analogs exert their biological effects by competitively binding to the ATP-binding pocket of sensitive CDKs.[2] This inhibition prevents the phosphorylation of key substrates required for cell cycle progression, leading to cell cycle arrest, typically at the G1/S and G2/M transitions. The diagram below illustrates the general signaling pathway through which these inhibitors act.

CDK_Inhibition_Pathway General Mechanism of Purine Analog CDK Inhibitors cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition CDK4_6 CDK4/6- Cyclin D Rb Rb CDK4_6->Rb phosphorylates E2F E2F Rb->E2F releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates CDK2_E CDK2- Cyclin E S_Phase_Genes->CDK2_E promotes CDK1_B CDK1- Cyclin B Mitosis Mitosis CDK1_B->Mitosis promotes Inhibitor Purine Analog CDK Inhibitor (this compound, etc.) Inhibitor->CDK2_E inhibits Inhibitor->CDK1_B inhibits caption Inhibitors block CDK1 and CDK2, halting cell cycle progression.

Caption: General mechanism of purine analog CDK inhibitors on the cell cycle.

Experimental Protocols

The determination of IC50 values for CDK inhibitors is primarily conducted through in vitro kinase assays. The following is a generalized protocol representative of the methodologies used to obtain the data presented in this guide.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a purine analog against a specific Cyclin-Dependent Kinase.

Materials:

  • Recombinant active CDK/cyclin enzyme complex (e.g., CDK2/Cyclin A)

  • Specific peptide or protein substrate (e.g., Histone H1)

  • Test inhibitor (e.g., this compound)

  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • [γ-³²P]ATP (for radiometric assay) or cold ATP and a detection reagent (for luminescence-based assays like ADP-Glo™)

  • 96-well or 384-well assay plates

  • Phosphocellulose paper and stop solution (e.g., phosphoric acid) for radiometric assays

  • Scintillation counter or luminescence plate reader

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration for the dilution series would be 100 µM.

  • Assay Plate Setup: In a multi-well plate, add the diluted inhibitor to the appropriate wells. Include wells with DMSO only as a negative control (0% inhibition) and a no-enzyme or broad-spectrum inhibitor control for 100% inhibition.

  • Enzyme and Substrate Addition: Add the recombinant CDK/cyclin enzyme and the specific substrate to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. For radiometric assays, this will be [γ-³²P]ATP. The final ATP concentration should be close to the Michaelis constant (Km) for the specific kinase to ensure competitive inhibition is accurately measured.

  • Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains within the linear range.

  • Reaction Termination and Detection:

    • Radiometric Assay: Stop the reaction by adding a stop solution and spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP and measure the remaining radioactivity using a scintillation counter.

    • Luminescence Assay: Follow the manufacturer's protocol for the specific assay kit (e.g., ADP-Glo™) to stop the reaction and measure the generated luminescence.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This generalized protocol provides a framework for understanding how the inhibitory potency of compounds like this compound and other purine analogs is experimentally determined. For specific applications, optimization of enzyme and substrate concentrations, as well as incubation times, is necessary.

References

A Head-to-Head Comparison of (S)-Roscovitine and Other CDK Inhibitors in Lung Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclin-dependent kinase (CDK) inhibitors have emerged as a promising therapeutic strategy in oncology, targeting the dysregulated cell cycle machinery that is a hallmark of cancer. In lung cancer, where alterations in CDK pathways are prevalent, several inhibitors have been investigated. This guide provides a detailed, head-to-head comparison of (S)-Roscovitine (Seliciclib), a first-generation CDK inhibitor, with other notable CDK inhibitors, supported by experimental data from preclinical studies in lung cancer cell lines.

Overview of Compared CDK Inhibitors

This compound, also known as Seliciclib, is a purine analog that primarily inhibits CDK2, CDK7, and CDK9.[1] Its mechanism of action involves competing with ATP for the binding site on these kinases, leading to cell cycle arrest and apoptosis.[1][2] This guide compares this compound with next-generation CDK2/9 inhibitors and the clinically approved CDK4/6 inhibitors.

Data Presentation: Performance in Lung Cancer Cell Lines

The following tables summarize the quantitative data on the anti-proliferative and pro-apoptotic effects of various CDK inhibitors in non-small cell lung cancer (NSCLC) cell lines.

Table 1: Comparison of IC50 Values of this compound and its Derivative in A549 Lung Carcinoma Cells

CompoundTarget CDKsLung Cancer Cell LineIC50 (µM)
This compound (Seliciclib)CDK2, CDK7, CDK9A54913.30 ± 1.05[3]
Compound 4g ((R)-6-[N-(3-(4-chlorophenyl) propyl)] derivative)CDK2, CDK13A5490.61 ± 0.06[3]

Table 2: Comparative Apoptotic Induction by Seliciclib and CCT68127 in Murine Lung Cancer Cells

InhibitorConcentration (µM)Cell Line% Apoptosis (± SD)P-value
Seliciclib20ED113.9 ± 3.10.12[4]
20LKR139.1 ± 2.00.40[4]
20393P6.7 ± 0.90.58[4]
CCT681272ED120.3 ± 3.9< 0.001[4]
2LKR1316.8 ± 3.1< 0.001[4]
2393P18.2 ± 1.5< 0.001[4]

Table 3: IC50 Values of Palbociclib in Lung Squamous Cell Carcinoma (LUSC) Cell Lines

InhibitorTarget CDKsLung Cancer Cell LineIC50 (µM)
PalbociclibCDK4, CDK6H5208.88 ± 0.67
H2269.61 ± 0.72

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the anti-proliferative effects of CDK inhibitors.

  • Cell Seeding: Seed lung cancer cells (e.g., A549, H520) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the CDK inhibitors for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic cells.

  • Cell Treatment: Seed lung cancer cells in 6-well plates and treat with the desired concentrations of CDK inhibitors for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of CDK inhibitors on cell cycle distribution.

  • Cell Treatment: Treat lung cancer cells with CDK inhibitors for 24 hours.

  • Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key signaling pathways and experimental workflows.

CDK2/9 Inhibition Pathway in Lung Cancer cluster_Rb Roscovitine This compound (Seliciclib) CDK2 CDK2/Cyclin E/A Roscovitine->CDK2 Inhibits CDK9 CDK9/Cyclin T Roscovitine->CDK9 Inhibits CCT68127 CCT68127 CCT68127->CDK2 Inhibits CCT68127->CDK9 Inhibits Rb Rb CDK2->Rb Phosphorylates RNAPolII RNA Polymerase II CDK9->RNAPolII Phosphorylates E2F E2F Rb->E2F Inhibits G1S_Transition G1/S Phase Transition E2F->G1S_Transition Promotes Apoptosis Apoptosis G1S_Transition->Apoptosis Transcription Transcription of Anti-apoptotic Proteins (e.g., Mcl-1) RNAPolII->Transcription Initiates Transcription->Apoptosis

CDK2/9 Inhibition Pathway in Lung Cancer

CDK4/6 Inhibition Pathway in Lung Cancer Palbociclib Palbociclib CDK46 CDK4/6/Cyclin D Palbociclib->CDK46 Inhibits Rb Rb CDK46->Rb Phosphorylates CellCycleArrest G1 Cell Cycle Arrest CDK46->CellCycleArrest E2F E2F Rb->E2F Inhibits Proliferation Cell Proliferation E2F->Proliferation Promotes

CDK4/6 Inhibition Pathway in Lung Cancer

Experimental Workflow for CDK Inhibitor Comparison Start Start: Lung Cancer Cell Lines Treatment Treatment with CDK Inhibitors (this compound, CCT68127, Palbociclib, etc.) Start->Treatment CellViability Cell Viability Assay (MTT) Treatment->CellViability ApoptosisAssay Apoptosis Assay (Annexin V/PI) Treatment->ApoptosisAssay CellCycleAssay Cell Cycle Analysis (PI Staining) Treatment->CellCycleAssay IC50 Determine IC50 Values CellViability->IC50 ApoptosisQuant Quantify Apoptotic Cells ApoptosisAssay->ApoptosisQuant CellCycleDist Analyze Cell Cycle Distribution CellCycleAssay->CellCycleDist Comparison Comparative Analysis IC50->Comparison ApoptosisQuant->Comparison CellCycleDist->Comparison

References

Synergistic Antitumor Activity of (S)-Roscovitine and Doxorubicin in Breast Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic effects of (S)-Roscovitine (Seliciclib), a cyclin-dependent kinase (CDK) inhibitor, when used in combination with the chemotherapeutic agent doxorubicin for the treatment of breast cancer. The focus is on the enhanced efficacy of a sequential treatment regimen, particularly in aggressive subtypes like triple-negative breast cancer (TNBC). This document summarizes key experimental findings, presents quantitative data in a comparative format, details experimental methodologies, and visualizes the underlying molecular mechanisms and workflows.

Comparative Efficacy of Roscovitine and Doxorubicin Combination Therapy

The sequential administration of roscovitine followed by doxorubicin has demonstrated significant synergistic cytotoxicity against breast cancer cells, a phenomenon not observed with concomitant or reverse-sequential treatment.[1] This synergy is particularly potent in p53-mutant TNBC cells.[1][2]

In Vitro Synergism and Cytotoxicity

The effectiveness of the combination therapy has been quantified using the Combination Index (CI), where a value less than 0.9 indicates synergy.[1] The half-maximal inhibitory concentrations (IC50) for individual agents have also been established in various breast cancer cell lines.

Table 1: IC50 Values for Roscovitine and Doxorubicin in Breast Cancer Cell Lines

Cell LineTypeRoscovitine IC50 (µM)Doxorubicin IC50 (nM)Citation
MDA-MB-157TNBC3215[1]
MDA-MB-468TNBC2421[1]
MCF-10ANon-tumorigenic1320[1]

Table 2: Combination Index (CI) for Sequential Roscovitine-Doxorubicin Treatment

Cell LineTreatment ScheduleCombination Index (CI)ResultCitation
TNBC Cell LinesRoscovitine -> Doxorubicin< 0.9Synergistic[1]
TNBC Cell LinesRoscovitine + Doxorubicin> 1.1 or 0.9-1.1Antagonistic or Additive[1]
TNBC Cell LinesDoxorubicin -> Roscovitine> 1.1 or 0.9-1.1Antagonistic or Additive[1]
ER-positive Cell LinesRoscovitine -> Doxorubicin> 1.1Antagonistic[1]
In Vivo Efficacy in Xenograft Models

Preclinical studies using mouse xenograft models of human breast cancer have corroborated the in vitro findings. The sequential roscovitine-doxorubicin regimen leads to a significant reduction in tumor volume and an increase in overall survival compared to single-agent treatments or concomitant administration.[1][2]

Table 3: In Vivo Tumor Growth Inhibition with Roscovitine and Doxorubicin

Xenograft ModelTreatmentTumor Growth InhibitionCitation
MCF7Roscovitine (400 mg/kg) + Doxorubicin (1.5 mg/kg)70%[3]
MDA-MB-231Roscovitine (100 mg/kg) + Irradiation (7.5 Gy)73%[3]

Mechanism of Synergistic Action

The synergistic lethality of sequential roscovitine and doxorubicin treatment stems from a multi-faceted mechanism that exploits the specific molecular characteristics of p53-mutant breast cancer cells.

Roscovitine, as a pan-CDK inhibitor, primarily targets CDK1 and CDK2, leading to cell cycle arrest.[4] In TNBC cells, which often have a mutated p53 and lack a functional G1 checkpoint, roscovitine treatment causes an accumulation of cells in the G2/M phase.[1][2] This G2/M arrest "primes" the cancer cells for the subsequent administration of doxorubicin, a DNA-damaging agent. The combination treatment results in a significant increase in DNA double-strand breaks (DSBs).[1][2] Crucially, roscovitine also impairs the DNA repair machinery by inhibiting the recruitment of homologous recombination (HR) proteins, which are essential for repairing DSBs in the S and G2/M phases.[1] This dual action of inducing extensive DNA damage while simultaneously blocking its repair leads to a state of synthetic lethality, specifically in p53-deficient cancer cells, while having a less toxic effect on normal cells with intact cell cycle checkpoints.[1]

Synergistic Mechanism of Roscovitine and Doxorubicin cluster_0 Roscovitine Action cluster_1 Doxorubicin Action cluster_2 Synergistic Outcome in p53-mutant Cancer Cell Roscovitine This compound CDK_Inhibition CDK1/2 Inhibition Roscovitine->CDK_Inhibition G2M_Arrest G2/M Cell Cycle Arrest CDK_Inhibition->G2M_Arrest HR_Inhibition Inhibition of Homologous Recombination CDK_Inhibition->HR_Inhibition Increased_DSBs Increased Unrepaired DSBs G2M_Arrest->Increased_DSBs Increased susceptibility in G2/M HR_Inhibition->Increased_DSBs Doxorubicin Doxorubicin DNA_Damage DNA Double-Strand Breaks (DSBs) Doxorubicin->DNA_Damage DNA_Damage->Increased_DSBs Apoptosis Apoptosis (Synthetic Lethality) Increased_DSBs->Apoptosis

Mechanism of Roscovitine and Doxorubicin Synergy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are the key experimental protocols employed in the cited studies.

Cell Viability and Synergy Analysis

This protocol is used to determine the cytotoxic effects of the drugs, both individually and in combination, and to quantify their synergistic interaction.

Experimental Workflow for In Vitro Synergy start Seed breast cancer cells in 96-well plates treatment Treat with Roscovitine (24h) followed by Doxorubicin (48h) start->treatment viability_assay Perform Cell Viability Assay (e.g., MTT or CellTiter-Glo) treatment->viability_assay data_analysis Calculate IC50 values for each drug viability_assay->data_analysis ci_calculation Calculate Combination Index (CI) using CalcuSyn software data_analysis->ci_calculation end Determine Synergy, Additivity, or Antagonism ci_calculation->end

Workflow for In Vitro Synergy Assessment.

1. Cell Culture and Seeding:

  • Breast cancer cell lines (e.g., MDA-MB-468, MDA-MB-157) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

2. Drug Treatment:

  • For sequential treatment, cells are first treated with varying concentrations of roscovitine for 24 hours.

  • The medium containing roscovitine is then removed and replaced with fresh medium containing varying concentrations of doxorubicin for an additional 48 hours.

  • Control wells receive vehicle (e.g., DMSO) treatment.

3. Cell Viability Assessment:

  • After the incubation period, cell viability is assessed using a standard method such as the MTT assay or a luminescence-based assay (e.g., CellTiter-Glo®).

  • For the MTT assay, MTT reagent is added to each well and incubated for 2-4 hours. The resulting formazan crystals are then solubilized, and the absorbance is measured at 570 nm.

4. Data Analysis and Combination Index Calculation:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 values for roscovitine and doxorubicin are determined from the dose-response curves.

  • The synergistic, additive, or antagonistic effects of the drug combination are quantified by calculating the Combination Index (CI) using software like CalcuSyn, based on the Chou-Talalay method.[5]

Western Blot Analysis for DNA Damage and Cell Cycle Markers

This protocol is used to detect changes in protein expression related to DNA damage (γH2AX) and cell cycle regulation.

1. Cell Lysis:

  • Cells are treated with roscovitine, doxorubicin, or the sequential combination as described above.

  • After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

2. Protein Quantification:

  • The protein concentration of the lysates is determined using a BCA protein assay.

3. SDS-PAGE and Protein Transfer:

  • Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

  • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane is then incubated overnight at 4°C with primary antibodies against proteins of interest (e.g., phospho-H2AX, CDK1, p21, actin).

  • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

5. Detection:

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry analysis is performed using software like ImageJ to quantify the relative protein expression levels, which are normalized to a loading control such as actin.

In Vivo Xenograft Study

This protocol outlines the procedure for evaluating the antitumor efficacy of the combination therapy in a preclinical animal model.

1. Cell Implantation:

  • Female athymic nude mice (4-6 weeks old) are used.

  • MDA-MB-468 cells (e.g., 4.5 x 10^6 cells) are mixed with Matrigel and injected into the mammary fat pads of the mice.[6]

2. Tumor Growth and Treatment Initiation:

  • Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

  • The mice are then randomized into different treatment groups: vehicle control, roscovitine alone, doxorubicin alone, and sequential roscovitine-doxorubicin.

3. Dosing and Schedule:

  • Roscovitine is administered orally (e.g., 50 mg/kg) for 4 consecutive days, followed by 3 days off.

  • Doxorubicin is administered via intraperitoneal injection (e.g., 2 mg/kg) once a week.[6]

  • In the combination group, doxorubicin is administered after the last dose of roscovitine in each cycle.

  • Treatment is typically continued for several cycles (e.g., four cycles).

4. Efficacy Evaluation:

  • Tumor volume is measured weekly using calipers (Volume = (length x width²)/2).

  • The body weight of the mice is monitored as an indicator of toxicity.

  • At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).

  • A Kaplan-Meier survival curve is generated to assess the impact of the treatments on overall survival.

Conclusion and Future Perspectives

The sequential combination of this compound and doxorubicin presents a promising therapeutic strategy for breast cancer, particularly for p53-mutant triple-negative breast cancer. The preclinical data strongly support the synergistic nature of this combination, which is based on a well-defined mechanism of cell cycle priming and inhibition of DNA repair. The detailed experimental protocols provided herein offer a framework for further investigation and validation of this approach. Future studies should focus on optimizing the dosing and scheduling in more advanced preclinical models and exploring potential biomarkers to identify patients who are most likely to benefit from this combination therapy. While clinical trials with roscovitine as a monotherapy have had limited success, its potential in combination therapies, as highlighted in this guide, warrants further clinical investigation.[4]

References

Validating the Downstream Targets of (S)-Roscovitine: A Comparative Proteomics Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Roscovitine, a purine analog and potent cyclin-dependent kinase (CDK) inhibitor, has been a cornerstone in cell cycle research and a promising candidate for therapeutic development. Its efficacy, however, is intrinsically linked to its target specificity and the downstream cellular sequelae of target engagement. This guide provides an objective comparison of proteomics-based methodologies for validating the downstream targets of this compound against other prominent CDK inhibitors. We present supporting experimental data, detailed protocols for key validation techniques, and visual representations of critical pathways and workflows to empower researchers in their drug discovery and development endeavors.

Comparative Analysis of this compound and Alternative CDK Inhibitors

This compound primarily targets CDK1, CDK2, CDK5, CDK7, and CDK9, exhibiting its anti-proliferative and pro-apoptotic effects through the inhibition of these key cell cycle and transcriptional regulators.[1] However, the landscape of CDK inhibitors is continually evolving, with newer agents offering different selectivity profiles. Here, we compare this compound with other notable CDK inhibitors, focusing on their target specificity as determined by proteomic and biochemical assays.

InhibitorPrimary TargetsIC50 Values (nM)Key Off-TargetsReference
This compound (Seliciclib) CDK1, CDK2, CDK5, CDK7, CDK9CDK1/cyclin B: ~400, CDK2/cyclin A: ~200, CDK2/cyclin E: ~100, CDK5/p25: ~200, CDK7/cyclin H: ~900, CDK9/cyclin T1: ~600Pyridoxal kinase, ERK1/2, CK1δ[1]
Dinaciclib CDK1, CDK2, CDK5, CDK9CDK1: 1, CDK2: 1, CDK5: 1, CDK9: 4Broader kinase profile
Palbociclib (Ibrance®) CDK4, CDK6CDK4: 11, CDK6: 16Highly selective for CDK4/6[2][3]
Ribociclib (Kisqali®) CDK4, CDK6CDK4: 10, CDK6: 39Highly selective for CDK4/6[2][3]
Abemaciclib (Verzenio®) CDK4, CDK6CDK4: 2, CDK6: 10CDK1, CDK2, CDK9 at higher concentrations[2][4]
CR8 CDK1, CDK2, CDK5, CDK7, CDK92-4 fold more potent than Roscovitine on CDKsSimilar profile to Roscovitine but more potent[5]

Key Insights from Comparative Data:

  • This compound demonstrates a broader CDK inhibition profile compared to the highly specific CDK4/6 inhibitors like Palbociclib and Ribociclib.

  • Dinaciclib is a pan-CDK inhibitor with high potency across multiple CDKs.

  • Abemaciclib , while primarily targeting CDK4/6, exhibits activity against other CDKs at higher concentrations, suggesting a broader mechanism of action compared to other approved CDK4/6 inhibitors.[2][4]

  • CR8 , a derivative of Roscovitine, shows enhanced potency, highlighting the potential for second-generation inhibitors with improved therapeutic windows.[5]

Experimental Protocols for Target Validation

The validation of downstream targets of this compound and its analogs relies on a suite of powerful proteomics techniques. Here, we provide detailed methodologies for three key experimental approaches.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This technique is instrumental in identifying direct binding partners of a small molecule from a complex protein lysate.

Protocol:

  • Immobilization of this compound:

    • Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

    • Couple the derivatized this compound to the beads according to the manufacturer's protocol.

    • Thoroughly wash the beads to remove any non-covalently bound compound.

  • Cell Lysate Preparation:

    • Culture cells of interest (e.g., a cancer cell line) to a sufficient density.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pull-down:

    • Incubate the clarified cell lysate with the this compound-coupled beads for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate a separate aliquot of the lysate with beads that have been blocked but not coupled with the drug.

    • Wash the beads extensively with lysis buffer to remove non-specific binders.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins using a competitive elution with an excess of free this compound, or by changing the buffer conditions (e.g., pH or salt concentration).

    • Alternatively, perform an on-bead digestion with trypsin to directly generate peptides for analysis.

    • Reduce, alkylate, and digest the eluted proteins with trypsin.

    • Desalt the resulting peptides using a C18 StageTip.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the proteins using a suitable database search engine (e.g., MaxQuant).

Chemical Proteomics

This approach utilizes a tagged small molecule to capture its interacting proteins directly within a cellular context.

Protocol:

  • Synthesis of a Tagged this compound Probe:

    • Synthesize a derivative of this compound that incorporates a clickable tag, such as an alkyne or azide group, at a position that does not interfere with its binding to target proteins.

  • Cell Treatment and Lysis:

    • Treat cultured cells with the tagged this compound probe for a specified time.

    • Lyse the cells under denaturing conditions to preserve the covalent or tight-binding interactions.

  • Click Chemistry Reaction:

    • Perform a click chemistry reaction (e.g., Copper-catalyzed Azide-Alkyne Cycloaddition - CuAAC) to attach a reporter molecule, such as biotin, to the tagged probe that is bound to its target proteins.

  • Affinity Purification:

    • Use streptavidin-coated beads to enrich the biotinylated protein-probe complexes.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion and Mass Spectrometry:

    • Perform an on-bead tryptic digestion of the captured proteins.

    • Analyze the resulting peptides by LC-MS/MS for protein identification and quantification.

Phosphoproteomics

This method provides a global view of the changes in protein phosphorylation downstream of CDK inhibition, offering insights into the functional consequences of target engagement.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells and treat with this compound or a vehicle control for a defined period.

    • For cell cycle-dependent effects, synchronize the cells at a specific phase (e.g., G1/S or G2/M) before treatment.

  • Protein Extraction and Digestion:

    • Lyse the cells in a denaturing buffer containing phosphatase inhibitors.

    • Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • Phosphopeptide Enrichment:

    • Enrich for phosphopeptides using techniques such as Titanium Dioxide (TiO2) chromatography, Immobilized Metal Affinity Chromatography (IMAC), or anti-phospho-serine/threonine/tyrosine antibodies.

  • LC-MS/MS Analysis:

    • Analyze the enriched phosphopeptides by LC-MS/MS.

  • Data Analysis:

    • Identify and quantify the phosphopeptides using specialized software.

    • Perform bioinformatics analysis to identify phosphorylation motifs and signaling pathways that are significantly altered upon this compound treatment.

Visualizing the Impact of this compound

To further elucidate the mechanisms of this compound action, we provide graphical representations of its primary signaling pathway and the experimental workflows for its target validation.

roscovitine_pathway cluster_cdks Cyclin-Dependent Kinases cluster_processes Cellular Processes Roscovitine This compound CDK1 CDK1/Cyclin B Roscovitine->CDK1 Inhibits CDK2 CDK2/Cyclin E/A Roscovitine->CDK2 Inhibits CDK5 CDK5/p25 Roscovitine->CDK5 Inhibits CDK7 CDK7/Cyclin H Roscovitine->CDK7 Inhibits CDK9 CDK9/Cyclin T Roscovitine->CDK9 Inhibits CellCycle Cell Cycle Progression (G1/S, G2/M) CDK1->CellCycle CDK2->CellCycle Neuronal Neuronal Functions CDK5->Neuronal Transcription Transcription Elongation CDK7->Transcription CDK9->Transcription Apoptosis Apoptosis CellCycle->Apoptosis Arrest leads to Transcription->Apoptosis Inhibition leads to

Caption: this compound signaling pathway.

ac_ms_workflow cluster_prep Preparation cluster_pulldown Affinity Purification cluster_analysis Analysis immobilize Immobilize this compound on Beads incubate Incubate Lysate with Beads immobilize->incubate lysate Prepare Cell Lysate lysate->incubate wash Wash to Remove Non-specific Binders incubate->wash elute Elute Bound Proteins wash->elute digest Tryptic Digestion elute->digest lcms LC-MS/MS Analysis digest->lcms identify Protein Identification and Quantification lcms->identify phosphoproteomics_workflow cluster_cell_prep Cellular Treatment cluster_peptide_prep Sample Preparation cluster_ms_analysis Mass Spectrometry & Data Analysis treat Treat Cells with This compound lyse Lyse Cells treat->lyse digest Protein Digestion lyse->digest enrich Phosphopeptide Enrichment (TiO2/IMAC) digest->enrich lcms LC-MS/MS Analysis enrich->lcms quantify Phosphosite Identification and Quantification lcms->quantify bioinformatics Bioinformatics Analysis (Pathways, Motifs) quantify->bioinformatics

References

(S)-Roscovitine: A Comparative Analysis of its Anti-inflammatory Effects in Macrophages and Neutrophils

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Roscovitine, a potent cyclin-dependent kinase (CDK) inhibitor, has demonstrated significant anti-inflammatory properties across various cell types. This guide provides a comparative analysis of its effects on two key inflammatory cells: macrophages and neutrophils. The information presented herein, supported by experimental data, is intended for researchers, scientists, and professionals in drug development.

Quantitative Comparison of Anti-inflammatory Effects

The anti-inflammatory activity of this compound manifests through different mechanisms in macrophages and neutrophils. In macrophages, its primary effect is the inhibition of pro-inflammatory mediator production, while in neutrophils, it predominantly induces apoptosis, a key process in the resolution of inflammation.

Cell TypeParameterMethodThis compound ConcentrationResultReference
Macrophages (RAW 264.7) Nitric Oxide (NO) ProductionGriess Assay10 µMSignificant inhibition of LPS-induced NO production.[1]
25 µMStronger inhibition of LPS-induced NO production.[1]
Pro-inflammatory CytokinesReal-time PCR10 µM & 25 µMDose-dependent inhibition of LPS-induced IL-1β and IL-6 mRNA expression.[1]
10 µM & 25 µMNo significant effect on LPS-induced TNF-α expression.[1]
Neutrophils (Human) ApoptosisAnnexin V Staining & Flow CytometryNot Specified75.6 ± 3.3% of neutrophils undergo apoptosis after 6 hours of treatment.[2]
Mcl-1 Protein LevelsWestern BlotNot SpecifiedDownregulation of the anti-apoptotic protein Mcl-1.[3][4]

Experimental Protocols

Macrophage Anti-inflammatory Assay

1. Cell Culture and Treatment:

  • Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are pre-treated with varying concentrations of this compound (e.g., 1, 10, 25 µM) for 30 minutes.

  • Inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

2. Measurement of Nitric Oxide (NO) Production (Griess Assay):

  • After 24 hours of LPS stimulation, the cell culture supernatant is collected.

  • An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

  • The mixture is incubated at room temperature for 10-15 minutes.

  • The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined from a standard curve.

3. Measurement of Pro-inflammatory Cytokines (ELISA):

  • After the desired incubation time with LPS and this compound, the cell culture supernatant is collected.

  • The concentrations of IL-6 and TNF-α in the supernatant are quantified using commercially available ELISA kits, following the manufacturer's instructions.

Neutrophil Apoptosis Assay

1. Isolation of Human Neutrophils:

  • Neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.

2. Induction of Apoptosis:

  • Isolated neutrophils are resuspended in a suitable culture medium.

  • This compound is added at the desired concentration and incubated for a specific time (e.g., 6 hours).

3. Quantification of Apoptosis (Annexin V Staining and Flow Cytometry):

  • After incubation, neutrophils are washed and resuspended in Annexin V binding buffer.

  • FITC-conjugated Annexin V and propidium iodide (PI) are added to the cells.

  • The cells are incubated in the dark for 15 minutes at room temperature.

  • The percentage of apoptotic cells (Annexin V positive, PI negative) is determined by flow cytometry.

4. Analysis of Mcl-1 Expression (Western Blot):

  • Following treatment with this compound, neutrophils are lysed to extract total protein.

  • Protein concentration is determined using a BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with a primary antibody specific for Mcl-1.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-inflammatory effects by inhibiting multiple cyclin-dependent kinases (CDKs), which in turn affects downstream signaling pathways.

Experimental Workflow

G cluster_macrophage Macrophage Assay cluster_neutrophil Neutrophil Assay M_start Seed RAW 264.7 Cells M_treat Pre-treat with this compound M_start->M_treat M_stim Stimulate with LPS M_treat->M_stim M_measure Measure NO and Cytokines M_stim->M_measure N_start Isolate Human Neutrophils N_treat Treat with this compound N_measure_apop Annexin V Staining N_treat->N_measure_apop N_measure_mcl1 Western Blot for Mcl-1 N_treat->N_measure_mcl1 G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates Roscovitine This compound CDKs CDK1, CDK5, CDK7 Roscovitine->CDKs inhibits CDKs->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatory Pro-inflammatory Gene Expression (iNOS, IL-1β, IL-6) Nucleus->ProInflammatory induces G Roscovitine This compound CDK7_9 CDK7/CDK9 Roscovitine->CDK7_9 inhibits RNAPII RNA Polymerase II CDK7_9->RNAPII phosphorylates Mcl1_mRNA Mcl-1 mRNA Transcription RNAPII->Mcl1_mRNA drives Mcl1_Protein Mcl-1 Protein Mcl1_mRNA->Mcl1_Protein translates to Pro_Apoptotic Pro-apoptotic Proteins Mcl1_Protein->Pro_Apoptotic inhibits Apoptosis Apoptosis Pro_Apoptotic->Apoptosis induces

References

A Comparative Guide to the Off-Target Kinase Inhibition of (S)-Roscovitine and Seliciclib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the off-target kinase inhibition profiles of (S)-Roscovitine and Seliciclib, also known as (R)-Roscovitine or CYC202. Both compounds are potent cyclin-dependent kinase (CDK) inhibitors, yet their interactions with other kinases can lead to diverse cellular effects. Understanding these off-target profiles is crucial for interpreting experimental results and predicting potential therapeutic applications and side effects.

Executive Summary

This compound and its (R)-enantiomer, Seliciclib, are purine analogs that function as competitive inhibitors at the ATP-binding site of kinases. While they are primarily recognized for their potent inhibition of CDKs, they also exhibit activity against a range of other kinases. This off-target activity can contribute to their overall biological effects, including the induction of apoptosis and modulation of various signaling pathways. This guide summarizes the available quantitative data on their kinase inhibition, details the experimental methods used for these assessments, and visualizes the key signaling pathways involved.

Quantitative Comparison of Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and Seliciclib against a panel of on-target and off-target kinases. This data has been compiled from multiple studies to provide a comprehensive overview. It is important to note that Seliciclib, the (R)-isomer, is the more extensively studied compound.

Kinase TargetThis compound IC50 (µM)Seliciclib ((R)-Roscovitine) IC50 (µM)Primary Function
On-Target CDKs
CDK1/cyclin BNot specified0.65[1][2]M-phase entry
CDK2/cyclin ANot specified0.7[1]S-phase progression
CDK2/cyclin ENot specified0.1 - 0.7[1][3][4]G1/S transition
CDK5/p250.75[5]0.16 - 0.2[1][2][4]Neuronal functions
CDK7/cyclin HNot specified0.49 - 0.5[4][6]CDK activation, Transcription
CDK9/cyclin T1Not specified0.8[6]Transcription elongation
Off-Target Kinases
ERK1 (MAPK3)Potent inhibitor[5]14 - 34[4][7][8]Signal transduction
ERK2 (MAPK1)Potent inhibitor[5]14[7][8]Signal transduction
Casein Kinase 1 (CK1)Potent inhibitor[5]1-40 (range for α and δ isoforms)[7]Wnt signaling, circadian rhythm
DYRK1ANot specified1-40[7]Neuronal development
Pyridoxal Kinase (PDXK)Not specifiedIdentified as a target[6]Vitamin B6 metabolism
EPHB2Not specified1-40[7]Cell-cell communication
FAKNot specified1-40[7]Cell adhesion and migration
IRAK4Not specified1-40[7]Innate immunity signaling
CaMK2Not specified1-40[7]Calcium signaling
Poorly Inhibited Kinases
CDK4/cyclin D1Not specified>100[3]G1 progression
CDK6/cyclin D3Not specified>100[3]G1 progression

Experimental Protocols

The determination of kinase inhibition profiles typically involves in vitro kinase assays. Below is a detailed methodology representative of the experiments cited in the literature.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Specific substrate peptide for the kinase

  • ATP (Adenosine triphosphate), often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP)

  • Test compounds (this compound, Seliciclib) dissolved in DMSO

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 96-well filter plates or phosphocellulose paper

  • Scintillation counter or phosphorimager

  • Microplate reader (for non-radioactive assays)

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO. A typical starting concentration might be 100 µM.

  • Reaction Mixture Preparation: In each well of a 96-well plate, the following are combined:

    • Kinase reaction buffer.

    • Purified kinase at a predetermined concentration.

    • The specific substrate peptide.

    • Varying concentrations of the test compound or DMSO as a vehicle control.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP (containing a tracer amount of radiolabeled ATP). The final ATP concentration is typically close to its Km value for the specific kinase.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 10-30 minutes), ensuring the reaction proceeds within the linear range.

  • Termination of Reaction and Substrate Capture: The reaction is stopped by adding a solution such as phosphoric acid. The reaction mixture is then transferred to a filter plate or phosphocellulose paper which binds the phosphorylated substrate.

  • Washing: The filter is washed multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated radiolabeled ATP.

  • Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter or a phosphorimager. This reflects the activity of the kinase.

  • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathways and Experimental Workflows

The off-target effects of this compound and Seliciclib can influence multiple signaling pathways, contributing to their anti-cancer and neuroprotective properties.

Inhibition of the MAPK/ERK Pathway

Both this compound and Seliciclib have been shown to inhibit ERK1 and ERK2, key components of the Mitogen-Activated Protein Kinase (MAPK) pathway.[5][9] This pathway is crucial for cell proliferation, differentiation, and survival.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Roscovitine_Seliciclib This compound / Seliciclib Roscovitine_Seliciclib->ERK Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

MAPK/ERK signaling pathway and the inhibitory point of Roscovitine/Seliciclib.
Workflow for Assessing Off-Target Effects in Cells

To understand the cellular consequences of off-target kinase inhibition, a multi-step experimental workflow is typically employed.

Experimental_Workflow Cell_Culture 1. Cell Line Selection (e.g., Cancer Cell Line) Treatment 2. Treatment with This compound / Seliciclib Cell_Culture->Treatment Lysate_Prep 3. Cell Lysis and Protein Quantification Treatment->Lysate_Prep Viability_Assay 5. Cell Viability Assay (e.g., MTT, Annexin V) Treatment->Viability_Assay Western_Blot 4. Western Blotting for Phospho-kinases (e.g., p-ERK) Lysate_Prep->Western_Blot Data_Analysis 6. Data Analysis and Interpretation Western_Blot->Data_Analysis Viability_Assay->Data_Analysis

A typical experimental workflow to evaluate cellular off-target effects.
CDK5 Inhibition and Neuroprotection

This compound has been shown to inhibit CDK5 activity, which is implicated in neurodegenerative processes.[5] This inhibition is a key aspect of its neuroprotective potential.

CDK5_Neuroprotection cluster_insult Neuronal Insult (e.g., Ischemia) cluster_pathway Pathogenic Cascade cluster_intervention Therapeutic Intervention Ischemia Ischemic Event p25_Generation p35 -> p25 Conversion Ischemia->p25_Generation CDK5_Hyperactivation CDK5 Hyperactivation p25_Generation->CDK5_Hyperactivation Tau_Phosphorylation Tau Hyperphosphorylation CDK5_Hyperactivation->Tau_Phosphorylation Neuronal_Death Neuronal Death Tau_Phosphorylation->Neuronal_Death S_Roscovitine This compound S_Roscovitine->CDK5_Hyperactivation

The role of this compound in inhibiting CDK5-mediated neurotoxicity.

Conclusion

Both this compound and Seliciclib are potent inhibitors of multiple CDKs, but their activity is not confined to this kinase subfamily. Their off-target inhibition of kinases such as ERK1/2 and CK1 contributes to their broader pharmacological profile. For researchers, it is imperative to consider these off-target effects when interpreting data from cellular assays. The provided data and protocols serve as a valuable resource for designing experiments and understanding the multifaceted mechanisms of action of these widely used kinase inhibitors. While Seliciclib has been more extensively characterized, the available data suggests that this compound shares a similar, though not identical, inhibition profile. Further head-to-head comparative studies would be beneficial for a more nuanced understanding of their respective off-target landscapes.

References

Safety Operating Guide

Navigating the Safe Disposal of (S)-Roscovitine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of (S)-Roscovitine, a potent and selective cyclin-dependent kinase (CDK) inhibitor. Adherence to these procedures is vital for regulatory compliance and maintaining a safe research environment.

This compound, like many small molecule inhibitors, should be managed as hazardous chemical waste. The following procedures are based on general best practices for laboratory chemical waste disposal and should be implemented in accordance with your institution's specific Environmental Health and Safety (EHS) guidelines.

Waste Stream Management for this compound

Proper segregation of waste is crucial to prevent hazardous reactions and ensure compliant disposal. The table below summarizes the handling of different waste streams containing this compound.

Waste StreamDescriptionDisposal Container
Solid Waste Unused or expired solid this compound powder, contaminated personal protective equipment (PPE) such as gloves and weighing papers.Designated, clearly labeled, and leak-proof hazardous solid waste container.
Liquid Waste Solutions containing this compound, including stock solutions (e.g., in DMSO) and experimental media.Designated, clearly labeled, and leak-proof hazardous liquid waste container compatible with the solvent used.
Sharps Waste Contaminated needles, syringes, pipette tips, and broken glassware that have come into contact with this compound.Puncture-resistant sharps container specifically designated for chemically contaminated sharps.
Empty Containers Vials that originally contained this compound powder.After triple-rinsing, can typically be disposed of as non-hazardous laboratory glass or plastic waste. The rinsate must be collected as hazardous liquid waste.

Experimental Protocols for Disposal

1. Disposal of Solid this compound Waste:

  • Segregation: Collect all items contaminated with solid this compound, including weighing boats, spatulas, and PPE, in a designated hazardous solid waste container.

  • Containerization: Use a container that is durable, leak-proof, and has a secure lid. The container must be compatible with the chemical.

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.

2. Disposal of Liquid this compound Waste:

  • Segregation: Never pour this compound solutions down the drain.[1] Collect all liquid waste containing this compound in a designated hazardous liquid waste container.

  • Solvent Compatibility: If this compound is dissolved in a solvent such as DMSO or ethanol, the entire solution is considered hazardous waste.[2][3] Ensure the waste container is compatible with the solvent. It is best practice to segregate halogenated and non-halogenated solvent waste.

  • Containerization: Use a sealable, chemical-resistant container. Do not overfill the container; leave adequate headspace for expansion.

  • Labeling: Label the container with "Hazardous Waste," the full chemical name "this compound," the solvent(s) used, and an approximate concentration.

3. Decontamination and Disposal of Empty Containers:

  • Triple Rinsing: To render an empty this compound vial non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., ethanol or the solvent used for the stock solution).[4]

  • Rinsate Collection: Each rinse should involve adding the solvent to the vial, securely capping and vortexing, and then decanting the solvent into the designated hazardous liquid waste container. This rinsate is considered hazardous waste.[4]

  • Final Disposal: After triple-rinsing, deface the original label on the vial, and it can typically be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.

4. Accidental Spills:

  • Containment: In the event of a spill, absorb the material with an inert, dry absorbent (e.g., vermiculite, sand).

  • Cleanup: Collect the absorbent material and place it in a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water. All cleanup materials should be disposed of as hazardous waste.

Signaling Pathway and Disposal Workflow Visualizations

To further aid in the understanding of this compound's biological context and the procedural flow of its disposal, the following diagrams are provided.

roscovitine_pathway cluster_cdks Cyclin-Dependent Kinases cluster_processes Cellular Processes roscovitine This compound CDK1 CDK1 roscovitine->CDK1 CDK2 CDK2 roscovitine->CDK2 CDK5 CDK5 roscovitine->CDK5 cell_cycle Cell Cycle Progression CDK1->cell_cycle Regulates G1/S and G2/M transitions CDK2->cell_cycle Regulates G1/S transition neuronal_function Neuronal Function CDK5->neuronal_function Regulates neuronal development and function roscovitine_disposal_workflow start Generation of this compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions in DMSO, media) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (e.g., contaminated needles, pipette tips) waste_type->sharps_waste Sharps solid_container Collect in Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Collect in Labeled Chemically Contaminated Sharps Container sharps_waste->sharps_container store Store in Designated Satellite Accumulation Area solid_container->store liquid_container->store sharps_container->store pickup Arrange for Pickup by Environmental Health & Safety (EHS) store->pickup end Proper Disposal by EHS pickup->end

References

Essential Safety and Operational Guide for (S)-Roscovitine

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Roscovitine, a potent cyclin-dependent kinase (CDK) inhibitor, requires careful handling to ensure laboratory safety and experimental integrity. This guide provides essential information on personal protective equipment, operational procedures, and disposal protocols for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling this compound, especially in its solid form, appropriate personal protective equipment is mandatory to prevent inhalation, skin, and eye contact.[1]

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved N95 dust mask or equivalent.[1] For situations with a higher risk of aerosolization, a full-face particle respirator is recommended.Prevents inhalation of the powdered compound, which may cause respiratory irritation.
Eye Protection Safety glasses with side shields or goggles.[1]Protects eyes from dust particles and potential splashes of solutions. This compound can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[1]Avoids direct skin contact. The compound can cause skin irritation. Gloves should be inspected before use and disposed of properly after handling.[2]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.

Operational Procedures

Adherence to a strict operational workflow is critical for safety and to maintain the integrity of the compound. This includes proper storage, preparation of solutions, and handling during experiments.

Storage and Stability:

This compound should be stored under specific conditions to ensure its stability.

FormStorage TemperatureDurationSpecial Conditions
Solid (Lyophilized Powder) -20°C[3][4][5]Up to 4 years[6]Store in a desiccated environment.[3]
Stock Solution in DMSO -20°CUp to 6 monthsAliquot to avoid multiple freeze-thaw cycles and protect from light.[3]
Aqueous Solution Not Recommended for StorageUse within the same day[6]Prepare fresh for each experiment.

Experimental Workflow:

The following diagram outlines the standard procedure for handling this compound from receipt to experimental use.

G Figure 1: this compound Handling Workflow cluster_storage Storage cluster_prep Solution Preparation cluster_exp Experimentation storage Receive and Store Solid Compound at -20°C weigh Weigh Solid in Vented Enclosure storage->weigh Don PPE dissolve Dissolve in DMSO to Create Stock Solution weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store_stock Store Aliquots at -20°C aliquot->store_stock thaw Thaw Aliquot store_stock->thaw For Experiment dilute Prepare Working Solution thaw->dilute use Use in Experiment dilute->use

Figure 1: this compound Handling Workflow

Protocol for Preparing a 20 mM Stock Solution in DMSO: this compound has a molecular weight of approximately 354.45 g/mol .[3]

  • Preparation : Before handling, ensure all necessary PPE is worn correctly.

  • Weighing : In a chemical fume hood or other ventilated enclosure, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 20 mM stock solution, you would need 7.09 mg of the compound.

  • Dissolution : Add the weighed powder to a sterile microcentrifuge tube or vial. Add the appropriate volume of fresh, anhydrous DMSO.[7] For 1 mL of a 20 mM solution, add 1 mL of DMSO.

  • Mixing : Vortex or gently agitate the solution until the solid is completely dissolved. Warming to 37°C can aid dissolution.[8]

  • Aliquoting and Storage : To avoid repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots.[3] Store these aliquots at -20°C in tightly sealed containers, protected from light.

Disposal Plan

Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure compliance with laboratory safety regulations.

Disposal Workflow:

G Figure 2: this compound Disposal Workflow cluster_waste_streams Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal solid_waste Unused Solid Compound solid_container Labeled Solid Chemical Waste Container solid_waste->solid_container liquid_waste Unused Solutions liquid_container Labeled Liquid Chemical Waste Container liquid_waste->liquid_container contaminated_ppe Contaminated PPE (Gloves, etc.) ppe_container Labeled Solid Chemical Waste Container contaminated_ppe->ppe_container contaminated_labware Contaminated Labware (Pipette tips, tubes) contaminated_labware->ppe_container disposal_service Licensed Chemical Waste Disposal Service solid_container->disposal_service liquid_container->disposal_service ppe_container->disposal_service

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.